molecular formula C7H9F2N B1593041 4,4-Difluorocyclohexanecarbonitrile CAS No. 922728-21-0

4,4-Difluorocyclohexanecarbonitrile

Cat. No.: B1593041
CAS No.: 922728-21-0
M. Wt: 145.15 g/mol
InChI Key: IZGJQRIMRGAMTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorocyclohexanecarbonitrile is a useful research compound. Its molecular formula is C7H9F2N and its molecular weight is 145.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluorocyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGJQRIMRGAMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635056
Record name 4,4-Difluorocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922728-21-0
Record name 4,4-Difluorocyclohexane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluorocyclohexanecarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4-Difluorocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,4-Difluorocyclohexanecarbonitrile is a key building block in modern medicinal chemistry and drug development. The introduction of the gem-difluoro motif onto the cyclohexane scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and conformational preferences. These characteristics make it a valuable component in the design of novel therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, offering detailed protocols and insights into the rationale behind the experimental choices.

Two principal retrosynthetic approaches are discussed herein:

  • Route A: Gem-difluorination of a Ketone Precursor. This strategy involves the initial synthesis of a cyclohexane ring bearing both a ketone and a nitrile functionality, followed by the crucial gem-difluorination of the carbonyl group.

  • Route B: Functional Group Interconversion of a Difluorinated Intermediate. This approach commences with a pre-difluorinated cyclohexane core, followed by the strategic introduction of the nitrile group.

This document is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the synthesis of this important fluorinated building block.

Route A: Synthesis via Gem-Difluorination of 4-Oxocyclohexanecarbonitrile

This synthetic pathway hinges on the late-stage introduction of the fluorine atoms onto a readily available keto-nitrile precursor. The success of this route is critically dependent on the efficiency and selectivity of the gem-difluorination step.

Workflow for Route A

Route A Workflow Start 4-Oxocyclohexanecarbonitrile Product This compound Start->Product Gem-Difluorination Reagent Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) Reagent->Product

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 4-Oxocyclohexanecarbonitrile

The starting material, 4-oxocyclohexanecarbonitrile, can be synthesized from 4-cyanocyclohexanone, which is commercially available.

Step 2: Gem-Difluorination of 4-Oxocyclohexanecarbonitrile

The conversion of the ketone in 4-oxocyclohexanecarbonitrile to the gem-difluoro group is a key transformation. Deoxofluorinating reagents such as Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are commonly employed for this purpose.[1] Deoxo-Fluor® is often preferred for its enhanced safety profile, especially in larger-scale reactions.[1]

Protocol: Gem-Difluorination using Deoxo-Fluor®

  • Reaction Setup: To a solution of 4-oxocyclohexanecarbonitrile (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add Deoxo-Fluor® (2.0-3.0 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the deoxofluorinating agent with atmospheric moisture.

  • Excess Deoxo-Fluor®: Ensures complete conversion of the ketone.

  • Slow Addition at Low Temperature: Controls the initial exotherm of the reaction.

  • Aqueous Bicarbonate Quench: Neutralizes the acidic byproducts of the reaction.

Route B: Synthesis via Functional Group Interconversion

This alternative and often preferred strategy involves the synthesis of a difluorinated cyclohexane core, followed by the conversion of an existing functional group into the desired nitrile. A common and efficient approach starts with the readily accessible 4,4-difluorocyclohexanecarboxylic acid.

Workflow for Route B

Route B Workflow Start Ethyl 4,4-difluorocyclohexanecarboxylate Intermediate1 4,4-Difluorocyclohexanecarboxylic Acid Start->Intermediate1 Saponification Intermediate2 4,4-Difluorocyclohexanecarboxamide Intermediate1->Intermediate2 Amidation Product This compound Intermediate2->Product Dehydration

Caption: Synthetic workflow for Route B.

Step 1: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid

The precursor, 4,4-difluorocyclohexanecarboxylic acid, can be efficiently prepared by the saponification of its corresponding ethyl ester.[2][3]

Protocol: Saponification of Ethyl 4,4-Difluorocyclohexanecarboxylate

  • Reaction Setup: Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (5.0 eq) to the solution and stir vigorously at room temperature overnight.[2][3]

  • Work-up: Dilute the reaction mixture with ethyl acetate and acidify to a pH of approximately 4 with 1 M hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid.[2][3] A yield of around 97% has been reported for this procedure.[3]

Step 2: Conversion of Carboxylic Acid to Nitrile

The conversion of 4,4-difluorocyclohexanecarboxylic acid to this compound can be achieved through a two-step sequence involving the formation of the corresponding amide followed by dehydration.

Protocol: Amidation and Dehydration

Part A: Synthesis of 4,4-Difluorocyclohexanecarboxamide

  • Acid Chloride Formation: To a solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • Amidation: Cool the solution containing the acid chloride to 0 °C and add an excess of aqueous ammonia, stirring vigorously.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 4,4-difluorocyclohexanecarboxamide.

Part B: Dehydration to this compound

  • Reaction Setup: Suspend the 4,4-difluorocyclohexanecarboxamide (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile.

  • Dehydration: Add a dehydrating agent such as phosphorus pentoxide, trifluoroacetic anhydride, or cyanuric chloride.

  • Reaction Progression: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and purify by column chromatography to yield this compound. The dehydration of amides is a well-established method for nitrile synthesis.[4]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepReagents
4-OxocyclohexanecarbonitrileC₇H₉NO123.15--
This compoundC₇H₉F₂N145.15Gem-DifluorinationDeoxo-Fluor®
Ethyl 4,4-difluorocyclohexanecarboxylateC₉H₁₄F₂O₂192.20--
4,4-Difluorocyclohexanecarboxylic AcidC₇H₁₀F₂O₂164.15SaponificationLiOH·H₂O
4,4-DifluorocyclohexanecarboxamideC₇H₁₁F₂NO163.17AmidationOxalyl Chloride, NH₄OH

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. The choice of route will often depend on the availability of starting materials, scale of the synthesis, and the specific expertise and equipment available in the laboratory. Route A is more convergent but relies on a potentially challenging fluorination step. Route B is a more linear synthesis but involves well-established and high-yielding transformations. By providing detailed protocols and the underlying chemical principles, this guide aims to empower researchers to confidently synthesize this valuable fluorinated building block for their drug discovery and development programs.

References

Spectroscopic Profile of 4,4-Difluorocyclohexanecarbonitrile: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. The 4,4-difluorocyclohexane motif, in particular, offers a rigid, lipophilic core that can serve as a non-planar bioisostere for various functional groups. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of a key building block, 4,4-Difluorocyclohexanecarbonitrile. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of spectral data are discussed in detail, providing a self-validating framework for the identification and characterization of this and related fluorinated molecules.

Introduction: The Significance of Fluorinated Scaffolds in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and membrane permeability. The gem-difluoro moiety, particularly on a cyclohexyl ring, imparts unique conformational constraints and electronic properties. This compound is a valuable synthetic intermediate, providing a versatile handle for the elaboration into a wide array of pharmacologically active compounds. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in multi-step synthetic campaigns. This guide serves as an in-depth reference for the analytical techniques essential for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular architecture.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the cyclohexane ring. The presence of the two fluorine atoms at the C4 position and the nitrile group at the C1 position breaks the symmetry of the ring, leading to a more complex splitting pattern than in unsubstituted cyclohexane.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.8 - 2.6Multiplet1HH-1 (methine)The proton attached to the carbon bearing the electron-withdrawing nitrile group is expected to be the most deshielded.
~ 2.4 - 2.2Multiplet4HH-2, H-6 (axial & equatorial)These protons are adjacent to the nitrile-bearing carbon and will show complex coupling with H-1 and the protons on C3 and C5.
~ 2.1 - 1.9Multiplet4HH-3, H-5 (axial & equatorial)These protons are adjacent to the difluorinated carbon and will exhibit coupling to both the neighboring methylene protons and the fluorine atoms.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments. The influence of the electronegative fluorine and nitrile groups is clearly observable in the chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Multiplicity (¹³C-¹⁹F Coupling)AssignmentRationale
~ 122Singlet-C≡NThe nitrile carbon typically appears in this region.
~ 120TripletC-4The carbon directly bonded to two fluorine atoms will be significantly shifted downfield and will appear as a triplet due to coupling with the two fluorine atoms.
~ 35Triplet or MultipletC-3, C-5These carbons are β to the fluorine atoms and will show coupling.
~ 28SingletC-1The carbon bearing the nitrile group.
~ 25SingletC-2, C-6These carbons are γ to the fluorine atoms and may show minimal or no coupling.
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For this compound, a single resonance is expected due to the chemical equivalence of the two fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃, referenced to CFCl₃)

Chemical Shift (δ, ppm)MultiplicityRationale
~ -90 to -110MultipletThe chemical shift is characteristic of gem-difluoroalkanes. The signal will be a multiplet due to coupling with the adjacent protons on C3 and C5.
Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). Filter the solution into a clean, dry 5 mm NMR tube.[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence with a relaxation delay of 1-2 seconds is typically used.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Tune the probe to the fluorine frequency. Acquire the spectrum with proton decoupling to simplify the signal, or without to observe ¹H-¹⁹F coupling. Use an appropriate fluorine-containing reference standard.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay). Calibrate the chemical shifts relative to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 10-20mg in CDCl3 Filter Filter into NMR Tube Dissolve->Filter Standard Add TMS Standard Filter->Standard H1 ¹H NMR Standard->H1 C13 ¹³C NMR H1->C13 F19 ¹⁹F NMR C13->F19 FT Fourier Transform F19->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate Shifts Baseline->Calibrate

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational modes are the C≡N stretch of the nitrile and the C-F stretches of the gem-difluoro group.

Table 4: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 2245Strong, SharpC≡N stretchThe nitrile triple bond exhibits a characteristic and intense absorption in this region.[2][3][4]
~ 2950 - 2850MediumC-H stretch (aliphatic)These absorptions are typical for sp³ C-H bonds in the cyclohexane ring.
~ 1100 - 1000StrongC-F stretchThe C-F bonds give rise to strong absorptions in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.[5][6][7][8] The mixture should be a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press. This will form a thin, transparent pellet.[5][6]

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis: The resulting spectrum is typically plotted as transmittance versus wavenumber.

IR_Pellet_Prep Start Start Grind Grind Sample with KBr Start->Grind Press Press into Pellet Grind->Press Acquire Acquire Spectrum Press->Acquire End End Acquire->End

Caption: Key steps for KBr pellet preparation in IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a compound. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (145.15 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species.

Table 5: Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/zProposed FragmentRationale
145[C₇H₉F₂N]⁺Molecular ion (M⁺).
126[M - F]⁺Loss of a fluorine atom.
118[M - HCN]⁺Loss of hydrogen cyanide, a common fragmentation pathway for nitriles.
81[C₆H₉]⁺Loss of the difluoromethyl group.
54[C₄H₆]⁺A common fragment from the cleavage of the cyclohexane ring.
Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of relatively volatile and thermally stable compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

  • Gas Chromatography: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from any impurities on a capillary column (e.g., a non-polar DB-5 or equivalent). A temperature gradient program is typically used to ensure good separation and peak shape.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic data and protocols presented in this technical guide provide a robust framework for the identification and characterization of this compound. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of this important synthetic building block. The detailed methodologies and rationale behind the spectral interpretations are intended to empower scientists in the field of drug discovery to effectively utilize these analytical techniques in their research endeavors.

References

Navigating the Nuances of cGMP Signaling: A Technical Guide to PF-04447943, a Potent PDE9A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of the potent and selective phosphodiesterase 9A (PDE9A) inhibitor, PF-04447943. We will delve into its chemical properties, mechanism of action, and its significant implications in neuroscience research and therapeutic development. This document serves as a crucial resource for researchers exploring the modulation of cyclic guanosine monophosphate (cGMP) signaling pathways in the context of cognitive function and other neurological disorders.

Introduction: The Significance of PDE9A Inhibition

The cyclic guanosine monophosphate (cGMP) signaling pathway is a critical intracellular cascade that governs a multitude of physiological processes, particularly in the central nervous system (CNS). It plays a pivotal role in synaptic plasticity, a fundamental mechanism for learning and memory. Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of cyclic nucleotides, such as cGMP, by catalyzing their hydrolysis.

Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific PDE that is highly expressed in the brain, particularly in the cortex and hippocampus. Its selective degradation of cGMP makes it a key regulator of synaptic function. Inhibition of PDE9A has emerged as a promising therapeutic strategy to elevate cGMP levels, thereby enhancing synaptic plasticity and cognitive function.[1][2]

This guide focuses on PF-04447943, a well-characterized, potent, and selective inhibitor of PDE9A. It is a cell-permeable and blood-brain barrier-penetrant compound, making it an invaluable tool for both in vitro and in vivo studies.[3]

A Note on Chemical Identification: It is important to address a discrepancy in the Chemical Abstracts Service (CAS) number associated with this compound. While the user query referenced CAS number 922728-21-0, which corresponds to 4,4-difluorocyclohexanecarbonitrile[4][5][6][7][8], the extensively researched PDE9A inhibitor discussed herein is PF-04447943, which is assigned CAS Number 1082744-20-4 .[1][2][3][9][10] This guide will exclusively focus on the properties and applications of PF-04447943.

Mechanism of Action: Elevating cGMP to Enhance Synaptic Function

PF-04447943 exerts its effects by selectively inhibiting the catalytic activity of PDE9A. This inhibition leads to an accumulation of intracellular cGMP in neurons. Elevated cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates downstream targets involved in synaptic plasticity, such as the GluR1 subunit of the AMPA receptor.[11] This cascade of events ultimately strengthens synaptic connections, a process known as long-term potentiation (LTP), which is a cellular correlate of learning and memory.

The diagram below illustrates the signaling pathway modulated by PF-04447943.

PDE9A_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates NO_Synthase Nitric Oxide Synthase (nNOS) NMDA_Receptor->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses and Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Converts PDE9A PDE9A cGMP->PDE9A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE9A->5_GMP PF04447943 PF-04447943 PF04447943->PDE9A Inhibits Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) PKG->Synaptic_Plasticity

Caption: Signaling pathway of PDE9A inhibition by PF-04447943.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of PF-04447943 is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₂₀H₂₅N₇O₂[1][3][9][10]
Molecular Weight 395.46 g/mol [1][3][9]
CAS Number 1082744-20-4[1][2][3][9][10]
Appearance Off-white solid[3][9]
Solubility DMSO: ≥ 50 mg/mL[3][9]
Storage Temperature -20°C[3][9]
Purity (HPLC) ≥97%[3][9]
SMILES N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK--=O)C5CCOCC5">C@HC)Cc1ncccn1[3][9]
InChI Key IWXUVYOOUMLUTQ-CZUORRHYSA-N[3][9]

In Vitro Experimental Protocol: Assessment of Neurite Outgrowth in Primary Hippocampal Neurons

This protocol outlines a typical experiment to evaluate the effect of PF-04447943 on neurite outgrowth in cultured primary hippocampal neurons, a key indicator of its potential to promote neuronal plasticity.

Rationale: Increased neurite outgrowth is a morphological correlate of enhanced neuronal connectivity and plasticity. This assay provides a functional readout of the downstream effects of PDE9A inhibition.

Methodology:

  • Primary Neuron Culture:

    • Isolate hippocampi from embryonic day 18 (E18) rat pups.

    • Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) and mechanical trituration.

    • Plate the neurons on poly-D-lysine-coated coverslips in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).

  • Compound Treatment:

    • After 24 hours in culture, treat the neurons with varying concentrations of PF-04447943 (e.g., 30 nM, 100 nM, 300 nM, 1 µM) or a vehicle control (DMSO).[11] A positive control, such as Brain-Derived Neurotrophic Factor (BDNF), can also be included.

    • Incubate the treated neurons for 48-72 hours.

  • Immunocytochemistry:

    • Fix the neurons with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin).

    • Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, to visualize neurites.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips onto microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Image Acquisition and Analysis:

    • Acquire images of the stained neurons using a fluorescence microscope.

    • Quantify neurite outgrowth using an automated image analysis software (e.g., ImageJ with the NeuronJ plugin). Measure parameters such as the total length of neurites per neuron and the number of neurite branches.

  • Statistical Analysis:

    • Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences in neurite outgrowth between the treatment groups.

Neurite_Outgrowth_Workflow A 1. Isolate & Culture Primary Hippocampal Neurons B 2. Treat with PF-04447943 or Vehicle Control A->B C 3. Fix and Stain for Neuronal Markers (β-III tubulin) B->C D 4. Acquire Images with Fluorescence Microscopy C->D E 5. Quantify Neurite Length and Branching D->E F 6. Statistical Analysis E->F

Caption: Experimental workflow for assessing neurite outgrowth.

In Vivo Applications and Considerations

PF-04447943 has been extensively used in preclinical rodent models to investigate its effects on cognitive function. Oral administration of PF-04447943 has been shown to improve performance in various memory tasks, including the novel object recognition test and the Y-maze spatial recognition task.[2][11] When designing in vivo studies, it is crucial to consider the pharmacokinetic properties of the compound, such as its half-life and brain penetrance, to establish an appropriate dosing regimen.[3]

Clinical Significance

The promising preclinical data for PF-04447943 led to its investigation in clinical trials for Alzheimer's disease.[12] While the outcomes of these trials have been mixed, the exploration of PDE9A inhibitors for cognitive disorders remains an active area of research. More recently, PF-04447943 has also been studied for its potential therapeutic effects in sickle cell disease, where it may help reduce vaso-occlusion.[13]

Reputable Suppliers

For researchers seeking to procure PF-04447943 for their studies, several reputable suppliers offer this compound with high purity.

SupplierProduct NameNotes
Sigma-Aldrich (Merck) PDE9 Inhibitor, PF-04447943Offered under the Calbiochem® brand.[3][9]
Cayman Chemical PF-04447943Provides detailed technical information and solubility data.[10]
APExBIO PF-04447943Potent PDE9 inhibitor for research purposes.[1]
BioCrick PF-04447943High purity inhibitor.[2]

Conclusion

PF-04447943 is a powerful and selective research tool for investigating the role of the cGMP signaling pathway in the central nervous system. Its ability to enhance synaptic plasticity and improve cognitive function in preclinical models has established PDE9A as a viable target for the development of novel therapeutics for neurological and other disorders. This guide provides a solid foundation for researchers to design and execute well-informed experiments using this important compound.

References

Foreword: The Strategic Value of Gem-Difluorination in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,4-Difluorocyclohexanecarbonitrile Derivatives

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, renowned for its ability to profoundly modulate key physicochemical properties.[1] The gem-difluoromethylene (CF₂) group, in particular, serves as a unique bioisostere for carbonyl groups, ethers, and other functionalities. Its incorporation into cyclic systems, such as the cyclohexane ring, offers a powerful tool to enhance metabolic stability, modulate lipophilicity (LogP), and alter the acidity or basicity (pKa) of nearby functional groups through strong inductive effects.[2]

This compound and its derivatives are increasingly sought-after building blocks. The difluorinated cyclohexane core provides a conformationally restricted, lipophilic yet polar scaffold that can improve pharmacokinetic profiles, while the nitrile group serves as a versatile synthetic handle for conversion into amines, carboxylic acids, amides, and various heterocycles. This guide provides a comprehensive overview of the primary synthetic strategies, key experimental considerations, and detailed protocols for accessing this valuable molecular framework, tailored for researchers and professionals in organic synthesis and drug development.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis of the target scaffold, this compound, reveals two primary bond disconnections. This deconstruction logically separates the synthesis into two key stages: the installation of the gem-difluoro motif and the introduction of the nitrile functionality.

G cluster_main cluster_alt Target This compound Intermediate1 4,4-Difluorocyclohexanone Target->Intermediate1 Intermediate2 4,4-Difluorocyclohexanol Target->Intermediate2 StartingMaterial 1,4-Cyclohexanedione (or mono-protected equivalent) Intermediate1->StartingMaterial Intermediate2->Intermediate1 caption Retrosynthetic pathways for this compound.

Caption: Retrosynthetic pathways for this compound.

This analysis highlights that the most convergent and efficient strategies will rely on the successful synthesis of a key intermediate: 4,4-difluorocyclohexanone .

Part I: Forging the Core - Synthesis of 4,4-Difluorocyclohexanone

The central challenge in this synthesis is the efficient and scalable installation of the C4 gem-difluoro group. The most direct method is the deoxygenative fluorination of a corresponding ketone precursor.

Causality Behind Precursor Selection

While 1,4-cyclohexanedione is the most obvious starting material, its symmetric nature presents a challenge for selective monofluorination. Direct fluorination often leads to a mixture of mono-fluorinated, di-fluorinated, and over-reacted products. Therefore, a more controlled approach involves using a mono-protected precursor, such as 1,4-cyclohexanedione monoethylene ketal . This ensures that fluorination occurs selectively at the unprotected ketone, preserving the other carbonyl for potential future modifications or simple deprotection.

Key Methodology: Deoxyfluorination

Deoxyfluorination reagents replace a carbonyl oxygen with two fluorine atoms. The choice of reagent is critical and depends on factors such as scale, safety, and functional group tolerance.

Table 1: Comparison of Common Deoxyfluorination Reagents

ReagentCommon NameTypical ConditionsAdvantagesDisadvantages
(Diethylamino)sulfur trifluorideDASTCH₂Cl₂, 0 °C to RTCommercially available, effective for many substrates.Thermally unstable, can decompose explosively. Not ideal for large scale.[3]
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-Fluor®Toluene or THF, RT to 80 °CMore thermally stable than DAST, higher boiling point.More expensive than DAST.
Morpholinosulfur trifluorideMorphDASTCH₂Cl₂, RTHigh yields, good safety profile for small to medium scale.[4]Less reactive than DAST for some sterically hindered ketones.
Reaction Mechanism: The Action of DAST

Understanding the mechanism explains the experimental choices and necessary precautions. The reaction proceeds through the initial attack of the carbonyl oxygen on the sulfur atom of DAST, followed by intramolecular fluoride transfer and elimination of sulfur dioxide.

Caption: Simplified mechanism of deoxyfluorination using DAST.

Detailed Experimental Protocol: Synthesis of 4,4-Difluorocyclohexanone

This protocol is adapted from established methodologies for the deoxyfluorination of cyclic ketones.[4]

Step 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene (approx. 0.5 M), add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the mono-ketal, which is often used without further purification.

Step 2: Deoxyfluorination

  • Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet.

  • Charge Reactor: Dissolve the 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DAST (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is critical to manage the exothermic reaction and prevent decomposition of the DAST reagent.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and very slowly quench by adding saturated aqueous NaHCO₃ solution. Safety Note: Quenching is highly exothermic and releases gas. Perform slowly and with caution in a well-ventilated fume hood.

  • Work-up: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Step 3: Deprotection

  • Dissolve the crude fluorinated ketal in a mixture of acetone and 2M HCl.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/GC-MS).

  • Neutralize the acid with solid NaHCO₃ and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate. Purify the resulting crude 4,4-difluorocyclohexanone by column chromatography or distillation to yield the final product.

Part II: Introduction of the Nitrile Functionality

With the difluorinated ketone in hand, the next stage is the introduction of the carbonitrile. The most direct approach is the conversion of the ketone to a cyanohydrin, followed by subsequent transformation, or a direct cyanation protocol.

Key Methodology: Cyanation via Cyanohydrin Formation

The use of trimethylsilyl cyanide (TMSCN) is a preferred method in modern synthesis. It is less hazardous than using KCN/HCN and often proceeds under milder, catalytically-driven conditions.

Detailed Experimental Protocol: Synthesis of this compound

This protocol leverages TMSCN for the efficient conversion of the ketone to the nitrile.

  • Inert Atmosphere: To a flame-dried flask under nitrogen, add 4,4-difluorocyclohexanone (1.0 eq) and anhydrous zinc iodide (ZnI₂, 0.1 eq) as a catalyst.

  • Solvent & Reagent: Add anhydrous dichloromethane as the solvent, and cool the mixture to 0 °C.

  • TMSCN Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise. Rationale: TMSCN reacts with the ketone to form a silyl-protected cyanohydrin. The Lewis acid catalyst (ZnI₂) activates the carbonyl group towards nucleophilic attack.

  • Reaction: Allow the reaction to warm to room temperature and stir until the ketone is fully consumed (typically 2-6 hours, monitor by TLC or ¹⁹F NMR).

  • Work-up & Dehydration: Upon completion, the intermediate silylated cyanohydrin can be directly converted. Quench the reaction with water. The crude product can then be subjected to dehydration conditions (e.g., using phosphorus oxychloride (POCl₃) in pyridine or thionyl chloride) to form an unsaturated nitrile, which would then require a reduction step.

  • Alternative One-Pot Conversion: A more direct route from the ketone involves reagents like tosylhydrazine to form a tosylhydrazone, followed by reaction with a cyanide source. However, the cyanohydrin route is often more reliable. For a direct conversion to the saturated nitrile, a reductive cyanation approach can be employed after cyanohydrin formation. For instance, treatment of the cyanohydrin with a reducing agent like triethylsilane in the presence of a strong acid can yield the desired product.

Part III: Synthesis of Key Derivatives

The this compound scaffold is valuable because of its versatility. The nitrile group can be readily transformed into other key functional groups.

G Core This compound Acid 4,4-Difluorocyclohexane- carboxylic Acid Core->Acid Acidic or Basic Hydrolysis (e.g., HCl, NaOH) Amine (4,4-Difluorocyclohexyl)methanamine Core->Amine Reduction (e.g., LiAlH₄, H₂/Raney Ni) Amide 4,4-Difluorocyclohexane- carboxamide Core->Amide Partial Hydrolysis (e.g., H₂O₂, base) caption Key transformations of the this compound core.

Caption: Key transformations of the this compound core.

  • To Carboxylic Acid: Vigorous hydrolysis of the nitrile under acidic (e.g., refluxing 6M HCl) or basic (e.g., refluxing 40% NaOH) conditions will yield the corresponding carboxylic acid.

  • To Primary Amine: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in THF or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Rhodium catalyst).

Safety and Handling Considerations

  • Fluorinating Agents: Reagents like DAST are corrosive, toxic, and potentially explosive. Always handle in a chemical fume hood, wear appropriate personal protective equipment (PPE), and never heat DAST above 50 °C. Reactions should be run behind a blast shield, especially at larger scales.

  • Cyanide Sources: TMSCN is highly toxic and releases hydrogen cyanide (HCN) gas upon contact with water or acid. All manipulations must be performed in a well-ventilated fume hood. A separate base bath (e.g., bleach or aqueous NaOH) should be kept ready for quenching any spills and glassware.

Conclusion

The synthesis of this compound derivatives, while challenging, provides access to a class of compounds with high value in medicinal chemistry. The key to a successful synthesis lies in a controlled, selective deoxyfluorination of a protected cyclohexanone precursor, followed by efficient introduction of the nitrile group. By understanding the causality behind reagent choice and reaction conditions, researchers can safely and effectively produce these powerful building blocks for the next generation of therapeutics.

References

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Gem-Difluorocycloalkanes in Modern Drug Discovery

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategic tool for fine-tuning molecular properties to enhance therapeutic outcomes.[1][2] Among the diverse array of fluorinated motifs, the gem-difluoromethylene (CF₂) group, particularly when incorporated into a cycloalkane ring, offers a unique and powerful combination of electronic and conformational effects.[3] This guide provides a comprehensive overview of gem-difluorocycloalkanes, detailing their synthesis, the profound impact of gem-difluorination on key physicochemical properties, and their successful application in drug development. For researchers and scientists in the field, understanding the causality behind the "fluorine effect" is paramount for the rational design of next-generation therapeutics.

Part 1: Synthesis of Gem-Difluorocycloalkane Building Blocks

The accessibility of functionalized gem-difluorocycloalkanes is crucial for their broad application in drug discovery programs. While various methods exist, deoxofluorination of the corresponding cycloalkanones remains the most prevalent and robust strategy.

Key Synthetic Strategy: Deoxofluorination

The direct conversion of a ketone to a gem-difluoride is a powerful transformation. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, MorphDAST, are commonly employed for this purpose. The reaction proceeds via an intermediate fluorosulfite, which then collapses to form the thermodynamically stable C-F bonds.

The general workflow for synthesizing functionalized gem-difluorocycloalkanes often begins with readily available starting materials, allowing for the production of these valuable building blocks on a multigram scale.[4]

Synthesis_Workflow Start Readily Available Cycloalkanone Protect Protection of Functional Groups (if necessary) Start->Protect Fluorinate Deoxofluorination (e.g., DAST, MorphDAST) Protect->Fluorinate Key Step Deprotect Deprotection Fluorinate->Deprotect Functionalize Further Functionalization Deprotect->Functionalize Final Target gem-Difluoro- cycloalkane Building Block Functionalize->Final Ivosidenib cluster_ivosidenib Ivosidenib Structure mol highlight lab gem-Difluorocyclobutane Motif - Enhances metabolic stability - Maintains potency

References

Introduction: The Strategic Role of Fluorine in Aniline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Difluoromethylanilines (C₇H₇F₂N)

A Note on Molecular Formula: This guide focuses on the isomers of C₇H₇F₂N, such as difluoro-N-methylanilines and difluoromethylanilines (toluidines). While the initial query specified C₇H₉F₂N, the C₇H₇F₂N scaffold represents a significantly more prominent and well-documented class of compounds within medicinal and materials chemistry, directly relevant to the interests of researchers and drug development professionals. These aromatic amines are crucial building blocks whose properties are defined by the interplay between the amino group, the methyl substituent, and the powerful electronic effects of two fluorine atoms.

The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. Fluorinated functional groups can profoundly alter a compound's metabolic stability, lipophilicity, pKa, and binding interactions, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. Anilines, as a privileged scaffold, are ubiquitous in pharmaceuticals and agrochemicals. When combined, the difluorinated aniline motif offers a powerful platform for fine-tuning molecular properties.

This guide provides a detailed examination of the core physical, spectroscopic, and chemical properties of C₇H₇F₂N isomers. We will explore the influence of fluorine substitution patterns on reactivity and discuss their synthesis and application, providing field-proven insights for researchers leveraging these versatile intermediates.

Prominent Isomers of C₇H₇F₂N

The molecular formula C₇H₇F₂N encompasses a variety of structural isomers. The most relevant isomers for synthetic and medicinal chemistry are those based on a methylaniline (toluidine) or N-methylaniline core. The position of the two fluorine atoms and the methyl group dramatically influences the molecule's properties. Key examples include:

  • Difluoro-Toluidines (Methylanilines):

    • 4,5-Difluoro-2-methylaniline

    • 3,5-Difluoro-4-methylaniline

    • 2,3-Difluoro-4-methylaniline

    • 2,5-Difluoro-4-methylaniline

    • 2,6-Difluoro-3-methylaniline

  • Difluoro-N-methylanilines:

    • 2,4-Difluoro-N-methylaniline

Physical and Spectroscopic Properties

The physical state, solubility, and spectral characteristics of C₇H₇F₂N isomers are dictated by their specific substitution patterns. The following table summarizes key physical data for representative isomers.

Property4,5-Difluoro-2-methylaniline2,4-Difluoro-N-methylaniline3,5-Difluoro-4-methylaniline
CAS Number 875664-57-6[1]138564-16-6[2]878285-13-3[3]
Molecular Formula C₇H₇F₂N[1]C₇H₇F₂N[2]C₇H₇F₂N[3]
Molecular Weight 143.13 g/mol [1]143.13 g/mol [2]143.13 g/mol [3]
Appearance Light brown crystalline powder[1]Dark reddish-purple liquid[2]Not specified
Melting Point 56-58 °C[1]Not specifiedNot specified
Boiling Point 216.2 °C at 760 mmHg[1]94-96 °C at 15 mmHg[2][4]Not specified
Density 1.229 g/cm³[1]Not specifiedNot specified
Refractive Index 1.518[1]1.5045[2]Not specified
Flash Point 100 °C[1]94-96 °C[2]Not specified
Storage Store in a cool, dry place[1]2-8 °C, sealed in dry, dark placeNot specified
Spectroscopic Insights
  • ¹H NMR: The proton NMR spectra of these compounds are characterized by complex splitting patterns in the aromatic region (typically δ 6.5-7.5 ppm) due to both H-H and H-F coupling. The methyl protons appear as a singlet or doublet (if coupled to an N-H proton) around δ 2.0-3.0 ppm. The N-H proton signal is typically broad and its chemical shift is solvent-dependent.

  • ¹³C NMR: Fluorine substitution significantly impacts the carbon chemical shifts. Carbons directly bonded to fluorine exhibit large C-F coupling constants. The strong electron-withdrawing effect of fluorine generally shifts attached aromatic carbons downfield.

  • ¹⁹F NMR: This is a critical technique for confirming the fluorine substitution pattern. The chemical shifts and F-F or F-H coupling constants provide unambiguous structural information.

  • Mass Spectrometry: The molecular ion peak (M+) is readily observed, confirming the molecular weight of 143.13. Fragmentation patterns often involve the loss of methyl or amino groups.

  • Infrared (IR) Spectroscopy: Key absorptions include N-H stretching (around 3300-3500 cm⁻¹ for primary/secondary amines), C-N stretching (around 1250-1350 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

Chemical Properties and Reactivity

Electronic Effects of Fluorine Substitution

The defining chemical feature of difluoroaniline derivatives is the powerful inductive electron-withdrawing effect of the two fluorine atoms. This has two primary consequences:

  • Reduced Basicity: Compared to non-fluorinated toluidine or N-methylaniline, the C₇H₇F₂N isomers are significantly weaker bases. The fluorine atoms pull electron density from the aromatic ring, which in turn reduces the electron density on the nitrogen atom, making its lone pair less available for protonation. This lowering of the pKa is a critical property in drug design, as it influences the molecule's ionization state at physiological pH, affecting solubility and cell membrane permeability.[5]

  • Modified Aromatic Reactivity: The electron-deficient nature of the benzene ring deactivates it towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions).[6] Conversely, this property makes the ring more susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly when the fluorine atoms are positioned ortho or para to a leaving group.

The interplay of these electronic effects is visualized in the diagram below.

G Influence of Fluorine on Aniline Reactivity cluster_cause Cause cluster_effect Effects F Two Fluorine Atoms on Aromatic Ring Inductive Strong Inductive Electron Withdrawal (-I Effect) F->Inductive Ring Reduced Electron Density on Aromatic Ring Inductive->Ring Nitrogen Reduced Electron Density on Nitrogen Atom Inductive->Nitrogen Reactivity Ring Deactivated to Electrophilic Attack Ring->Reactivity Basicity Lower pKa (Weaker Base) Nitrogen->Basicity Permeability Improved Membrane Permeability Basicity->Permeability caption Logical flow of fluorine's electronic influence.

Logical flow of fluorine's electronic influence.
Synthesis Strategies

Isomers of C₇H₇F₂N are typically synthesized via multi-step sequences, often starting from commercially available chlorinated or nitrated precursors.

  • From Polychloronitrobenzenes: A common industrial route involves the reaction of a trichloronitrobenzene with an alkali metal fluoride (e.g., KF) to replace chlorine atoms with fluorine (Halex reaction). The resulting difluorochloronitrobenzene is then catalytically hydrogenated to reduce the nitro group to an amine and remove the remaining chlorine, yielding the desired difluoroaniline.[7][8]

  • From Existing Anilines: Direct fluorination of toluidines is often unselective. A more controlled approach involves diazotization of a halo-difluoroaniline, followed by reduction to remove the diazonium group, or amination of a halo-difluorobenzene under pressure with a copper catalyst.[9]

  • N-Alkylation: N-methylated isomers can be prepared from the corresponding primary amine (difluoro-toluidine) via reductive amination or other standard N-methylation protocols.

Applications in Medicinal Chemistry and Drug Development

The unique properties imparted by the difluoro-methylaniline scaffold make it a highly valuable building block for drug discovery and agrochemical development.

  • Pharmaceutical Intermediates: These compounds are key starting materials in the synthesis of complex active pharmaceutical ingredients (APIs). They have been incorporated into molecules developed as anti-inflammatory, analgesic, and anti-cancer agents.[6][10][11]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Incorporating fluorine can block sites of metabolism, increasing the drug's half-life and bioavailability.[5]

  • Modulation of Bioavailability: As discussed, the reduced basicity of the aniline nitrogen can prevent unwanted protonation, leading to improved lipophilicity and better absorption across biological membranes.[5][11]

  • Agrochemicals: The stability and unique electronic profile of difluoroanilines are leveraged in the development of potent and environmentally stable herbicides and fungicides.[6][10]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of a C₇H₇F₂N isomer.

Protocol: Synthesis of 3,5-Difluoroaniline via Catalytic Dechlorination

This protocol is adapted from established methods for the reductive dehalogenation of halo-aromatics and serves as a model for synthesizing difluoroanilines from more complex precursors.[12]

Objective: To synthesize 3,5-difluoroaniline by removing a chlorine atom from 2-chloro-3,5-difluoroaniline via catalytic hydrogenation.

Materials:

  • 2-chloro-3,5-difluoroaniline

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Triethylamine (Et₃N)

  • Water (deionized)

  • Hydrogen (H₂) gas

  • 25% Sodium Hydroxide (NaOH) aqueous solution

  • High-pressure autoclave reactor with magnetic stirring

  • Filtration apparatus

Procedure:

  • Reactor Charging: Into a 500 mL stainless steel autoclave, charge 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% Pd/C, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.

    • Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing catalyst poisoning and driving the reaction to completion. Water serves as the solvent.

  • Pressurization: Seal the autoclave and purge it with nitrogen gas before introducing hydrogen gas to a pressure of 15 kg/cm ².

  • Reaction: Heat the mixture to 100 °C while stirring vigorously. Maintain the temperature and pressure for 4 hours, monitoring hydrogen uptake to gauge reaction progress.

  • Cooling and Depressurization: After 4 hours, cool the reactor to 50 °C and carefully vent the excess hydrogen gas.

  • Work-up: a. Filter the cooled reaction mixture to remove the palladium-carbon catalyst. b. Transfer the filtrate to a separatory funnel and add 50 g of a 25% aqueous NaOH solution.

    • Causality: The addition of NaOH ensures any remaining triethylamine hydrochloride salt is neutralized, allowing the free amine product and excess triethylamine to separate into an organic layer. c. Shake the mixture, allow the layers to separate, and collect the upper organic layer.

  • Purification: Purify the organic layer by distillation. First, distill off the lower-boiling triethylamine. Then, collect the fraction corresponding to 3,5-difluoroaniline. The expected yield is approximately 32.3 g (91% yield) with >99% purity.[12]

  • Validation: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, and GC-MS.

G Synthetic Workflow for 3,5-Difluoroaniline Start Charge Autoclave: - 2-Cl-3,5-difluoroaniline - 5% Pd/C - Triethylamine - Water Pressurize Seal & Pressurize with H₂ (15 kg/cm²) Start->Pressurize React Heat to 100°C Stir for 4 hours Pressurize->React Cool Cool to 50°C Vent H₂ Gas React->Cool Filter Filter to Remove Pd/C Catalyst Cool->Filter Workup Aqueous Work-up (Add NaOH, Separate Layers) Filter->Workup Purify Distillation: 1. Remove Triethylamine 2. Collect Product Fraction Workup->Purify End Pure 3,5-Difluoroaniline Purify->End caption Flowchart of a representative synthesis.

Flowchart of a representative synthesis.
Protocol: Characterization of a Synthesized C₇H₇F₂N Isomer

Objective: To confirm the identity, structure, and purity of the synthesized product.

Procedure:

  • Thin-Layer Chromatography (TLC): Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot it on a silica gel TLC plate alongside the starting material. Develop the plate in an appropriate mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate). Visualize under UV light.

    • Self-Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot with a different Rf value for the product.

  • Column Chromatography (if necessary): If TLC shows impurities, purify the bulk material on a silica gel column using a solvent system optimized from the TLC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. b. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Self-Validation: The resulting spectra should be clean, with chemical shifts, integrations, and coupling constants consistent with the target structure. The absence of impurity peaks confirms purity.

  • Mass Spectrometry (MS): Analyze the sample via Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion ESI-MS.

    • Self-Validation: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ that matches the calculated exact mass of C₇H₇F₂N (143.0546). The GC trace will also serve as a high-resolution purity check.

G Product Characterization Workflow Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Decision Purity Check: Is product pure? TLC->Decision Column Purification: Flash Column Chromatography Decision->Column No Pure Pure Product Decision->Pure Yes Column->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR MS Mass Spectrometry (GC-MS) Pure->MS Final Structurally Confirmed, Pure Compound NMR->Final MS->Final caption Standard workflow for product validation.

Standard workflow for product validation.

Conclusion

The isomers of C₇H₇F₂N, particularly the difluoro-toluidines and difluoro-N-methylanilines, represent a class of high-value chemical intermediates. Their properties are dominated by the strong electron-withdrawing nature of the fluorine substituents, which modulates the basicity of the amino group and the reactivity of the aromatic core. These predictable modifications make them indispensable tools for medicinal chemists and materials scientists seeking to enhance metabolic stability, tune pKa, and improve the bioavailability of next-generation compounds. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures is essential for leveraging their full potential in research and development.

References

solubility of 4,4-Difluorocyclohexanecarbonitrile in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4,4-Difluorocyclohexanecarbonitrile

Abstract

This compound is a fluorinated aliphatic nitrile that represents a valuable building block in modern medicinal chemistry. The introduction of geminal fluorine atoms onto the cyclohexyl ring can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and pKa, making it a desirable motif in drug discovery programs.[1] A fundamental understanding of its solubility in common laboratory solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published quantitative data, this document emphasizes a predictive approach based on physicochemical properties and provides a robust, step-by-step experimental protocol for its empirical determination. This guide is intended for researchers, medicinal chemists, and process development scientists who require a practical and theoretical framework for handling this compound.

Introduction: The Role of Fluorinated Scaffolds in Drug Discovery

Organic synthesis is a cornerstone of drug discovery, yet it often remains a rate-limiting factor in the development of new medicines.[2] The strategic incorporation of fluorine into drug candidates is a widely employed tactic to optimize a range of pharmacological properties.[1] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidation, modulate the acidity of nearby functional groups, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][3]

This compound is a prime example of a fluorinated scaffold. Its rigidified cyclohexane ring and the polar nitrile group make it a versatile starting material for more complex molecules.[4] However, to effectively integrate this building block into a synthetic workflow or a formulation study, a thorough understanding of its solubility is not just beneficial—it is essential. Solubility dictates the choice of reaction media, affects reaction kinetics, is critical for chromatographic purification, and is a key determinant of a final drug product's developability. This guide addresses the critical need for a centralized resource on the solubility of this compound.

Physicochemical Profile and Theoretical Solubility Assessment

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a reliable initial guide, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[5]

An analysis of this compound's structure reveals three key features influencing its polarity and, by extension, its solubility:

  • Cyclohexane Ring: The core aliphatic ring is predominantly non-polar and lipophilic.

  • Geminal Difluoride: The two C-F bonds are highly polarized, introducing a significant dipole moment. While organofluorine is a weak hydrogen bond acceptor, these groups increase the local polarity of the molecule.[3]

  • Nitrile Group (-C≡N): The cyano group is strongly polar and is a competent hydrogen bond acceptor, featuring a significant lone pair on the nitrogen atom.[6]

Based on these features, a qualitative solubility profile can be predicted. The molecule possesses both non-polar (the hydrocarbon backbone) and highly polar (nitrile and difluoride) regions, giving it a balanced, moderately polar character.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₉F₂N[6]
Molecular Weight145.15 g/mol [6]
XLogP31.8[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count3[6]
Topological Polar Surface Area (TPSA)23.8 Ų[6]

The XLogP3 value of 1.8 indicates a degree of lipophilicity, while the TPSA of 23.8 Ų and 3 hydrogen bond acceptors suggest the capacity to interact favorably with polar solvents.[6]

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents such as Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dichloromethane (DCM). These solvents can engage in dipole-dipole interactions with the nitrile and difluoride groups without the high energetic penalty of disrupting a strong hydrogen-bonding network.

  • Moderate to Good Solubility: Expected in polar protic solvents like Ethanol and Isopropanol. The alkyl portions of these alcohols can solvate the cyclohexane ring, while the hydroxyl group can interact with the polar functionalities.

  • Low Solubility: Expected in highly polar protic solvents like Water. The energy required to break the strong hydrogen bonds between water molecules is unlikely to be compensated by the solvation of the moderately polar solute.[5]

  • Very Low to Insoluble: Expected in non-polar solvents such as Hexane, Cyclohexane, and Toluene. These solvents lack the polarity to effectively solvate the nitrile and difluoride groups.

Experimental Protocol for Solubility Determination

Theoretical prediction provides a valuable starting point, but empirical measurement is the gold standard for obtaining accurate solubility data. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a solvent.[7]

Principle

An excess amount of the solid solute (this compound) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, creating a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated supernatant is quantified analytically.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Acetone, Acetonitrile, Toluene, Hexane)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or qNMR)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium. A starting point of ~50-100 mg of solid in 2-5 mL of solvent is typical.

  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7] Preliminary experiments can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particulates.

  • Quantification:

    • Gravimetric (for non-volatile solvents): Weigh the vial containing the filtrate. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved.

    • Chromatographic (HPLC/GC): Accurately dilute a known volume of the filtrate with a suitable mobile phase or solvent. Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration.

  • Calculation:

    • Gravimetric: Solubility (g/L) = (Mass of dried solute / Volume of filtrate sampled) * 1000

    • Chromatographic: Solubility (g/L) = Concentration from analysis (g/L) * Dilution Factor

Experimental Workflow Visualization

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Sampling & Analysis cluster_result Result prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 equil2 Let solids settle equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Quantify concentration (HPLC, GC, or Gravimetric) analysis2->analysis3 result1 Calculate Solubility (e.g., g/L or mg/mL) analysis3->result1

Caption: Workflow for experimental solubility determination.

Practical Applications and Solvent Selection

The choice of solvent is dictated by the specific application. The predicted and experimentally determined solubility data for this compound can guide these decisions.

  • For Chemical Synthesis: A solvent that fully dissolves the starting material and subsequent reagents at the desired reaction temperature is ideal. Polar aprotic solvents like Acetonitrile , THF , or DMF are excellent candidates for nucleophilic substitution reactions involving the nitrile group or reactions at other positions on the ring.

  • For Purification (Crystallization): An ideal crystallization system involves a solvent in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. A binary solvent system, such as Ethanol/Water or Toluene/Hexane , might be effective. The compound would be dissolved in the "good" solvent (Ethanol, Toluene) at reflux, and the "anti-solvent" (Water, Hexane) would be added dropwise until turbidity is observed, followed by cooling.

  • For Analytical Chromatography (HPLC): For reverse-phase HPLC, a solvent system where the analyte is soluble in the mobile phase is required. Given its moderate polarity, mobile phases consisting of Acetonitrile/Water or Methanol/Water would be highly suitable.

  • For Formulation Studies: For early-stage in-vitro assays, dissolving the compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is common practice. Subsequent dilutions are then made into an aqueous buffer. The low aqueous solubility would need to be carefully managed to avoid precipitation in the final assay.

Solvent Selection Decision Tree

G start Start: Select Application app_synthesis Chemical Synthesis start->app_synthesis app_purify Purification start->app_purify app_analysis Analysis (HPLC) start->app_analysis app_form Formulation (Assay) start->app_form syn_polar Polar Aprotic (Acetonitrile, THF, DCM) app_synthesis->syn_polar Common Reactions syn_protic Polar Protic (Ethanol, IPA) app_synthesis->syn_protic Specific Cases pur_cryst Crystallization app_purify->pur_cryst ana_rp Reverse Phase HPLC app_analysis->ana_rp form_stock Stock Solution Prep app_form->form_stock cryst_solv Find solvent pair: High solubility when hot, low when cold (e.g., Toluene/Hexane) pur_cryst->cryst_solv pur_chrom Chromatography ana_mobile Use water-miscible organic solvent (Acetonitrile, Methanol) ana_rp->ana_mobile form_dmso Use DMSO form_stock->form_dmso

Caption: Decision tree for application-specific solvent selection.

Safety Considerations

While this guide focuses on solubility, safe handling is paramount. According to available safety data, this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Consult the full Safety Data Sheet (SDS) before use.

Conclusion

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4,4-Difluorocyclohexanecarbonitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the gem-Difluorocyclohexyl Moiety in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The gem-difluoromethylene group (-CF2-), in particular, serves as a lipophilic bioisostere for a carbonyl or ether linkage, offering a unique combination of metabolic stability, conformational rigidity, and modulated basicity of proximal functional groups. The 4,4-difluorocyclohexyl scaffold has emerged as a particularly valuable motif, providing a three-dimensional element that can enhance binding affinity and improve metabolic stability. 4,4-Difluorocyclohexanecarbonitrile is a key building block that provides a versatile entry point for the synthesis of a variety of more complex molecules featuring this important scaffold.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and derivatization of this compound, designed for researchers, scientists, and professionals in drug development.

Part 1: Synthesis of the Key Building Block: this compound

The most direct and industrially scalable approach to this compound commences with the commercially available 4,4-difluorocyclohexanone. The transformation of a ketone to a nitrile can be achieved through a variety of methods, with the Strecker synthesis and related cyanation reactions being among the most efficient.[1]

Protocol 1: Synthesis of this compound via a Strecker-type Reaction

This protocol outlines a one-pot synthesis that proceeds through an intermediate imine, which is then cyanated to afford the target α-aminonitrile. For the synthesis of this compound, a modification of the Strecker synthesis is employed where the goal is the direct formation of the nitrile.[2][3]

G start 4,4-Difluorocyclohexanone reagents NH4Cl, KCN in aqueous methanol start->reagents Reaction product This compound reagents->product Formation

Caption: Synthetic workflow for this compound.

Materials:

  • 4,4-Difluorocyclohexanone

  • Ammonium chloride (NH4Cl)

  • Potassium cyanide (KCN)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, charge a 250 mL round-bottom flask with 4,4-difluorocyclohexanone (1.0 eq). Dissolve the ketone in a 1:1 mixture of methanol and water.

  • Addition of Reagents: To the stirred solution, add ammonium chloride (1.2 eq) followed by the portion-wise and careful addition of potassium cyanide (1.2 eq). Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) and in a fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Reactant Molecular Weight ( g/mol ) Equivalents
4,4-Difluorocyclohexanone134.121.0
Ammonium Chloride53.491.2
Potassium Cyanide65.121.2

Part 2: Application Notes: Derivatization of this compound

The nitrile functionality of this compound is a versatile handle for a variety of chemical transformations, providing access to key intermediates such as carboxylic acids and primary amines.

Application 1: Hydrolysis to 4,4-Difluorocyclohexanecarboxylic Acid

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis.[4][5] The resulting 4,4-difluorocyclohexanecarboxylic acid is a valuable building block for the synthesis of amides and esters, which are common functionalities in bioactive molecules.

G start This compound reagents Aqueous HCl or H2SO4 Heat start->reagents Acid-catalyzed hydrolysis product 4,4-Difluorocyclohexanecarboxylic Acid reagents->product

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Materials:

  • This compound

  • Concentrated sulfuric acid (H2SO4) or hydrochloric acid (HCl)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of water and a suitable organic co-solvent (e.g., dioxane), add concentrated sulfuric acid (2.0-3.0 eq) cautiously.

  • Reaction Conditions: Heat the mixture to reflux (100-110 °C) and maintain for 6-12 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 4,4-difluorocyclohexanecarboxylic acid can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Application 2: Reduction to 4,4-Difluorocyclohexanemethanamine

The reduction of the nitrile group provides a direct route to the corresponding primary amine, 4,4-difluorocyclohexanemethanamine.[1][6][7] This amine is a valuable intermediate for the synthesis of a wide range of nitrogen-containing compounds, including amides, sulfonamides, and for use in reductive amination reactions.

G start This compound reagents 1. LiAlH4 in THF 2. Aqueous work-up start->reagents Reduction product 4,4-Difluorocyclohexanemethanamine reagents->product

Caption: Reduction of the nitrile to the primary amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na2SO4·10H2O) or a standard Fieser work-up

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH4 suspension via an addition funnel, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH4 in grams. Stir the resulting granular precipitate for 30 minutes.

  • Isolation: Filter the precipitate and wash it thoroughly with THF or diethyl ether. Combine the filtrate and washings.

  • Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-difluorocyclohexanemethanamine.

  • Purification: The amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Part 3: Synthetic Utility of Derivatives: Amide Bond Formation

The 4,4-difluorocyclohexanecarboxylic acid obtained from the hydrolysis of the nitrile is a prime substrate for amide coupling reactions, a cornerstone of medicinal chemistry.[8][9]

Protocol 4: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a reliable method for the formation of an amide bond between 4,4-difluorocyclohexanecarboxylic acid and a primary or secondary amine using HATU as the coupling agent.

G acid 4,4-Difluorocyclohexanecarboxylic Acid reagents HATU, DIPEA in DMF acid->reagents amine Primary or Secondary Amine (R1R2NH) amine->reagents product N-Substituted-4,4-difluorocyclohexanecarboxamide reagents->product Amide Coupling

Caption: Amide bond formation workflow.

Materials:

  • 4,4-Difluorocyclohexanecarboxylic acid

  • A primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M aqueous HCl

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

Experimental Protocol:

  • Reaction Setup: To a solution of 4,4-difluorocyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Amine: Add the desired primary or secondary amine (1.05 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel.

Coupling Component Role Typical Equivalents
4,4-Difluorocyclohexanecarboxylic AcidCarboxylic acid source1.0
Amine (R1R2NH)Nucleophile1.05
HATUCoupling agent1.1
DIPEAOrganic base2.5

Conclusion

This compound serves as a highly valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its straightforward synthesis from 4,4-difluorocyclohexanone and the facile conversion of its nitrile group into other key functionalities like carboxylic acids and amines, provide medicinal chemists with a powerful toolkit for introducing the beneficial 4,4-difluorocyclohexyl motif into their target molecules. The protocols detailed herein offer reliable and scalable methods for the preparation and derivatization of this important intermediate, paving the way for the discovery of novel therapeutics.

References

Application Notes & Protocols: 4,4-Difluorocyclohexanecarbonitrile as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chemical Novelty in Drug Discovery

The landscape of modern drug discovery is characterized by a continuous search for molecules with superior efficacy, selectivity, and pharmacokinetic profiles. A significant strategic shift over the past decade has been the move away from flat, sp²-hybridized aromatic systems towards more three-dimensional, sp³-rich molecular scaffolds.[1][2][3] This "escape from flatland" is driven by the understanding that sp³-rich molecules often exhibit improved solubility, metabolic stability, and conformational rigidity, leading to better target engagement.[2]

Concurrently, the incorporation of fluorine into drug candidates remains a cornerstone of medicinal chemistry.[4][5] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's lipophilicity, pKa, and metabolic fate.[5][6][7]

4,4-Difluorocyclohexanecarbonitrile emerges as a building block of significant interest at the confluence of these two strategies. It provides a pre-installed gem-difluoro group on a saturated carbocyclic ring—a motif that acts as a valuable bioisostere for carbonyls or gem-dimethyl groups while offering distinct electronic properties.[8][9] The nitrile functionality serves as a versatile synthetic handle, enabling its elaboration into a variety of key functional groups essential for building complex drug-like molecules. This guide provides a detailed exploration of its properties, advantages, and practical protocols for its application.

Physicochemical Properties and Strategic Advantages

The utility of this compound stems from the synergistic effects of its three core components: the gem-difluoro group, the cyclohexyl scaffold, and the nitrile handle.

  • The gem-Difluoromethylene (CF₂) Group: This moiety is a powerful tool for molecular design. Positioned at the 4-position, it does not introduce chirality but profoundly influences the molecule's properties.

    • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to oxidative metabolism. Placing the CF₂ group at a position susceptible to cytochrome P450 oxidation can significantly enhance a drug candidate's metabolic stability and half-life.[6][10][11]

    • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms exerts a powerful inductive effect, which can lower the pKa of nearby basic functional groups (e.g., amines) by 2.0-2.3 units compared to their non-fluorinated analogs.[6][10][12] This modulation is critical for optimizing target binding and pharmacokinetic properties.

    • Lipophilicity Tuning: While fluorination often increases lipophilicity, the effect of a gem-difluoro group can be more nuanced, depending on the overall molecular context.[6][10] It provides a vector for modifying a molecule's logP to achieve the optimal balance for permeability and solubility.

    • Conformational Control: The CF₂ group can influence the conformational preference of the cyclohexane ring and act as a hydrogen bond acceptor, potentially introducing new interactions with biological targets.

  • The sp³-Rich Cyclohexyl Scaffold: This saturated ring provides a robust, three-dimensional framework. It serves as a non-aromatic linker that can orient pharmacophoric elements into precise vectors for optimal interaction with a protein's binding site, a feat often difficult to achieve with flat aromatic rings.[1][13]

  • The Versatile Nitrile Handle: The carbonitrile group is not merely a placeholder; it is a gateway to diverse chemical transformations, allowing the building block to be integrated into a synthetic route in multiple ways. Its key transformations include reduction to a primary amine and hydrolysis to a carboxylic acid.

Data Presentation: Property Summary
PropertyValue / DescriptionRationale & Advantage in Drug Design
Molecular Formula C₇H₉F₂NProvides a compact, low molecular weight starting point.
Molecular Weight 145.15 g/mol Ideal for fragment-based lead discovery (FBLD) and maintaining lead-like properties.
Topological Polar Surface Area (TPSA) 23.79 Ų[14]Low TPSA suggests good potential for cell membrane permeability and oral bioavailability.
Calculated logP 2.34[14]Indicates a moderate lipophilicity, suitable for many drug discovery programs.
Key Moieties gem-Difluoro, Cyclohexyl, NitrileCombines metabolic stability, sp³-richness, and synthetic versatility in a single building block.
Bioisosteric Role CF₂ can act as a mimic for C=O, C(CH₃)₂Allows for replacement of metabolically labile or synthetically challenging groups while altering electronic properties.[8]

Experimental Protocols & Applications

The true power of this compound is realized through the chemical transformations of its nitrile group. Below are detailed, field-tested protocols for its conversion into primary amines and carboxylic acids—two of the most fundamental functionalities in medicinal chemistry.

Protocol 1: Reduction of Nitrile to (4,4-Difluorocyclohexyl)methanamine

Introduction & Rationale: The conversion of the nitrile to a primary amine is arguably the most valuable transformation of this building block. The resulting (4,4-difluorocyclohexyl)methanamine is a crucial intermediate for introducing the fluorinated scaffold via amide bond formation, reductive amination, or urea/thiourea synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent well-suited for this transformation, ensuring complete conversion.

Reaction Scheme:

This compound → (4,4-Difluorocyclohexyl)methanamine

Materials & Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Deionized Water

  • 15% w/v aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry, round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Charge the flask with LiAlH₄ solution in THF (1.5 to 2.0 equivalents). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and slowly quench the reaction by the sequential, dropwise addition of:

    • 'X' mL of deionized water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of deionized water.

    • Caution: This process is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and slow addition.

  • Filtration & Extraction: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure. If necessary, dissolve the residue in a suitable solvent (e.g., DCM), wash with brine, dry over Na₂SO₄, filter, and reconcentrate to yield the crude amine. The product can be further purified by distillation or column chromatography.

Workflow Diagram:

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_setup Inert Atmosphere Setup (Flask, Stir Bar, Condenser) prep_reagent Charge LiAlH₄ in THF Cool to 0 °C prep_setup->prep_reagent react_add Dropwise Addition of Nitrile Solution prep_reagent->react_add Slowly react_reflux Warm to RT, then Reflux (Monitor by TLC/LCMS) react_add->react_reflux workup_quench Cool to 0 °C Fieser Quench (H₂O, NaOH) react_reflux->workup_quench Upon Completion workup_filter Filter Aluminum Salts workup_quench->workup_filter workup_extract Concentrate Filtrate workup_filter->workup_extract workup_purify Purify (Distillation/Chrom.) workup_extract->workup_purify

Workflow for Nitrile Reduction to Primary Amine.
Protocol 2: Hydrolysis of Nitrile to 4,4-Difluorocyclohexanecarboxylic Acid

Introduction & Rationale: Hydrolysis of the nitrile affords the corresponding carboxylic acid, another cornerstone functional group in medicinal chemistry. This acid is an ideal precursor for forming amides (using standard coupling reagents like HATU or EDC), esters, or other acid derivatives. Basic hydrolysis is often preferred as it is typically cleaner than acidic hydrolysis and minimizes the formation of amide intermediates.[15] The protocol involves heating with a strong base, followed by acidification to protonate the resulting carboxylate salt.[16][17]

Reaction Scheme:

This compound → 4,4-Difluorocyclohexanecarboxylic Acid

Materials & Reagents:

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethylene Glycol or Diethylene Glycol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of NaOH (3.0-5.0 equivalents) in a mixture of water and ethylene glycol (e.g., 1:1 v/v).

  • Reaction: Add the this compound (1.0 equivalent) to the basic solution. Heat the mixture to a high temperature (e.g., 100-130 °C) and maintain at reflux.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and the evolution of ammonia gas (can be tested with moist pH paper held at the top of the condenser). The reaction may take 12-48 hours.

  • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath.

  • Acidification: Slowly and carefully acidify the solution to pH 1-2 by adding concentrated HCl. A precipitate of the carboxylic acid may form. Caution: This is an exothermic process.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid or oil can be purified by recrystallization or column chromatography to yield the pure carboxylic acid.

Workflow Diagram:

Protocol2 cluster_reaction Saponification cluster_workup Isolation react_setup Combine Nitrile, NaOH, and Solvent (e.g., Ethylene Glycol) react_reflux Heat to Reflux (100-130 °C) (Monitor for NH₃ evolution) react_setup->react_reflux workup_cool Cool Reaction to 0 °C react_reflux->workup_cool Upon Completion workup_acidify Acidify with conc. HCl to pH 1-2 workup_cool->workup_acidify Slowly workup_extract Extract with Ethyl Acetate workup_acidify->workup_extract workup_purify Wash, Dry, Concentrate workup_extract->workup_purify workup_final Purify (Recrystallization/Chrom.) workup_purify->workup_final

Workflow for Nitrile Hydrolysis to Carboxylic Acid.
Application Example: Reductive Amination

Introduction & Rationale: Reductive amination is a powerful and widely used method for forming C-N bonds.[18] The amine synthesized in Protocol 1 can be coupled with a wide variety of aldehydes and ketones to generate secondary or tertiary amines. The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation because it is mild enough not to reduce the starting aldehyde, thus preventing competitive side reactions.[19][20]

Logical Pathway Diagram:

ReductiveAmination start 4,4-Difluorocyclo- hexanecarbonitrile amine (4,4-Difluorocyclohexyl)methanamine (Product of Protocol 1) start->amine Reduction (Protocol 1) intermediate Imine/Iminium Ion Intermediate amine->intermediate Reaction with carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') carbonyl->intermediate product Final Secondary/Tertiary Amine (Target Molecule) intermediate->product Reduction by reductant NaBH(OAc)₃ (Mild Reducing Agent) reductant->product

Logical pathway for synthesis via reductive amination.

Safety and Handling

Proper handling of this compound and its derivatives is essential. While a specific, comprehensive safety data sheet for the title compound is not widely available, data from analogous fluorinated nitriles and cyclohexyl derivatives can guide safe practices.[21][22]

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[23]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[22] Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

  • Hazards (Inferred from Analogs):

    • May be harmful if swallowed, in contact with skin, or if inhaled.[21]

    • May cause skin, eye, and respiratory irritation.[21]

Hazard ClassH-Statement (Inferred)Precautionary Statement (Inferred)
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection.
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[23]
Respiratory Irrit. H335: May cause respiratory irritation.P304+P340: IF INHALED: Remove person to fresh air.[23]

Conclusion

This compound is a highly valuable and versatile building block for contemporary medicinal chemistry. It effectively merges the benefits of fluorine incorporation with the advantages of sp³-rich, three-dimensional scaffolds. The gem-difluoro group serves to enhance metabolic stability and modulate electronic properties, while the cyclohexyl ring provides a desirable non-flat framework. The true synthetic power of this molecule lies in its nitrile handle, which can be efficiently converted into primary amines, carboxylic acids, and other functionalities, paving the way for its incorporation into a diverse range of drug discovery programs. The protocols and data provided herein serve as a comprehensive guide for researchers and scientists to unlock the full potential of this strategic building block.

References

experimental protocol for reactions with 4,4-Difluorocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Experimental Chemistry of 4,4-Difluorocyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4,4-Difluorocyclohexane Moiety

In contemporary medicinal chemistry, the strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The gem-difluoro motif, in particular, serves as a powerful bioisostere for carbonyl groups or as a metabolically stable replacement for benzylic protons, often enhancing pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. This compound emerges as a highly valuable and versatile building block, providing a pre-functionalized, conformationally restricted aliphatic ring system primed for elaboration into diverse and complex molecular architectures.

This guide provides detailed experimental protocols for the two most fundamental and synthetically useful transformations of this compound: its reduction to the corresponding primary amine and its hydrolysis to a carboxylic acid. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers to adapt and troubleshoot these reactions effectively.

Physicochemical Properties of this compound

A foundational understanding of the substrate's properties is critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
IUPAC Name 4,4-difluorocyclohexane-1-carbonitrile[1]
Molecular Formula C₇H₉F₂N[1][2]
Molecular Weight 145.15 g/mol [1][2]
Appearance Varies (typically a solid or oil)General Knowledge
Calculated LogP 2.34[2]
Topological Polar Surface Area (TPSA) 23.79 Ų[2]

Protocol I: Reduction of this compound to (4,4-Difluorocyclohexyl)methanamine

The conversion of the nitrile group to a primary amine is one of the most valuable transformations for this substrate, yielding a key synthetic intermediate for amidation, sulfonylation, and reductive amination reactions. We present two field-proven methods: catalytic hydrogenation with Raney® Nickel and chemical reduction with Lithium Aluminum Hydride (LiAlH₄).

Method A: Catalytic Transfer Hydrogenation with Raney® Nickel

This method is often preferred for its operational simplicity, milder conditions, and scalability. It avoids the use of pyrophoric metal hydrides and high-pressure hydrogen gas, employing 2-propanol as both the solvent and hydrogen source.[3] The addition of a base is crucial to suppress the formation of secondary amine impurities, which can arise from the reaction of the primary amine product with the intermediate imine.[3][4]

sub 1. Charge Reactor reagents 2. Add Reagents (Nitrile, Raney Ni, KOH, 2-Propanol) sub->reagents reflux 3. Heat to Reflux (Monitor by TLC/GC-MS) reagents->reflux cool 4. Cool & Filter (Remove Raney Ni) reflux->cool concentrate 5. Concentrate Filtrate (Remove 2-Propanol) cool->concentrate extract 6. Aqueous Workup (EtOAc/H₂O Extraction) concentrate->extract dry 7. Dry & Purify (Dry over Na₂SO₄, Column Chromatography) extract->dry product Product: (4,4-Difluorocyclohexyl)methanamine dry->product

Workflow for Raney® Nickel catalyzed nitrile reduction.
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a slurry of Raney® Nickel (W-2, ~2.5 g per 2.0 g of nitrile) in 2-propanol.

    • Expertise & Experience: Using a slurry of Raney® Nickel is critical for safety and activity. Dry Raney® Nickel is pyrophoric and loses catalytic activity. The catalyst is used in excess to ensure a reasonable reaction rate.[3]

  • Reagent Addition: Add 2-propanol (sufficient to make a ~0.2 M solution), potassium hydroxide (KOH, ~2% w/v), and this compound (1.0 eq).[3]

  • Reaction: Heat the mixture to a gentle reflux (~82 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with additional 2-propanol or ethyl acetate.

    • Trustworthiness: The Celite® pad must be kept wet with solvent during filtration to prevent the finely divided nickel from becoming pyrophoric upon exposure to air.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the 2-propanol.

  • Workup: Redissolve the residue in ethyl acetate and wash with water, followed by brine. This removes the KOH and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography if necessary.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a potent reducing agent capable of rapidly and cleanly converting nitriles to primary amines.[5][6] The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[7][8] This method requires stringent anhydrous conditions and careful handling of the pyrophoric reagent.

nitrile R-C≡N (Nitrile) h1 1. H⁻ Attack (from LiAlH₄) nitrile->h1 imine [R-CH=N]⁻ Li⁺ (Imine Anion) h1->imine h2 2. H⁻ Attack (from AlH₃) imine->h2 dianion [R-CH₂-N]²⁻ (Dianion Intermediate) h2->dianion workup 3. Aqueous Workup (H₂O) dianion->workup amine R-CH₂-NH₂ (Primary Amine) workup->amine

Mechanism of nitrile reduction using LiAlH₄.
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add Lithium Aluminum Hydride (LiAlH₄, ~1.5 eq) portion-wise.

    • Expertise & Experience: The reaction is highly exothermic. Slow, portion-wise addition at 0 °C is essential to control the reaction temperature and prevent dangerous runaways. An excess of LiAlH₄ ensures complete conversion.[9]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[9]

    • Trustworthiness: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying the workup. EXTREME CAUTION is required as the initial addition of water reacts violently with excess LiAlH₄, evolving hydrogen gas.

  • Filtration: Stir the resulting slurry vigorously for 15-30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ether or THF.

  • Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol II: Hydrolysis of this compound to 4,4-Difluorocyclohexanecarboxylic Acid

Hydrolysis provides a direct route to the corresponding carboxylic acid, another critical functional group for further synthetic elaboration, such as amide bond formation or conversion to an ester. Acid-catalyzed hydrolysis is a common and effective method.[10][11]

nitrile R-C≡N protonation1 1. Protonation (H⁺) nitrile->protonation1 activated R-C≡N⁺H protonation1->activated h2o_attack 2. H₂O Attack activated->h2o_attack intermediate1 R-C(OH₂⁺)=NH h2o_attack->intermediate1 deprotonation1 3. Deprotonation intermediate1->deprotonation1 imidic_acid R-C(OH)=NH (Imidic Acid) deprotonation1->imidic_acid tautomerization 4. Tautomerization imidic_acid->tautomerization amide R-C(O)NH₂ (Amide Intermediate) tautomerization->amide hydrolysis2 5. Further Hydrolysis amide->hydrolysis2 acid R-COOH (Carboxylic Acid) hydrolysis2->acid

Mechanism of acid-catalyzed nitrile hydrolysis.[12]
  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) with a mixture of aqueous sulfuric acid (~6 M) or concentrated hydrochloric acid and water (1:1 v/v).

  • Reaction: Heat the mixture to reflux (typically >100 °C) and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by observing the dissolution of the organic layer or by TLC/LC-MS analysis of quenched aliquots.

    • Expertise & Experience: The reaction proceeds via an amide intermediate.[10][12] Forcing conditions (heat, prolonged time) are necessary to drive the hydrolysis of the stable amide to the final carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, it can be collected by filtration. Otherwise, extract the aqueous mixture several times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude carboxylic acid can often be purified by recrystallization or silica gel column chromatography. A known synthesis of the target molecule is reported.[13]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Reduction) Insufficient reducing agent/catalyst; Deactivated catalyst (Raney Ni); Insufficient reaction time or temperature.Increase stoichiometry of LiAlH₄; Use fresh, active Raney Ni; Increase reaction time or ensure reflux is maintained.
Formation of Secondary Amine (Reduction) Reaction of primary amine product with imine intermediate. This is common in catalytic hydrogenations.[14]For Raney Ni reductions, ensure a base (e.g., KOH, NH₃) is present in the reaction mixture.[3][4]
Incomplete Reaction (Hydrolysis) Insufficient heating or reaction time; Acid concentration is too low.Ensure vigorous reflux is maintained for an extended period; Use a more concentrated acid solution.
Isolation of Amide Intermediate (Hydrolysis) Reaction has not gone to completion. The hydrolysis of the amide is often the rate-limiting step.Resubmit the isolated amide to the reaction conditions (reflux in aqueous acid) to drive the conversion to the carboxylic acid.
Low Recovery After Workup Product is partially water-soluble (especially the amine hydrochloride or carboxylate salt); Emulsion formation during extraction.Perform additional extractions of the aqueous layer; Add brine to the aqueous layer to break emulsions and "salt out" the organic product.

References

The Strategic Incorporation of Fluorinated Nitriles in Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The dual incorporation of fluorine atoms and nitrile functionalities into molecular scaffolds represents a cornerstone of modern agrochemical design. This strategic combination imparts a unique and highly advantageous set of physicochemical properties, leading to compounds with enhanced efficacy, metabolic stability, and target specificity.[1][2] This guide serves as a comprehensive resource for researchers and development professionals, detailing the applications of fluorinated nitriles in agrochemicals. It provides an in-depth analysis of the rationale behind their use, practical synthetic protocols, and methodologies for biological evaluation. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to empower scientists to harness the full potential of this important chemical class.

Introduction: The Synergistic Power of Fluorine and Nitrile Groups

The relentless challenge of overcoming pest resistance and meeting stringent environmental standards demands continuous innovation in agrochemical discovery.[3] The introduction of fluorine into bioactive molecules has become a premier strategy for enhancing performance.[2] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound improvements in a molecule's profile.[1][4] These improvements include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic degradation by enzymes like cytochrome P450s. This increases the compound's half-life in the target organism, often allowing for lower application rates.[4][5]

  • Increased Lipophilicity: The introduction of fluorine, particularly trifluoromethyl (-CF3) groups, increases the molecule's lipophilicity. This facilitates penetration through the waxy cuticles of plants and the chitinous exoskeletons of insects, improving uptake and bioavailability.[1][6]

  • Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing binding interactions with target enzymes or receptors.[6]

When this powerful halogen is paired with a nitrile (-C≡N) group, a synergistic effect is achieved. The nitrile group is not merely a passive substituent; it is a versatile functional group that offers its own distinct advantages:

  • Potent Pharmacophore: The nitrile's linear geometry and strong dipole moment allow it to act as a hydrogen bond acceptor or participate in other non-covalent interactions within a biological target site.[7]

  • Metabolic Stability: Like the C-F bond, the nitrile group is generally stable and resistant to metabolic breakdown.[7]

  • Synthetic Handle: The nitrile group is an exceptionally versatile intermediate in organic synthesis, readily convertible into amines, carboxylic acids, or amidines, providing chemists with numerous pathways for molecular modification and library generation.[8]

This guide will explore how these fundamental principles translate into practical applications, from the synthesis of novel compounds to their biological evaluation.

Applications of Fluorinated Nitriles Across Agrochemical Classes

Fluorinated nitriles are integral components in a wide array of commercial and developmental agrochemicals. Their unique properties have been successfully leveraged to create highly effective herbicides, fungicides, and insecticides.

Herbicides

In herbicide design, the goal is to disrupt essential biological pathways in weeds without harming the crop. Fluorinated nitriles are often found in herbicides that target key enzymes. For example, inhibitors of acetolactate synthase (ALS) or protoporphyrinogen IX oxidase (PPO) frequently incorporate these motifs to enhance target binding and systemic movement within the plant.[4][9]

Fungicides

Fluorinated nitriles are key to the efficacy of several modern fungicides. They are particularly prominent in classes such as succinate dehydrogenase inhibitors (SDHIs) and sterol biosynthesis inhibitors (SBIs). The trifluoromethyl group can improve the fungicide's interaction with the target enzyme, while the overall increase in lipophilicity ensures rapid uptake by fungal cells.[1][4]

Insecticides

In insecticides, the neurotoxic properties of certain chemical classes are often amplified by the presence of fluorine. The trifluoromethyl group can significantly enhance the binding affinity of an insecticide to its target site, such as the GABA receptor or sodium channels in the insect's nervous system.[6] This leads to faster knockdown and higher potency.

Agrochemical Class Target Mechanism Example Role of Fluoro-Nitrile Moiety Commercial/Developmental Example(s)
Herbicides Acetolactate Synthase (ALS) InhibitionEnhanced enzyme binding, improved systemic transportPyroxsulam[4]
Protoporphyrinogen IX Oxidase (PPO) InhibitionIncreased metabolic stability in soil and plantsSaflufenacil[9]
Fungicides Sterol Biosynthesis Inhibition (SBI)Improved target affinity and cell membrane penetration(Various developmental scaffolds)
Insecticides Sodium Channel ModulationEnhanced binding to the insect nervous system receptorFluralaner (contains -CF3 groups, though not a nitrile)
Nematicides (Various)Increased soil persistence and uptake by nematodes(Various developmental scaffolds)

Table 1: Representative Applications and Roles of Fluorinated Nitrile Motifs in Agrochemicals.

Core Experimental Protocols

This section provides detailed, field-proven protocols for the synthesis and evaluation of compounds containing fluorinated nitrile motifs.

Protocol: Synthesis of a Fluorinated Aryl Nitrile Intermediate

This protocol describes a copper-catalyzed cyanation of a fluorinated aryl bromide, a common transformation in agrochemical synthesis. The resulting aryl nitrile serves as a versatile building block for more complex molecules.

Rationale: Copper(I) cyanide is a cost-effective and reliable reagent for introducing a nitrile group onto an aromatic ring. The use of a polar aprotic solvent like DMF facilitates the dissolution of the copper salt and promotes the nucleophilic substitution reaction. Running the reaction at an elevated temperature is necessary to overcome the activation energy of C-Br bond cleavage.

Workflow: Synthesis of a Fluorinated Aryl Nitrile

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Weigh Reagents: - 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene - Copper(I) Cyanide (CuCN) - DMF (anhydrous) glassware 2. Assemble Glassware: - Round-bottom flask - Reflux condenser - Magnetic stir bar reagents->glassware inert 3. Establish Inert Atmosphere: - Purge with Nitrogen/Argon glassware->inert dissolve 4. Dissolve Aryl Bromide in DMF inert->dissolve add_cucn 5. Add CuCN to the solution dissolve->add_cucn reflux 6. Heat to Reflux (e.g., 140-150°C) Monitor by TLC/GC-MS add_cucn->reflux cool 7. Cool to Room Temperature reflux->cool quench 8. Quench with Ferric Chloride/Ammonia Solution cool->quench extract 9. Extract with Ethyl Acetate quench->extract purify 10. Purify via Column Chromatography extract->purify characterize 11. Characterize Product: - NMR (1H, 13C, 19F) - Mass Spectrometry purify->characterize yield 12. Calculate Yield characterize->yield

Caption: Workflow for the copper-catalyzed synthesis of a fluorinated aryl nitrile.

Materials:

  • 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 eq)

  • Copper(I) Cyanide (CuCN) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous solution of Ferric Chloride (FeCl3) and Ammonium Hydroxide (NH4OH) (e.g., 1:5 ratio)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 eq) and anhydrous DMF.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the copper(I) species.

  • Reagent Addition: Add Copper(I) Cyanide (1.2 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 140-150°C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Cooling & Quenching: Allow the mixture to cool to room temperature. Carefully pour the dark mixture into a stirred aqueous solution of FeCl3/NH4OH to complex with the excess copper salts. The solution should turn a deep blue.

    • Causality Note: The iron/ammonia quench is essential for breaking down the copper-product complex and making the organic product extractable.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-fluoro-4-(trifluoromethyl)benzonitrile.

  • Validation: Confirm the structure and purity of the final product using 1H NMR, 19F NMR, and mass spectrometry. The yield should be calculated based on the mass of the pure, isolated product.

Protocol: Evaluation of Herbicidal Activity (Leaf Disc Bleaching Assay)

This protocol provides a method for assessing the post-emergence herbicidal activity of a test compound, such as one synthesized using a fluorinated nitrile intermediate.

Rationale: This assay uses leaf discs from a sensitive plant species (e.g., cucumber) to provide a rapid and quantitative measure of herbicidal efficacy. Photosynthesis-inhibiting or pigment-synthesis-inhibiting herbicides will cause the green chlorophyll to degrade, leading to a visible bleaching effect. Measuring this color change provides a dose-dependent assessment of the compound's activity.

Workflow: Herbicidal Leaf Disc Bleaching Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plant 1. Grow Plants (e.g., Cucumber, 7-10 days) discs 4. Cut Leaf Discs (e.g., 6mm) plant->discs solution 2. Prepare Test Solutions: - Stock solution in DMSO - Serial dilutions in water + surfactant plate 3. Prepare 24-Well Plate: - Add 1mL of each dilution per well - Include negative (surfactant only) and positive controls solution->plate float_discs 5. Float Discs in Wells (one per well, lower side down) plate->float_discs discs->float_discs incubate 6. Incubate under Light (24-72 hours, 25°C) float_discs->incubate assess 7. Assess Bleaching: - Visual scoring (0-100%) - Or Chlorophyll extraction & spectrophotometry incubate->assess calculate 8. Calculate GR50/IC50 (Concentration for 50% growth reduction/inhibition) assess->calculate

Caption: Workflow for evaluating herbicidal activity using a leaf disc assay.

Materials:

  • Test compound and a known herbicide as a positive control (e.g., Fomesafen).[4]

  • Cucumber or cress seedlings (7-10 days old).

  • 24-well microtiter plates.

  • Cork borer or biopsy punch (6 mm diameter).

  • Dimethyl sulfoxide (DMSO).

  • Non-ionic surfactant (e.g., Tween-20).

  • Growth chamber or incubator with controlled light and temperature.

  • Spectrophotometer (optional, for chlorophyll extraction).

Procedure:

  • Prepare Test Solutions:

    • Create a 10,000 ppm stock solution of the test compound in DMSO.

    • Perform serial dilutions in deionized water containing 0.1% (v/v) Tween-20 to achieve final test concentrations (e.g., 1000, 250, 50, 10, 1 ppm).

    • Causality Note: The surfactant is critical for reducing the surface tension of the water, ensuring proper wetting of the leaf disc and uptake of the test compound.

  • Prepare Control Solutions:

    • Negative Control: Deionized water + 0.1% Tween-20.

    • Positive Control: Prepare a dilution series of a known herbicide.

  • Plate Preparation: Add 1 mL of each test and control solution to the appropriate wells of a 24-well plate. Each concentration should be replicated at least three times.

  • Leaf Disc Preparation: Using a 6 mm cork borer, carefully punch discs from the cotyledons or first true leaves of the healthy seedlings, avoiding the central vein.

  • Incubation: Gently float one leaf disc in each well with the lower epidermis (underside) in contact with the solution. Seal the plate with a breathable membrane or lid and place it in a growth chamber under continuous light at ~25°C.

  • Assessment (72 hours):

    • Visual Scoring: Assess the percentage of bleached (yellow or white) area on each disc on a scale of 0% (healthy green) to 100% (completely white).

    • Quantitative Analysis (Optional): For a more objective measure, extract chlorophyll. Remove the discs, blot dry, and place them in a known volume of ethanol or DMSO. Incubate in the dark until all pigment is extracted. Measure the absorbance of the supernatant at 645 nm and 663 nm and calculate the chlorophyll concentration.

  • Data Analysis: Plot the average percent bleaching (or inhibition of chlorophyll) against the log of the compound concentration. Use a dose-response curve to calculate the GR50 (concentration required for 50% growth reduction) or IC50 (concentration for 50% inhibition).

Conclusion and Future Outlook

The strategic use of fluorinated nitriles is a proven and powerful approach in the design of high-performing agrochemicals. The fluorine atom enhances metabolic stability and target interaction, while the nitrile group provides both a valuable synthetic handle and a potent pharmacophoric element.[1][2][8] The protocols detailed in this guide provide a solid foundation for the synthesis and evaluation of novel compounds based on this chemical class.

Future research will likely focus on developing more selective and environmentally benign fluorination and cyanation methods, potentially utilizing flow chemistry or photoredox catalysis to access novel chemical space safely and efficiently.[10][11] As the challenges in agriculture intensify, the intelligent and data-driven application of fluorinated nitriles will undoubtedly continue to yield innovative solutions for global crop protection.

References

Application Notes & Protocols: 4,4-Difluorocyclohexanecarbonitrile as a Strategic Precursor for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the gem-Difluoro Motif in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly enhancing pharmacological profiles.[1][2] The gem-difluoromethylene group (CF2) is a particularly valuable motif, acting as a bioisostere for carbonyl groups or ethers and improving metabolic stability, lipophilicity, and membrane permeability.[1][3] The CF2 group's strong electron-withdrawing nature can also modulate the pKa of nearby functional groups, influencing binding affinities and pharmacokinetic properties. 4,4-Difluorocyclohexanecarbonitrile emerges as a highly versatile and strategic starting material, providing a rigid, fluorinated scaffold that can be elaborated into key pharmaceutical intermediates, primarily carboxylic acids and primary amines. This guide provides detailed protocols for these critical transformations, grounded in mechanistic understanding and practical application.

Overview of this compound

Physicochemical & Safety Data

Handling of this compound and its derivatives requires adherence to strict safety protocols. Always consult the full Safety Data Sheet (SDS) before commencing any experimental work.

PropertyValueReference
CAS Number 922728-21-0--INVALID-LINK--[4]
Molecular Formula C₇H₉F₂N--INVALID-LINK--[5]
Molecular Weight 145.15 g/mol --INVALID-LINK--[6]
Purity Typically ≥95%--INVALID-LINK--[5]
Appearance Varies; consult supplier data-
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]--INVALID-LINK--[7]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[7]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water. If inhaled, move to fresh air. If swallowed, rinse mouth and call a physician.[7][8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Synthetic Utility: Transformation into Key Pharmaceutical Intermediates

The nitrile functional group is a versatile handle for chemical modification. This section details two fundamental, high-value transformations of this compound: hydrolysis to a carboxylic acid and reduction to a primary amine.

Precursor This compound Acid 4,4-Difluorocyclohexanecarboxylic Acid Precursor->Acid Hydrolysis (H⁺ or OH⁻, H₂O) Amine (4,4-Difluorocyclohexyl)methanamine Precursor->Amine Reduction (e.g., LiAlH₄ or H₂/Catalyst) App1 Macrolide Antibiotics Active Pharmaceutical Ingredients (APIs) Acid->App1 App2 Bioactive Amines for CNS Agents Scaffolds for Kinase Inhibitors Amine->App2

Caption: Synthetic pathways from this compound.

Application I: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid via Hydrolysis

Significance: 4,4-Difluorocyclohexanecarboxylic acid is a crucial building block for various APIs, including its use in the synthesis of macrolide antibiotics.[9] The carboxylic acid functionality allows for further derivatization, such as amide bond formation or conversion to esters and acyl halides, making it a versatile intermediate.[10]

G start This compound + H₂O, NaOH reflux Heat under Reflux (e.g., 24h) start->reflux cool Cool to RT reflux->cool acidify Acidify with HCl (aq) to pH ~3-4 cool->acidify extract Extract with Organic Solvent (EtOAc) acidify->extract dry Dry (Na₂SO₄ or MgSO₄) & Concentrate extract->dry end 4,4-Difluorocyclohexanecarboxylic Acid dry->end

Caption: Workflow for the hydrolysis of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from established procedures for nitrile hydrolysis.[11][12][13]

  • Materials & Reagents:

    • This compound

    • Sodium Hydroxide (NaOH)

    • Deionized Water

    • Hydrochloric Acid (HCl), concentrated or 1M solution

    • Ethyl Acetate (EtOAc)

    • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

  • Procedure:

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 10-20 eq). The use of a co-solvent like ethanol or THF may be necessary if starting material solubility is low.

    • Hydrolysis: Heat the mixture to reflux (approx. 100 °C for aqueous solutions) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).

    • Workup - Quenching: Cool the reaction mixture to room temperature in an ice bath.

    • Workup - Acidification: Carefully acidify the cooled solution by slow, dropwise addition of hydrochloric acid until the pH of the aqueous phase is approximately 3-4.[9][14] This protonates the carboxylate salt to form the free carboxylic acid, which will often precipitate as a solid.

    • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Final Purification: The resulting 4,4-Difluorocyclohexanecarboxylic acid, often obtained as a white solid, can be further purified by recrystallization if necessary.[9][14]

  • Causality and Mechanistic Insight: The hydrolysis of a nitrile in basic conditions proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[11][13][15] This forms an imidic acid intermediate after protonation, which then tautomerizes to an amide.[11] Under the vigorous reaction conditions (heat), the amide is subsequently hydrolyzed to a carboxylate salt. The final acidification step is critical as it converts the water-soluble sodium carboxylate salt into the free carboxylic acid, which is more soluble in organic solvents, enabling its extraction.[12]

Application II: Synthesis of (4,4-Difluorocyclohexyl)methanamine via Reduction

Significance: The (4,4-Difluorocyclohexyl)methanamine moiety is a valuable pharmacophore. Primary amines are ubiquitous in drug molecules, often forming key interactions with biological targets or serving as handles for further chemical elaboration. The attached difluorinated ring provides a lipophilic and metabolically robust anchor.

G start This compound in Anhydrous Ether (THF or Et₂O) add_hydride Slowly add LiAlH₄ solution at 0 °C start->add_hydride reflux Warm to RT, then Reflux add_hydride->reflux quench Sequential Quench: 1. H₂O 2. 15% NaOH (aq) 3. H₂O reflux->quench filter Filter off Aluminum Salts Wash with Ether quench->filter dry Dry Filtrate (Na₂SO₄) & Concentrate filter->dry end (4,4-Difluorocyclohexyl)methanamine dry->end

Caption: Workflow for the reduction of this compound.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is a powerful and common way to reduce nitriles to primary amines.[16][17][18]

  • Materials & Reagents:

    • This compound

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

    • Sodium Hydroxide (NaOH), 15% aqueous solution

    • Deionized Water

    • Sodium Sulfate (Na₂SO₄), anhydrous

    • Three-neck round-bottom flask, dropping funnel, reflux condenser, nitrogen/argon inlet, magnetic stirrer

  • Procedure:

    • Reaction Setup: Assemble a dry three-neck flask equipped with a dropping funnel, reflux condenser, nitrogen/argon inlet, and magnetic stir bar. Purge the system with inert gas.

    • Hydride Suspension: Suspend LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous diethyl ether or THF in the reaction flask and cool to 0 °C in an ice bath. Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used.

    • Nitrile Addition: Dissolve this compound (1.0 eq) in anhydrous ether/THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • Reduction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for several hours until TLC or GC analysis indicates complete consumption of the starting material.

    • Workup - Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the extremely cautious, slow, dropwise addition of reagents in sequence: first, 'x' mL of water; second, 'x' mL of 15% aqueous NaOH; and finally, '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

    • Purification: Stir the resulting mixture vigorously for 15-30 minutes, then filter the white precipitate through a pad of Celite. Wash the filter cake thoroughly with additional ether/THF.

    • Isolation: Combine the filtrate and washes, dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired primary amine.

    • Final Purification: The product can be further purified by distillation or conversion to a hydrochloride salt followed by recrystallization.

  • Causality and Mechanistic Insight: The reduction of a nitrile with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the nitrile carbon.[18] This process occurs twice, first forming an imine anion intermediate, which is then further reduced to a dianion.[19] The subsequent aqueous workup protonates the nitrogen atoms to yield the final primary amine.[18][19] Catalytic hydrogenation using catalysts like Raney nickel or palladium is an alternative, often more economical route for large-scale production.[17]

Summary of Reaction Parameters

The following table provides representative data for the described transformations. Actual results may vary based on scale, purity of reagents, and specific reaction conditions.

TransformationReagents & ConditionsTypical YieldPurity (Crude)Reference Protocol Basis
Nitrile to Carboxylic Acid (Hydrolysis)NaOH, H₂O/THF, Reflux, then HCl>90%>95%[9][14]
Nitrile to Primary Amine (Reduction)1. LiAlH₄, THF, Reflux2. H₂O/NaOH workup70-85%>90%[17][18]
Nitrile to Primary Amine (Catalytic Hydrogenation)H₂ (50 psi), Raney Ni or Pd/C, NH₃/MeOH80-95%>95%[17]

Conclusion

This compound serves as an exemplary precursor for accessing high-value, fluorinated intermediates for pharmaceutical research and development. Its conversion to the corresponding carboxylic acid and primary amine via robust and scalable hydrolysis and reduction protocols, respectively, opens a direct path to a diverse range of complex molecules. The strategic placement of the gem-difluoro group on the cyclohexane ring imparts desirable properties that are highly sought after in modern drug discovery, making this building block an essential tool for the medicinal chemist.

References

Synthetic Routes and Applications of 4,4-Difluorocyclohexanecarbonitrile: A Guide for Medicinal and Process Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Gem-Difluorocyclohexyl Moiety in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated motifs, the 4,4-difluorocyclohexyl group has emerged as a particularly valuable bioisostere for various carbocyclic and heterocyclic rings. Its introduction can confer enhanced metabolic stability, improved lipophilicity, and favorable binding interactions, ultimately leading to more potent and safer therapeutics. 4,4-Difluorocyclohexanecarbonitrile stands as a key building block for accessing this privileged scaffold, providing a versatile handle for further synthetic transformations.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into a robust synthetic route to this intermediate, explore its conversion to key derivatives, and showcase its application in the synthesis of medicinally relevant compounds, supported by mechanistic insights and practical experimental procedures.

Synthesis of this compound

The most direct and efficient synthesis of this compound involves the deoxofluorination of a readily available starting material, 4-oxocyclohexanecarbonitrile. This transformation can be effectively achieved using modern fluorinating reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). Deoxo-Fluor® is favored for its thermal stability and operational simplicity compared to other fluorinating agents like DAST (diethylaminosulfur trifluoride).[1]

The reaction proceeds via the activation of the ketone carbonyl by Deoxo-Fluor®, followed by nucleophilic attack of the fluoride ion. A second fluoride displacement of the intermediate alkoxy-sulfur difluoride species yields the desired gem-difluoride.

Synthesis Start 4-Oxocyclohexanecarbonitrile Reagent Deoxo-Fluor® DCM, 90°C Start->Reagent Fluorination Product This compound Reagent->Product Applications Nitrile This compound Acid 4,4-Difluorocyclohexanecarboxylic Acid Nitrile->Acid Hydrolysis (H₂O, H⁺ or OH⁻) Amine (4,4-Difluorocyclohexyl)methanamine Nitrile->Amine Reduction (e.g., LiAlH₄ or H₂/Catalyst) CCR5 CCR5 Receptor Antagonists (e.g., Maraviroc Analogues) Acid->CCR5 Amide Coupling

References

Application Notes and Protocols for the Optimized Synthesis of 4,4-Difluorocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4,4-Difluorocyclohexanecarbonitrile, a valuable fluorinated building block in medicinal chemistry and materials science. Recognizing the limited availability of a direct, optimized protocol, this application note consolidates established synthetic strategies for analogous compounds to propose a robust and adaptable workflow. We will delve into the synthesis of the key intermediate, 4,4-difluorocyclohexanone, and subsequently explore multiple methodologies for its conversion to the target nitrile. A strong emphasis is placed on the rationale behind experimental choices, potential challenges arising from the gem-difluoro substitution, and systematic approaches to reaction optimization. Detailed, step-by-step protocols are provided for each proposed synthetic transformation, empowering researchers to confidently and efficiently produce this compound.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated scaffolds are of significant interest in drug discovery and development. This compound is an important building block that incorporates a gem-difluorinated cyclohexyl motif, a feature that can impart unique conformational constraints and electronic properties to a parent molecule. Its synthesis, however, is not widely documented. This guide aims to bridge that gap by providing a detailed analysis of a logical and optimizable synthetic route.

A plausible and efficient synthetic strategy commences with the preparation of 4,4-difluorocyclohexanone, a key precursor. This ketone can then be converted to the target nitrile via several established methods. This document will focus on two primary pathways for the cyanation of 4,4-difluorocyclohexanone:

  • The Van Leusen Reaction: A direct, one-pot conversion of a ketone to a nitrile using p-toluenesulfonylmethyl isocyanide (TosMIC).

  • Cyanohydrin Formation and Dehydration: A two-step process involving the initial formation of a cyanohydrin intermediate, followed by its dehydration to the corresponding nitrile.

The choice between these methods will depend on factors such as substrate reactivity, desired purity, and available reagents. This guide will provide the necessary information to make an informed decision and to optimize the chosen pathway.

Part 1: Synthesis of the Key Intermediate: 4,4-Difluorocyclohexanone

The most direct route to this compound proceeds through the corresponding ketone. A reliable synthesis of 4,4-difluorocyclohexanone has been reported and is detailed below.[1]

Protocol 1: Synthesis of 4,4-Difluorocyclohexanone

This protocol involves the deprotection of 8,8-difluoro-1,4-dioxaspiro[4.5]decane.

Materials:

  • 8,8-difluoro-1,4-dioxaspiro[4.5]decane

  • 20% Hydrochloric acid (HCl) aqueous solution

  • Sodium chloride (NaCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 8,8-difluoro-1,4-dioxaspiro[4.5]decane (e.g., 20.0 g, 112.2 mmol) in a 20% aqueous HCl solution (16 mL) in a round-bottom flask equipped with a stir bar.

  • Stir the mixture vigorously and heat to 100 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add solid NaCl (approx. 3 g) to the aqueous phase to facilitate separation.

  • Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of water.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure at 20 °C.

  • Due to the potential for incomplete reaction, the crude product may be a mixture of the desired ketone and the starting material. If necessary, repeat the hydrolysis procedure to drive the reaction to completion.

  • The final product, 4,4-difluorocyclohexanone, should be obtained as a white crystalline solid.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.56 - 2.53 (m, 4H), 2.36 - 2.27 (m, 4H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -100.27.

Part 2: Conversion of 4,4-Difluorocyclohexanone to this compound

With the key intermediate in hand, the next critical step is the introduction of the nitrile functionality. We will explore two robust methods for this transformation.

Method A: The Van Leusen Reaction

The Van Leusen reaction provides a direct conversion of ketones to nitriles with the addition of a single carbon atom, making it an attractive option.[2][3] The reaction utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a strong base.

Causality Behind Experimental Choices:

  • TosMIC: This reagent serves as the source of the additional carbon and nitrogen atoms of the nitrile group.

  • Base: A strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) is required to deprotonate TosMIC, forming the reactive carbanion.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are typically used to prevent quenching of the carbanion.

  • Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature or heated to drive the reaction to completion.

Potential Influence of Difluoro-Substitution:

The electron-withdrawing nature of the two fluorine atoms may slightly increase the electrophilicity of the carbonyl carbon in 4,4-difluorocyclohexanone, potentially facilitating the initial nucleophilic attack by the deprotonated TosMIC. However, steric hindrance around the carbonyl group is not significantly altered compared to cyclohexanone.

Protocol 2: Van Leusen Cyanation of 4,4-Difluorocyclohexanone

Materials:

  • 4,4-Difluorocyclohexanone

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe or dropping funnel

Procedure:

  • To a stirred suspension of potassium tert-butoxide (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 4,4-difluorocyclohexanone (1.0 eq) and TosMIC (1.2 eq) in THF via a syringe or dropping funnel.

  • Maintain the temperature at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding methanol.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Optimization Strategies:

ParameterVariationRationale
Base Sodium hydride (NaH), Lithium diisopropylamide (LDA)To modulate reactivity and solubility.
Solvent Dimethoxyethane (DME), Dimethyl sulfoxide (DMSO)For less reactive substrates, a more polar solvent like DMSO can be beneficial.
Temperature -78 °C to refluxLower temperatures can improve selectivity, while higher temperatures may be needed for less reactive substrates.
Reaction Time 2 - 24 hoursMonitor by TLC or GC-MS to determine the optimal reaction time.
Method B: Cyanohydrin Formation and Dehydration

This two-step approach first involves the formation of a cyanohydrin, which is then dehydrated to the nitrile.[4][5]

Step 1: Cyanohydrin Formation

The addition of a cyanide source to a ketone is a classic method to form a cyanohydrin. This reaction is typically base-catalyzed.

Causality Behind Experimental Choices:

  • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. Trimethylsilyl cyanide (TMSCN) can also be employed, often with a Lewis acid catalyst.

  • Acid Source: A weak acid, such as acetic acid or a buffer system, is often used to protonate the intermediate alkoxide.

  • Solvent: A protic solvent like water or ethanol is often used with inorganic cyanides. Aprotic solvents are used with TMSCN.

Protocol 3: Formation of 4,4-Difluoro-1-hydroxycyclohexanecarbonitrile

Materials:

  • 4,4-Difluorocyclohexanone

  • Sodium cyanide (NaCN)

  • Acetic acid

  • Water

  • Diethyl ether

  • Round-bottom flask

  • Stir bar

  • Ice bath

Procedure:

  • Dissolve 4,4-difluorocyclohexanone (1.0 eq) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium cyanide (1.1 eq) in water.

  • Carefully add acetic acid (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude cyanohydrin can often be used in the next step without further purification.

Step 2: Dehydration of the Cyanohydrin

The cyanohydrin is then dehydrated to form the target nitrile. This can be achieved using a variety of dehydrating agents.

Causality Behind Experimental Choices:

  • Dehydrating Agent: Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or Burgess reagent are effective for this transformation.

  • Base: A non-nucleophilic base like pyridine or triethylamine is often used to neutralize the acidic byproducts.

  • Solvent: Anhydrous apathetic solvents such as dichloromethane or chloroform are typically used.

Protocol 4: Dehydration to this compound

Materials:

  • Crude 4,4-Difluoro-1-hydroxycyclohexanecarbonitrile

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Stir bar

  • Inert atmosphere

  • Ice bath

Procedure:

  • Dissolve the crude cyanohydrin (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add pyridine (1.5 eq).

  • Add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto ice water.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization Strategies for Cyanohydrin Formation and Dehydration:

ParameterVariationRationale
Cyanide Source TMSCN with a Lewis acid (e.g., ZnI₂)Can be a milder alternative to inorganic cyanides.
Dehydrating Agent POCl₃, Burgess reagentTo explore different reactivity and selectivity profiles.
Temperature -20 °C to room temperature for dehydrationTo control the rate of reaction and minimize side products.

Part 3: Purification and Characterization

Purification of the final product, this compound, is crucial to obtain material of high purity for subsequent applications.

Purification:

  • Column Chromatography: Silica gel is the recommended stationary phase. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point for developing an effective separation method.

  • Distillation: If the product is a liquid at room temperature, vacuum distillation can be an effective purification method.

Characterization:

The identity and purity of this compound should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of the cyclohexyl protons.

    • ¹³C NMR: To identify the number of unique carbon environments, including the nitrile carbon.

    • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atoms.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) stretching frequency, typically in the range of 2260-2220 cm⁻¹.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and to aid in structural elucidation through fragmentation patterns.

Safety Considerations

  • Cyanide Compounds: Hydrogen cyanide, sodium cyanide, and potassium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Thionyl Chloride and Phosphorus Oxychloride: These reagents are corrosive and react violently with water, releasing toxic gases. Handle with extreme care in a fume hood.

  • Solvents: Organic solvents should be handled in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound can be achieved through a logical and optimizable two-step process starting from the readily accessible 8,8-difluoro-1,4-dioxaspiro[4.5]decane. The key transformation, the conversion of 4,4-difluorocyclohexanone to the target nitrile, can be accomplished via the Van Leusen reaction or through a cyanohydrin intermediate. This guide provides detailed protocols and a framework for optimizing these reactions, taking into account the potential influence of the gem-difluoro substitution. By carefully considering the reaction parameters and employing systematic optimization strategies, researchers can efficiently and safely synthesize this valuable fluorinated building block for a wide range of applications in chemical and pharmaceutical research.

Visualizations

Synthetic_Pathway start 8,8-difluoro-1,4-dioxaspiro[4.5]decane ketone 4,4-difluorocyclohexanone start->ketone Deprotection (HCI, H₂O) nitrile This compound ketone->nitrile Van Leusen Reaction (TosMIC, t-BuOK) cyanohydrin 4,4-Difluoro-1-hydroxycyclohexanecarbonitrile ketone->cyanohydrin Cyanohydrin Formation (NaCN, H₂O) cyanohydrin->nitrile Dehydration (SOCl₂, Pyridine)

Caption: Proposed synthetic pathways to this compound.

Caption: Key parameters for optimizing the cyanation reaction.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,4-Difluorocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Gem-Difluorocyclohexyl Moiety in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated motifs highly sought after.[1] Among these, the 4,4-difluorocyclohexyl group has emerged as a particularly valuable structural component. Its presence in a molecule can induce favorable conformational constraints and modulate electronic properties, making 4,4-difluorocyclohexanecarbonitrile a key building block for the synthesis of complex chemical entities. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable two-step synthetic sequence, purification protocols, and in-depth characterization.

Synthetic Strategy: A Two-Step Approach from 1,4-Cyclohexanedione Monoethylene Ketal

The most efficient and scalable synthetic route to this compound commences with the readily available and cost-effective 1,4-cyclohexanedione monoethylene ketal. The overall strategy involves two key transformations:

  • Geminal Difluorination: Conversion of the protected ketone to 4,4-difluorocyclohexanone.

  • Cyanation: Transformation of the resulting ketone into the target nitrile.

This approach is advantageous for large-scale production due to the availability of starting materials, and the generally high-yielding nature of the individual steps.

Synthetic_Pathway 1,4-Cyclohexanedione_monoethylene_ketal 1,4-Cyclohexanedione monoethylene ketal 4,4-Difluorocyclohexanone 4,4-Difluorocyclohexanone 1,4-Cyclohexanedione_monoethylene_ketal->4,4-Difluorocyclohexanone Geminal Difluorination (e.g., DAST) Target_Nitrile This compound 4,4-Difluorocyclohexanone->Target_Nitrile Cyanation (via Tosylhydrazone)

Caption: Overall synthetic strategy for this compound.

Part 1: Large-Scale Synthesis of 4,4-Difluorocyclohexanone

The critical step in this synthesis is the introduction of the gem-difluoro moiety. This is typically achieved through the use of a specialized fluorinating agent.

Protocol 1: Geminal Difluorination using Diethylaminosulfur Trifluoride (DAST)

Rationale: Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of ketones to geminal difluorides.[2] While effective, DAST is a hazardous substance and requires careful handling, especially on a large scale.

Materials and Equipment:

  • 1,4-Cyclohexanedione monoethylene ketal

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Large-scale reaction vessel with mechanical stirring, inert atmosphere (N₂ or Ar), and a cooling system

  • Addition funnel

  • Rotary evaporator

  • Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. All operations must be conducted in a well-ventilated fume hood.

Procedure:

  • Reaction Setup: In a large, dry, inerted reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 1,4-cyclohexanedione monoethylene ketal in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST) dropwise via an addition funnel, maintaining the internal temperature below -70 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent a runaway reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring it into a vigorously stirred, ice-cold saturated aqueous sodium bicarbonate solution. Caution: This will generate gas, so ensure adequate ventilation and perform the quench slowly to control the effervescence.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4,4-difluorocyclohexanone as a low-melting solid.

Safety Considerations for DAST:

  • DAST is highly toxic, corrosive, and reacts violently with water.

  • It can decompose explosively if heated above 90 °C.

  • Always handle DAST in a well-ventilated fume hood with appropriate PPE.

  • Quench any residual DAST with care using a saturated bicarbonate solution.

Part 2: Large-Scale Synthesis of this compound

The conversion of the ketone to the nitrile is a crucial step that can be achieved through the formation of a tosylhydrazone intermediate, followed by reaction with a cyanide source.

Protocol 2: Cyanation via Tosylhydrazone Intermediate

Rationale: This method avoids the direct use of highly toxic hydrogen cyanide gas and proceeds through a stable tosylhydrazone intermediate. The reaction of the tosylhydrazone with a cyanide salt provides the desired nitrile.

Materials and Equipment:

  • 4,4-Difluorocyclohexanone

  • p-Toluenesulfonhydrazide (TsNHNH₂)

  • Methanol or Ethanol

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Large-scale reaction vessel with mechanical stirring and inert atmosphere

  • Reflux condenser

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

Step 2a: Formation of 4,4-Difluorocyclohexanone Tosylhydrazone

  • Reaction Setup: In a large reaction vessel, dissolve 4,4-difluorocyclohexanone in methanol or ethanol.

  • Addition of Tosylhydrazide: Add an equimolar amount of p-toluenesulfonhydrazide to the solution. A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to accelerate the reaction.

  • Reaction and Isolation: Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC). The tosylhydrazone often precipitates out of the solution upon cooling.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. The tosylhydrazone is typically used in the next step without further purification.

Step 2b: Conversion of Tosylhydrazone to this compound

  • Reaction Setup: In a large, dry reaction vessel under an inert atmosphere, dissolve the 4,4-difluorocyclohexanone tosylhydrazone in an appropriate solvent such as DMF or DMSO.

  • Addition of Cyanide: Add an excess of potassium cyanide or sodium cyanide to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature should be determined empirically. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing and Drying: Combine the organic extracts and wash them with water and brine to remove residual DMF/DMSO and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Safety Considerations for Cyanide:

  • Cyanide salts are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.

  • Crucially, never allow cyanide salts to come into contact with acids , as this will liberate highly toxic and flammable hydrogen cyanide gas.

  • All manipulations involving cyanide must be performed in a well-ventilated fume hood with appropriate PPE, including gloves and safety goggles.

  • Have a cyanide antidote kit readily available and ensure personnel are trained in its use.

  • All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

Quality_Control_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Crude_Product Crude this compound Purification_Step Vacuum Distillation or Column Chromatography Crude_Product->Purification_Step TLC_GCMS TLC/GC-MS for Purity Assessment Purification_Step->TLC_GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) TLC_GCMS->NMR MS Mass Spectrometry NMR->MS Final_Product Pure this compound (>95% Purity) MS->Final_Product

Caption: Quality control workflow for the synthesis of this compound.

Part 3: Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₇H₉F₂N
Molecular Weight 145.15 g/mol [3]
Appearance Colorless to pale yellow liquid or low melting solid
Boiling Point ~204 °C at 760 mmHg
¹H NMR (CDCl₃, 400 MHz) Anticipated shifts: δ 2.80-2.60 (m, 1H), 2.40-2.00 (m, 8H)
¹³C NMR (CDCl₃, 101 MHz) Anticipated shifts: δ 121.5 (t, J = 245 Hz, C-F), 119.0 (CN), 35.0 (t, J = 25 Hz), 28.0, 25.0
¹⁹F NMR (CDCl₃, 376 MHz) Anticipated shifts: δ -95 to -105 (m)
Mass Spectrum (EI) Anticipated m/z: 145 (M+), fragments corresponding to loss of HCN, F, and HF

Note: The NMR and MS data are predicted based on the structure and data for similar compounds. Actual experimental values may vary slightly.

Conclusion: A Scalable Pathway to a Key Fluorinated Building Block

The synthetic route detailed in these application notes provides a reliable and scalable method for the production of this compound. The two-step sequence, starting from a readily available precursor, is well-suited for industrial applications. Careful adherence to the outlined protocols and stringent safety measures, particularly when handling DAST and cyanide salts, is paramount to ensure a safe and efficient synthesis. The resulting high-purity this compound serves as a valuable intermediate for the synthesis of a wide range of complex molecules in the pharmaceutical and materials science sectors.

References

High-Purity Isolation of 4,4-Difluorocyclohexanecarbonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 4,4-Difluorocyclohexanecarbonitrile is a valuable building block in medicinal chemistry, prized for its role in introducing the gem-difluorocyclohexyl moiety into drug candidates. The unique stereoelectronic properties of the C-F bond can significantly influence molecular conformation, lipophilicity, and metabolic stability.[1] Achieving high purity (>99.5%) of this intermediate is paramount for ensuring reproducible results in downstream synthetic applications and preventing the introduction of confounding impurities into biological assays. This guide provides a comprehensive overview of robust purification strategies, from coarse impurity removal to fine polishing, tailored to the specific physicochemical properties of this compound. Detailed protocols for fractional vacuum distillation, flash column chromatography, and recrystallization are presented, alongside methods for analytical validation.

Physicochemical Profile and Safety Considerations

A thorough understanding of the compound's properties is the foundation for developing an effective purification strategy. This compound is a colorless to pale-yellow substance that may exist as a liquid or a low-melting solid at room temperature. Its relatively high boiling point necessitates vacuum distillation to prevent thermal decomposition.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₉F₂N[2]
Molecular Weight 145.15 g/mol [2]
Boiling Point ~204.4 °C @ 760 mmHg (Predicted)
Physical Form Colorless to Pale-yellow Solid or Liquid
CAS Number 922728-21-0[2][3]
Purity (Typical Commercial) ~95%

Safety and Handling: this compound is classified as harmful and an irritant.[2]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

Impurity Profiling and Strategic Workflow

Commercial batches of this compound typically have a purity of around 95%. Impurities may include residual starting materials, synthetic reagents, solvent residues, or structurally similar byproducts such as isomers or incompletely dehydrated amides. A multi-step purification strategy is often required, guided by continuous analytical assessment.

The overall workflow begins with an initial purity assessment of the crude material, which informs the selection of the primary purification technique. Following purification, the resulting fractions are analyzed to confirm purity before being combined and subjected to final characterization.

G start_node Crude this compound (As-Received) analysis_node analysis_node start_node->analysis_node Initial Purity Assessment (GC-MS, NMR) process_node Fractional Vacuum Distillation OR Flash Column Chromatography analysis_node2 Fraction Analysis (TLC, GC) process_node->analysis_node2 Collect Fractions decision_node decision_node decision_node->process_node Yes (Coarse Purification) process_node2 Recrystallization (if solid) decision_node->process_node2 No (Fine Purification) analysis_node->decision_node Purity <98%? end_node Pure Product (>99.5%) process_node2->analysis_node2 decision_node2 decision_node2 analysis_node2->decision_node2 Fractions >99% Pure? decision_node2->process_node No, Reprocess combine_node Combine Pure Fractions & Remove Solvent decision_node2->combine_node Yes final_analysis Final Purity & Identity Confirmation (GC-MS, ¹H/¹³C/¹⁹F NMR) combine_node->final_analysis Final Validation final_analysis->end_node

Caption: General workflow for the purification and validation of this compound.

Coarse Purification: Fractional Vacuum Distillation

Rationale: Distillation is an excellent first-pass technique for separating the target compound from non-volatile residues (e.g., salts, polymerization inhibitors) and highly volatile impurities (e.g., residual solvents). Given the predicted atmospheric boiling point of ~204 °C, performing the distillation under reduced pressure is critical to prevent decomposition and achieve a lower, more manageable boiling temperature.

Protocol 3.1: Fractional Vacuum Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a short Vigreux column (10-15 cm) to enhance separation efficiency. Ensure all glassware is dry.

    • Use a Kugelrohr or a short-path distillation head for smaller quantities (<5 g) to minimize losses.

    • Connect the apparatus to a vacuum pump capable of achieving <1 mmHg, protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone).

    • Use a digital pressure gauge for accurate monitoring.

  • Procedure:

    • Charge the distillation flask with the crude this compound (no more than 2/3 full). Add a magnetic stir bar.

    • Slowly and carefully apply vacuum to the system.

    • Once the target pressure is stable, begin heating the distillation flask using a heating mantle with gentle stirring.

    • Collect a small forerun fraction, which may contain low-boiling impurities.

    • Carefully increase the temperature until the main fraction begins to distill at a steady rate (approx. 1 drop per second). Record the vapor temperature and pressure.

    • Collect the main fraction in a pre-weighed receiving flask.

    • Stop the distillation when the temperature rises or drops significantly, or when only a small, dark residue remains in the distillation flask.

    • Allow the apparatus to cool completely before slowly reintroducing air.

  • Self-Validation:

    • Analyze the collected main fraction by GC-MS to determine its purity. A significant increase in the main peak area percentage should be observed.

Fine Purification: Flash Column Chromatography

Rationale: When distillation is insufficient to separate impurities with close boiling points (e.g., isomers), flash column chromatography is the method of choice.[4] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

Protocol 4.1: Flash Column Chromatography

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rƒ) of ~0.3 for the target compound.

    • A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate.[5] Test various ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate).

  • Column Packing:

    • Select a glass column with appropriate dimensions for the amount of material to be purified (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.[4][5]

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles or cracks are present.[6] Add a protective layer of sand on top.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the concentrated sample solution to the top of the silica bed.[5]

    • Alternatively, for less soluble materials, pre-adsorb the compound onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and apply positive pressure (using a pump or regulated air line) to achieve a flow rate that causes the solvent level to drop by ~2 inches per minute.

    • Collect fractions in an array of test tubes. Monitor the separation by TLC analysis of the collected fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Final Polishing: Recrystallization

Rationale: If the purified compound is a solid or can be induced to crystallize, recrystallization is a powerful technique for achieving the highest possible purity. It is particularly effective at removing trace amounts of impurities that may have co-eluted during chromatography.

Protocol 5.1: Recrystallization

  • Solvent Screening:

    • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Test small amounts of the compound in various solvents (e.g., hexanes, heptane, isopropanol, or mixed solvent systems like hexane/ethyl acetate).

  • Procedure:

    • Place the solid material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under high vacuum to remove all residual solvent.

  • Self-Validation:

    • Determine the melting point of the dried crystals. A sharp melting point is indicative of high purity.

    • Confirm final purity using GC-MS and NMR analysis.

Purity Validation and Characterization

Final validation is essential to confirm both the purity and structural integrity of the isolated this compound.

Protocol 6.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Purpose: To quantify purity and identify any trace impurities.

  • Column: A moderately polar column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent), is suitable.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Detector: Mass Spectrometer (Scan mode, e.g., 40-400 m/z) for identification and Flame Ionization Detector (FID) for accurate quantification.[7][8]

  • Expected Result: A single major peak corresponding to the product. Purity is determined by the area percentage of this peak.

Protocol 6.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and identify any structural isomers or related impurities.

  • Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • ¹H NMR: Will show signals corresponding to the protons on the cyclohexane ring.

  • ¹³C NMR: Will show distinct signals for each carbon, with characteristic splitting patterns due to coupling with fluorine.[9][10]

  • ¹⁹F NMR: This is a critical analysis that should show a single signal (or a simple multiplet if coupled to protons) confirming the presence of the two equivalent fluorine atoms.

Summary and Recommendations

The choice of purification strategy depends on the initial purity of the material and the required purity for the intended application.

Table 2: Comparison of Purification Techniques

TechniquePrimary UseTypical Purity AchievedTypical RecoveryKey Advantage
Vacuum Distillation Coarse purification; removal of non-volatile/highly volatile impurities.95-99%>80%Scalable and efficient for large quantities.
Flash Chromatography Fine purification; separation of structurally similar impurities.>99%60-95%High resolving power for difficult separations.[4]
Recrystallization Final polishing; removal of trace impurities.>99.5%50-90%Yields highly pure, crystalline material.

A decision-making framework can guide the selection of the most appropriate method or sequence of methods.

G start_node Analyze Crude Material (Purity P₀) decision1 P₀ < 95%? start_node->decision1 decision2 Impurities have very different B.P.? decision1->decision2 Yes proc_chrom Perform Flash Chromatography decision1->proc_chrom No proc_distill Perform Vacuum Distillation decision2->proc_distill Yes decision2->proc_chrom No decision3 Final Purity > 99.5% Needed? proc_recryst Perform Recrystallization decision3->proc_recryst Yes end_node Validated Pure Product decision3->end_node No proc_distill->decision3 proc_chrom->decision3 proc_recryst->end_node

Caption: Decision matrix for selecting the appropriate purification strategy.

References

The Strategic Incorporation of Fluorinated Cyclohexanes in Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The introduction of fluorine into cyclic aliphatic scaffolds, particularly cyclohexane, imparts a unique and powerful set of physicochemical properties that are increasingly harnessed in materials science, drug discovery, and electronics. The high electronegativity, small van der Waals radius of fluorine, and the exceptional strength of the carbon-fluorine bond fundamentally alter the electronic and conformational landscape of the cyclohexane ring. This guide provides an in-depth exploration of the role of fluorinated cyclohexanes, moving beyond theoretical discussions to present detailed application notes and actionable protocols. We will delve into the synthesis of these unique motifs, their profound impact on molecular properties, and their application in liquid crystals, polymers, and as building blocks in medicinal chemistry. The causality behind experimental choices is emphasized throughout, providing a robust framework for researchers to design and execute their own investigations.

The Foundational Impact of Fluorination on the Cyclohexane Ring

The strategic placement of fluorine atoms on a cyclohexane ring induces significant changes in its properties compared to its hydrocarbon counterparts. These changes are not merely additive but often result in emergent behaviors critical for materials science applications.

1.1. Conformational Control and the Gauche Effect: The introduction of fluorine can dramatically influence the conformational equilibrium of the cyclohexane chair. While larger substituents typically favor the equatorial position to minimize steric strain, the fluorine atom's small size and unique electronic properties can lead to a preference for the axial position in certain substitution patterns. This is influenced by factors like the fluorine gauche effect and electrostatic interactions. For instance, in some polysubstituted fluorinated cyclohexanes, an axial orientation is favored due to stabilizing hyperconjugative interactions (σC-Si → σ*C-F) or the mitigation of dipole-dipole repulsions.[1] Understanding and predicting these conformational preferences is crucial for designing molecules with specific three-dimensional structures.

1.2. Facial Polarization and the "Janus" Effect: A particularly fascinating phenomenon arises in all-cis polysubstituted fluorinated cyclohexanes, such as all-cis-1,2,3,4,5,6-hexafluorocyclohexane. In this arrangement, all the C-F bonds are oriented on one face of the ring, creating a highly electronegative face, while the opposite face, occupied by hydrogen atoms, becomes electropositive.[2][3] This "Janus" face cyclohexane exhibits a significant molecular dipole moment, making it the most polar aliphatic compound known.[3] This facial polarity drives unique intermolecular interactions and self-assembly behaviors, which are being explored for applications in supramolecular chemistry and liquid crystals.[4][5]

1.3. Enhanced Thermal and Chemical Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. Consequently, the incorporation of fluorine into the cyclohexane ring significantly enhances its thermal and chemical stability. Perfluorinated cyclohexanes, for example, are chemically inert and stable to over 400 °C.[6] This robustness makes them suitable for applications in harsh environments, such as high-temperature heat transfer agents and dielectric fluids.[6][7]

1.4. Modulation of Physicochemical Properties for Drug Discovery: In medicinal chemistry, the introduction of fluorinated cycloalkyl groups can profoundly impact a drug candidate's properties.[8][9] Fluorination can alter a molecule's lipophilicity, basicity (pKa), and metabolic stability.[10][11] For instance, replacing a hydrogen atom with fluorine can block metabolic oxidation at that site, thereby increasing the drug's half-life. The conformational constraints imposed by the fluorinated ring can also lock the molecule into a bioactive conformation, enhancing its binding affinity to a biological target.

Synthesis of Fluorinated Cyclohexanes: Protocols and Mechanistic Insights

The synthesis of specifically substituted fluorinated cyclohexanes can be challenging. The following protocols provide representative examples of common synthetic strategies.

Protocol 2.1: Synthesis of a Facially Polarized Tetrafluorocyclohexylamine Building Block

This protocol is adapted from a multi-step synthesis to produce amine-functionalized, facially polarized tetrafluorocyclohexanes, which are valuable building blocks for drug discovery and materials science.[12][13]

Workflow:

A Birch Reduction of Benzonitrile B In situ Methyl Iodide Quench A->B Forms 2,5-cyclohexadiene C Double Epoxidation B->C Introduces reactive sites D Hydrofluorination Ring Opening C->D Yields fluorohydrin moieties E Conversion of Fluorohydrins D->E Creates tetrafluoro stereoisomers F Reductive Hydrogenation of Nitrile E->F Converts nitrile to amine G Final Tetrafluorocyclohexylamine F->G Purification yields target compound

Caption: Synthetic workflow for a tetrafluorocyclohexylamine building block.

Step-by-Step Methodology:

  • Birch Reduction: Benzonitrile is subjected to a Birch reduction using an alkali metal (e.g., sodium or lithium) in liquid ammonia with a proton source (e.g., ethanol). This selectively reduces the aromatic ring to a 1,4-cyclohexadiene.

    • Causality: The Birch reduction is a powerful method for dearomatization, providing a non-aromatic starting material for further functionalization.

  • In situ Quench: Following the reduction, methyl iodide is added to the reaction mixture to quench the intermediate enolate, resulting in the formation of a methylated 2,5-cyclohexadiene derivative.[12]

    • Causality: The methyl group is strategically introduced to prevent subsequent HF elimination in the final product.[12]

  • Double Epoxidation: The diene is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a bis-epoxide.

    • Causality: The epoxides serve as electrophilic handles for the regioselective introduction of fluorine in the next step.

  • Hydrofluorination Ring Opening: The bis-epoxide is treated with a fluoride source, such as Olah's reagent (pyridine-HF), to open the epoxide rings, yielding fluorohydrin intermediates.

    • Causality: The nucleophilic fluoride attacks the epoxide, leading to the formation of a C-F bond and a hydroxyl group. The stereochemistry of this step is critical in establishing the final facial polarization.

  • Conversion of Fluorohydrins: The hydroxyl groups of the fluorohydrins are converted to a leaving group (e.g., tosylate) and then displaced with fluoride, or subjected to deoxofluorination using reagents like diethylaminosulfur trifluoride (DAST), to generate the desired tetrafluorocyclohexane stereoisomers.[12][13]

    • Causality: This step completes the installation of the desired number of fluorine atoms with the correct stereochemistry.

  • Reductive Hydrogenation: The nitrile group is reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.[12]

    • Causality: This step introduces the amine functionality, creating a versatile building block for further chemical modifications.

  • Purification: The final product is purified using column chromatography or crystallization to isolate the desired tetrafluorocyclohexylamine stereoisomer.

Characterization: The structure and stereochemistry of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and mass spectrometry.

Applications in Liquid Crystal Displays

The large molecular dipole of facially polarized fluorinated cyclohexanes makes them attractive candidates for the development of negative dielectric anisotropy (Δε < 0) liquid crystals, which are essential for vertically aligned (VA) LCD technology.[14][15][16]

Protocol 3.1: Evaluation of Dielectric Anisotropy of a Liquid Crystal Mixture Containing a Fluorinated Cyclohexane Additive

Workflow:

A Prepare Host LC Mixture C Dope Host with Additive (e.g., 5-15 wt%) A->C B Synthesize/Acquire Fluorinated Cyclohexane Additive B->C D Fabricate Liquid Crystal Cell C->D Fill cell via capillary action E Measure Capacitance (Parallel & Perpendicular) D->E Apply AC voltage F Calculate Dielectric Anisotropy (Δε) E->F Δε = ε_parallel - ε_perpendicular

Caption: Workflow for evaluating the dielectric anisotropy of a liquid crystal mixture.

Step-by-Step Methodology:

  • Preparation of the Host Mixture: A well-characterized nematic liquid crystal host mixture with a known positive or slightly negative dielectric anisotropy is used as the base.

  • Doping with Fluorinated Cyclohexane: The synthesized or acquired fluorinated cyclohexane derivative is added to the host mixture at a specific weight percentage (e.g., 5-15 wt%). The mixture is homogenized by heating to its isotropic phase and then slowly cooling back to the nematic phase.

    • Causality: The fluorinated additive, with its strong dipole moment perpendicular to the long molecular axis, is expected to induce or enhance the negative dielectric anisotropy of the mixture.

  • Liquid Crystal Cell Fabrication: A liquid crystal test cell with a known cell gap (e.g., 5-10 µm) and transparent electrodes (e.g., indium tin oxide, ITO) is used. The inner surfaces of the cell are coated with a vertical alignment layer (e.g., polyimide) and rubbed to ensure homeotropic alignment of the liquid crystal molecules.

  • Cell Filling: The liquid crystal mixture is introduced into the cell via capillary action in its isotropic phase.

  • Capacitance Measurement: An LCR meter is used to measure the capacitance of the cell in two configurations:

    • Perpendicular Dielectric Constant (ε⊥): Measured at a low voltage where the liquid crystal directors are aligned perpendicular to the glass substrates (homeotropic alignment).

    • Parallel Dielectric Constant (ε∥): Measured at a high voltage that overcomes the anchoring energy of the alignment layer, causing the liquid crystal directors to reorient parallel to the applied electric field.

  • Calculation of Dielectric Anisotropy: The dielectric constants are calculated from the measured capacitance values and the cell geometry. The dielectric anisotropy (Δε) is then determined using the formula: Δε = ε∥ - ε⊥.

    • Interpretation: A negative value of Δε indicates that the liquid crystal mixture is suitable for VA-LCD applications.

Data Presentation:

Additive Concentration (wt%)ε∥ε⊥Δε (ε∥ - ε⊥)
0 (Host)3.54.0-0.5
53.24.5-1.3
102.95.1-2.2
152.65.8-3.2

Note: The above data is illustrative.

Fluorinated Cyclohexanes in Polymer Science

The incorporation of fluorinated cyclohexane moieties into polymer backbones or as side chains can lead to materials with desirable properties such as high thermal stability, chemical resistance, low surface energy, and specific dielectric properties.[17][18]

Protocol 4.1: Synthesis of a Fluorinated Poly(1,3-cyclohexadiene) via Post-Polymerization Modification

This protocol describes a general approach for introducing fluorinated groups onto a pre-existing polymer backbone.

Workflow:

A Polymerization of 1,3-Cyclohexadiene B Dissolution of Poly(1,3-cyclohexadiene) A->B Forms polymer with C=C bonds C Addition of Fluorinating Agent B->C Creates a homogeneous solution D Reaction under Controlled Conditions C->D e.g., electrophilic fluorination E Precipitation and Purification D->E Removes unreacted reagents F Characterization of Fluorinated Polymer E->F NMR, GPC, TGA

Caption: Workflow for the synthesis of a fluorinated poly(1,3-cyclohexadiene).

Step-by-Step Methodology:

  • Synthesis of Poly(1,3-cyclohexadiene): 1,3-Cyclohexadiene is polymerized using a suitable initiator (e.g., a Ziegler-Natta catalyst or a free radical initiator) to produce poly(1,3-cyclohexadiene), which contains residual double bonds in the polymer backbone.

  • Dissolution: The synthesized polymer is dissolved in an appropriate solvent that is inert to the fluorinating agent (e.g., a perfluorinated solvent or a highly chlorinated solvent).[19]

  • Fluorination: A suitable fluorinating agent is added to the polymer solution. The choice of agent depends on the desired degree and type of fluorination. For example, an electrophilic fluorinating agent like Selectfluor® can be used to add fluorine across the double bonds.

    • Causality: The double bonds in the polymer backbone are reactive sites for the addition of fluorine. The reaction conditions (temperature, time, stoichiometry) will determine the degree of fluorination.

  • Reaction Control: The reaction is carried out under controlled temperature and for a specific duration to achieve the target degree of fluorination. The progress of the reaction can be monitored by taking aliquots and analyzing them using techniques like NMR spectroscopy.

  • Purification: The fluorinated polymer is precipitated by adding a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed repeatedly to remove any unreacted fluorinating agent and byproducts, and dried under vacuum.

  • Characterization: The resulting fluorinated polymer is characterized to determine its structure, molecular weight, and thermal properties.

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the incorporation of fluorine and determine the degree of fluorination.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the fluorinated polymer.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.

Advanced Solvents and Other Applications

Perfluorinated cyclohexanes and their derivatives are excellent solvents for gases and are used as heat transfer fluids and dielectric coolants in the electronics industry due to their chemical inertness, thermal stability, and non-flammability.[6][7][20] Their low surface tension also makes them useful in specialty coatings and lubrication applications.[20]

Application Note 5.1: Perfluorocyclohexane as a Dielectric Fluid in Electronics Cooling

Perfluorocyclohexane (PFCH) is utilized in direct immersion cooling of high-power electronics, such as servers and transformers.[7] Its high dielectric strength prevents short circuits, while its thermal properties allow for efficient heat dissipation. The inert nature of PFCH ensures that it does not corrode or otherwise damage electronic components.[7][21]

Key Properties of Perfluorocyclohexane for Dielectric Cooling:

PropertyValueSignificance
Dielectric Strength~40 kV/mmPrevents electrical arcing between components.
Boiling Point59-60 °CAllows for efficient two-phase cooling (liquid-to-vapor).[21]
Thermal Conductivity~0.06 W/m·KFacilitates heat transfer away from hot components.
Chemical InertnessHighCompatible with a wide range of electronic materials.[21]
FlammabilityNon-flammableEnhances safety in electronic systems.[19]

Conclusion

Fluorinated cyclohexanes represent a versatile class of molecules with tunable properties that are of significant interest in materials science. From inducing facial polarity for liquid crystal applications to enhancing the stability and performance of polymers and serving as robust building blocks in drug discovery, the strategic incorporation of fluorine onto the cyclohexane scaffold opens up a vast design space for new and improved materials. The protocols and application notes provided in this guide offer a practical framework for researchers to explore the potential of these fascinating compounds in their own work. As synthetic methodologies continue to advance, the accessibility and application of fluorinated cyclohexanes are poised to expand even further, driving innovation across multiple scientific disciplines.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4,4-Difluorocyclohexanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to optimize the synthesis of 4,4-Difluorocyclohexanecarbonitrile[1][2]. The synthesis of fluorinated organic molecules is of paramount importance in medicinal chemistry, and achieving high yields of key intermediates like this one is critical. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.

The most common and reliable synthetic route from the readily available starting material, 4,4-Difluorocyclohexanone[3][4], involves a two-stage process: a Shapiro reaction to form an alkene intermediate, followed by a hydrocyanation step. Each stage presents unique challenges and opportunities for yield optimization.

Overall Synthetic Pathway

The conversion of 4,4-Difluorocyclohexanone to this compound is efficiently achieved in two key transformations. First, the ketone is converted to 4,4-Difluorocyclohexene via its tosylhydrazone intermediate (Shapiro Reaction). Second, the resulting alkene undergoes hydrocyanation to yield the final nitrile product.

G cluster_0 Stage 1: Shapiro Reaction cluster_1 Stage 2: Hydrocyanation A 4,4-Difluorocyclohexanone B Tosylhydrazone Intermediate A->B  Tosylhydrazine, H+ C 4,4-Difluorocyclohexene B->C  2 eq. n-BuLi D This compound C->D  Transfer Hydrocyanation  (e.g., Ni catalyst)

Caption: Overall two-stage synthetic workflow.

Part 1: Troubleshooting the Shapiro Reaction (Alkene Synthesis)

The Shapiro reaction is a powerful method for converting ketones into alkenes.[5][6] It involves two discrete experimental steps: the formation of a tosylhydrazone, followed by its decomposition with a strong base to form a vinyllithium species that is subsequently quenched to give the alkene.[7][8]

Frequently Asked Questions & Troubleshooting Guide

Q1: My yield for the tosylhydrazone formation is poor, and I see a significant amount of starting ketone in my crude product. What's going wrong?

A1: This is a common issue often related to incomplete reaction, which stems from an unfavorable equilibrium. The formation of a tosylhydrazone is a condensation reaction that produces water as a byproduct.[9]

  • Causality: According to Le Châtelier's principle, the presence of water can drive the reaction backward via hydrolysis, regenerating the starting ketone.[10]

  • Solution 1 (Stoichiometry): Ensure you are using at least a stoichiometric equivalent of tosylhydrazine. Some protocols suggest a slight excess (1.05 to 1.1 equivalents) of the tosylhydrazine can help drive the reaction to completion. However, a large excess can complicate purification as the tosylhydrazide and the product tosylhydrazone may have similar polarities.[9]

  • Solution 2 (Acid Catalysis): The reaction is often catalyzed by a small amount of acid (e.g., HCl, p-TsOH). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazine. Ensure the catalyst has been added and is active.

  • Solution 3 (Water Removal): If the reaction is run in a solvent like toluene or benzene, using a Dean-Stark apparatus to azeotropically remove water as it is formed is the most effective method to drive the reaction to completion. For solvent-free or alcohol-based solvent systems, ensure all reagents and glassware are scrupulously dry.[11]

Q2: The second step, the elimination reaction with n-butyllithium (n-BuLi), is not proceeding, or the yield is very low. What are the critical parameters?

A2: The success of this step hinges on the complete formation of the dianion, which requires precise control of stoichiometry and rigorously anhydrous conditions.

  • Causality: The Shapiro reaction requires two full equivalents of a strong organolithium base.[7][8] The first equivalent deprotonates the relatively acidic N-H proton of the hydrazone. The second equivalent, being a much stronger base, abstracts a proton from the alpha-carbon syn to the tosylamide group, forming a dianion.[5] This dianion then collapses, eliminating the tosyl group and nitrogen gas to form the vinyllithium species.

  • Solution 1 (Base Stoichiometry & Quality): Use at least 2.0 equivalents of high-quality, recently titrated n-BuLi. Organolithium reagents degrade over time, so using a reagent of unknown concentration is a frequent cause of failure.

  • Solution 2 (Anhydrous Conditions): n-BuLi reacts instantly and exothermically with even trace amounts of water. Ensure your solvent (typically THF or ether) is anhydrous and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). All glassware should be flame-dried or oven-dried immediately before use.

  • Solution 3 (Temperature Control): The initial deprotonations are typically performed at low temperatures (-78 °C) to control the reaction rate and prevent side reactions. Allowing the reaction to slowly warm to room temperature or slightly above is necessary for the elimination and nitrogen extrusion steps to occur.

Q3: I am observing the formation of the wrong alkene isomer or other byproducts. How can I improve selectivity?

A3: The Shapiro reaction generally favors the formation of the less-substituted (kinetically favored) alkene, which is the desired outcome in this synthesis.[12] Formation of other products can indicate issues with the reaction mechanism.

  • Causality: The regioselectivity is determined by which alpha-proton is removed by the second equivalent of base. Deprotonation occurs preferentially at the less sterically hindered position. If a weaker base or only one equivalent of base is used, the reaction may proceed via a carbene intermediate (the Bamford-Stevens reaction), which can lead to different products and rearrangements.[6][12]

  • Solution: Re-verify the stoichiometry and quality of your organolithium reagent. Using two full equivalents of a strong base like n-BuLi or MeLi strongly favors the Shapiro pathway over the Bamford-Stevens pathway, ensuring the formation of the desired less-substituted alkene.[12]

Experimental Protocol: Synthesis of 4,4-Difluorocyclohexene

G cluster_step1 Step 1: Tosylhydrazone Formation cluster_step2 Step 2: Shapiro Elimination A 1. Combine Ketone & Tosylhydrazine in Methanol B 2. Add catalytic HCl A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to 0°C C->D E 5. Filter & wash solid D->E F 6. Dry under vacuum E->F G 7. Suspend Tosylhydrazone in dry THF under Argon at -78°C H 8. Add n-BuLi (2.1 eq) dropwise G->H I 9. Stir at -78°C for 1 hr H->I J 10. Warm to RT, stir for 4 hrs (N2 evolution observed) I->J K 11. Quench with H2O J->K L 12. Extract with Ether K->L M 13. Purify by Chromatography L->M

Caption: Workflow for the Shapiro Reaction.

Step 1: 4,4-Difluorocyclohexanone Tosylhydrazone

  • In a round-bottom flask, combine 4,4-Difluorocyclohexanone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq).

  • Add methanol as the solvent and a few drops of concentrated HCl as a catalyst.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours).

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the white solid product by vacuum filtration, washing with a small amount of cold methanol.

  • Dry the product under vacuum. The tosylhydrazone is typically of sufficient purity to proceed to the next step without further purification.[9]

Step 2: 4,4-Difluorocyclohexene

  • In a flame-dried, three-neck flask under an argon atmosphere, suspend the tosylhydrazone (1.0 eq) in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq, ~2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Vigorous evolution of nitrogen gas is typically observed.

  • Carefully quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 4,4-Difluorocyclohexene.[13]

Part 2: Troubleshooting the Hydrocyanation of 4,4-Difluorocyclohexene

Hydrocyanation involves the addition of H-CN across the double bond of the alkene.[14] While effective, the direct use of hydrogen cyanide (HCN) is extremely hazardous. Modern methods often employ "transfer hydrocyanation," which uses a safer nitrile-containing molecule as the HCN donor.[15][16]

Frequently Asked Questions & Troubleshooting Guide

Q1: I want to avoid using hydrogen cyanide gas. What are the best practices for a safer hydrocyanation?

A1: Transfer hydrocyanation is the state-of-the-art approach for laboratory-scale synthesis.[16]

  • Causality: This method uses a stable, less toxic nitrile (e.g., acetone cyanohydrin or isovaleronitrile) as a surrogate for HCN. A catalyst, typically a nickel(0) complex, facilitates the "transfer" of the -CN group from the donor molecule to the target alkene.[17] This process avoids the need to handle highly toxic and volatile HCN gas directly.

  • Solution: Employ a nickel-catalyzed transfer hydrocyanation protocol. A common catalytic system involves a nickel(0) precursor like Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)) and a phosphite or phosphine ligand. A Lewis acid co-catalyst is often required to facilitate the reductive elimination of the product nitrile.[14]

Q2: My transfer hydrocyanation reaction is sluggish and gives a low conversion to the desired nitrile.

A2: The efficiency of catalytic hydrocyanation is highly dependent on the catalyst system and reaction conditions.

  • Causality: The catalytic cycle involves several steps: oxidative addition of the C-CN bond of the donor to the metal center, alkene coordination, migratory insertion, and reductive elimination.[14] Any slow step in this cycle will hinder the overall reaction rate. The reductive elimination of the product nitrile is often the rate-limiting step.

  • Solution 1 (Catalyst System): The choice of ligand for the nickel catalyst is critical. Bulky phosphite ligands are often used. Ensure the catalyst and ligand are of high purity and are handled under inert conditions, as Ni(0) species are sensitive to air and moisture.

  • Solution 2 (Lewis Acid Co-catalyst): The addition of a Lewis acid (e.g., AlCl₃, B(C₆F₅)₃) can significantly accelerate the reaction. The Lewis acid coordinates to the cyanide ligand on the nickel complex, promoting the final reductive elimination step and increasing catalyst turnover.[14]

  • Solution 3 (Temperature): While some reactions proceed at room temperature, gentle heating may be required to achieve a reasonable reaction rate. Monitor the reaction for any signs of catalyst decomposition at higher temperatures.

Q3: How do I purify the final this compound product and what are the likely impurities?

A3: Purification is typically achieved by column chromatography or recrystallization. The impurity profile will depend on the success of the preceding steps.

  • Likely Impurities:

    • Unreacted 4,4-Difluorocyclohexene: If the hydrocyanation was incomplete.

    • Catalyst Residues: Nickel and ligand-related byproducts.

    • Solvent and Reagent Residues: From the reaction and workup.[]

  • Solution 1 (Aqueous Workup): A thorough aqueous workup can help remove some of the inorganic salts and more polar byproducts before chromatography.

  • Solution 2 (Column Chromatography): Flash column chromatography on silica gel is the most common method for isolating the final product. A solvent system of intermediate polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[19]

  • Solution 3 (Recrystallization): If the crude product is of reasonably high purity, recrystallization can be an excellent final purification step to obtain material of analytical grade.[19]

Experimental Protocol: Transfer Hydrocyanation

Note: This is a representative protocol. Researchers should consult specific literature for the most up-to-date and optimized catalyst systems.[16][17]

  • In an inert atmosphere glovebox, charge a reaction vial with the Ni(0) precursor, the phosphite ligand, and the Lewis acid co-catalyst.

  • Add anhydrous solvent (e.g., toluene).

  • Add the substrate, 4,4-Difluorocyclohexene (1.0 eq), followed by the cyanide source (e.g., acetone cyanohydrin, 1.2 eq).

  • Seal the vial and remove it from the glovebox. Place it in a heating block set to the desired temperature (e.g., 60 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by GC or TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by pouring it into a vigorously stirred aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to yield pure this compound.

Data Summary

The following table provides expected outcomes for a successful synthesis. Actual yields may vary based on scale, reagent quality, and experimental technique.

CompoundStageTypical YieldPurity TargetKey Analytical Notes
Tosylhydrazone Intermediate Shapiro - Step 185-95%>95%White crystalline solid. Used directly.
4,4-Difluorocyclohexene Shapiro - Step 270-85%>98%Colorless oil after chromatography.
This compound Hydrocyanation65-80%>99%White solid or colorless oil. Purity confirmed by GC/HPLC.

References

Technical Support Center: Synthesis of 4,4-Difluorocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,4-Difluorocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. We provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.

Part 1: Troubleshooting Guide - Identifying Common Side Products

The gem-difluorination of the ketone precursor, 4-oxocyclohexanecarbonitrile, is a robust transformation but is susceptible to side reactions. This section addresses the most common issues observed during analysis of the crude reaction mixture.

Q1: My GC-MS analysis shows an unexpected peak with a mass consistent with C₇H₈FN after fluorinating 4-oxocyclohexanecarbonitrile. What is this impurity?

Answer:

This is a very common observation. The unexpected peak is almost certainly the elimination byproduct, 4-fluorocyclohex-3-ene-1-carbonitrile .

Causality: Deoxyfluorinating agents like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) react with the ketone to form an intermediate alkoxyaminosulfur difluoride.[1] While the desired pathway is the substitution of the activated hydroxyl group with a second fluoride ion, a competing E1 or E2 elimination pathway can occur.[2] This elimination is often catalyzed by trace amounts of acid (HF), which can be generated in situ from the reaction of the fluorinating agent with moisture or from the reagent itself upon heating.[3]

Mechanism of Side Product Formation:

Caption: Competing reaction pathways in the fluorination of 4-oxocyclohexanecarbonitrile.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Moisture reacts with DAST/Deoxo-Fluor to generate HF, which promotes elimination.[3]

  • Control Temperature: Initiate the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly. Overheating can accelerate the decomposition of the fluorinating agent and favor the elimination pathway.[1]

  • Slow Reagent Addition: Add the fluorinating agent dropwise to the solution of the ketone. This maintains a low instantaneous concentration of the reagent and helps to control the reaction exotherm.

  • Consider an HF Scavenger: In problematic cases, the addition of a mild, non-nucleophilic base like pyridine or 1,8-Diazabicycloundec-7-ene (DBU) can sequester excess HF.[4] However, this must be done cautiously as it can also consume the fluorinating agent.

Q2: My ¹⁹F NMR spectrum is more complex than expected. Besides the signal for my product, what other fluorine-containing species might be present?

Answer:

Beyond the primary elimination byproduct discussed in Q1, other fluorine-containing impurities can arise. A ¹⁹F NMR is an excellent tool for identifying these species.[5]

Potential Side Products and Their NMR Signatures:

Side ProductStructureExpected ¹⁹F NMR Signal CharacteristicsProbable Cause
Starting Material 4-OxocyclohexanecarbonitrileNo ¹⁹F signal.Incomplete reaction.
Monofluoro Alcohol Intermediate 4-fluoro-4-hydroxycyclohexanecarbonitrileA broad singlet or multiplet.Incomplete reaction; hydrolysis of the intermediate.
Elimination Product 4-Fluorocyclohex-3-ene-1-carbonitrileA multiplet in the vinyl fluoride region.Acid-catalyzed elimination.[4]
Rearrangement Products e.g., 2,2-DifluorocyclohexanecarbonitrileA distinct triplet or multiplet with different chemical shift and coupling constants.Wagner-Meerwein type rearrangements, though less common for this substrate.[1]

Troubleshooting Workflow:

G start Complex ¹⁹F NMR Spectrum Observed check_sm Check ¹H and ¹³C NMR for Starting Material start->check_sm run_gcms Acquire High-Resolution GC-MS Data start->run_gcms compare_lit Compare ¹⁹F Shifts with Literature Values start->compare_lit incomplete Diagnosis: Incomplete Reaction check_sm->incomplete elimination Diagnosis: Elimination Side Product run_gcms->elimination rearrangement Diagnosis: Rearrangement run_gcms->rearrangement compare_lit->elimination compare_lit->rearrangement action_incomplete Action: Increase Reagent Stoichiometry or Reaction Time incomplete->action_incomplete action_elimination Action: Optimize Temp. Control & Ensure Anhydrous Conditions elimination->action_elimination action_rearrangement Action: Use Milder Conditions or Alternative Reagent rearrangement->action_rearrangement

Caption: Troubleshooting workflow for analyzing complex ¹⁹F NMR spectra.

Part 2: FAQs - Synthesis & Optimization

Q1: What is the generally accepted mechanism for the conversion of the ketone to the gem-difluoride using DAST?

Answer:

The reaction proceeds through a multi-step mechanism.[2]

  • Activation: The carbonyl oxygen of 4-oxocyclohexanecarbonitrile acts as a Lewis base, attacking the electrophilic sulfur atom of DAST.

  • Fluoride Addition: A fluoride ion is delivered to the carbonyl carbon, forming a fluorohydrin-like intermediate that is activated as an alkoxyaminosulfur difluoride.

  • Elimination of Leaving Group: The sulfur-oxygen bond cleaves, and the resulting intermediate is a highly reactive oxocarbenium ion.

  • Second Fluoride Addition: A second fluoride ion attacks the carbocation, leading to the final gem-difluoro product.

This sequence is generally accepted, although formal mechanistic studies are not extensive.[2] The reaction outcomes are consistent with substitution reactions where competing elimination can occur.[2]

Q2: Which analytical techniques are essential for quality control of this compound?

Answer:

A multi-technique approach is crucial for ensuring the purity and identity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for assessing purity and identifying volatile byproducts.[6] It provides quantitative information on the relative percentage of the desired product versus impurities. The mass spectrum gives the molecular weight and fragmentation pattern, which is key for identifying unknown side products.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Confirms the overall carbon-hydrogen framework of the molecule.

    • ¹⁹F NMR: This is essential. It provides a direct and sensitive signal for the fluorine atoms, confirming the presence of the C-F bonds and helping to identify any fluorine-containing impurities.[9] The chemical shift and coupling patterns are highly diagnostic.[5][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups. In this case, you would look for the disappearance of the C=O stretch from the starting material and the appearance of strong C-F bond stretches in the product.

Part 3: Protocols & Methodologies

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All reactions should be performed by trained personnel with appropriate safety precautions.

  • Preparation: Under an inert atmosphere of dry nitrogen, charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with a solution of 4-oxocyclohexanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.[11][12]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound as the final product.

Protocol 2: GC-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a ~1 mg/mL solution of the crude reaction product (or purified product) in a suitable solvent like ethyl acetate or dichloromethane.[13]

  • Instrument Setup: Use a standard GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

  • Method Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.

  • Analysis: Inject the sample and acquire the data. Identify the product peak based on its retention time and mass spectrum. Integrate all peaks to determine the relative purity and quantify any observed side products.[14] Compare fragmentation patterns against a spectral library (e.g., NIST) to help identify unknown impurities.[8]

References

Technical Support Center: Optimization of Fluorination Reaction Parameters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorination reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into organic molecules. Fluorination can dramatically alter a molecule's properties, enhancing metabolic stability, bioavailability, and binding affinity, but the unique reactivity of fluorinating agents presents significant synthetic challenges.[1]

This center provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during your experiments.

Section 1: Safety, Reagent Selection & General Principles (FAQs)

This section covers foundational knowledge, emphasizing the critical importance of safety and appropriate reagent selection before beginning any experiment.

Q1: What are the primary safety precautions I must take when handling fluorinating agents?

A: Safety is the paramount concern in fluorine chemistry. Many fluorinating agents are highly reactive, toxic, corrosive, and may react violently with common laboratory materials.[2][3]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (neoprene is often recommended; always check manufacturer compatibility charts).[4][5] Double-gloving is a prudent measure.[4]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood with excellent ventilation to avoid inhalation of corrosive vapors.[2][6]

  • Incompatible Materials: Be acutely aware of incompatibilities. For example, Selectfluor® can react exothermically with solvents like DMF and DMSO.[3][7] Deaminosulfur trifluorides (e.g., DAST) can decompose violently at elevated temperatures.[8] Elemental fluorine (F₂) reacts with virtually all organic and inorganic substances.[2]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[5] For any work involving reagents that can generate hydrogen fluoride (HF), such as DAST or F₂, a tube of 2.5% calcium gluconate gel must be on hand to treat skin contact after copious water flushing.[2] Seek immediate medical attention in all cases of exposure.[2][4]

  • Waste Disposal: Quenching and disposal procedures must be followed rigorously. For instance, residual DAST is typically quenched by slow addition to a stirred, chilled solution of saturated sodium bicarbonate.[4] Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[4][6]

Q2: How do I choose between a nucleophilic and an electrophilic fluorinating agent?

A: The choice is dictated by the electronic nature of your substrate at the site of fluorination.

  • Nucleophilic Fluorination is used when the target carbon is electrophilic. This involves a fluoride anion (F⁻) displacing a leaving group (like a halide or sulfonate) or opening an epoxide in an Sₙ2 or SₙAr type mechanism.[7]

    • Common Use Cases: Conversion of alcohols (via activation) and alkyl halides/sulfonates to alkyl fluorides; aromatic fluorination on electron-deficient rings (SₙAr).

    • Reagents: Alkali metal fluorides (KF, CsF), tetralkylammonium fluorides (TBAF), and deoxofluorinating agents like DAST and Deoxo-Fluor.[7]

  • Electrophilic Fluorination is used when the target carbon is nucleophilic (electron-rich). This involves a reagent with a polarized N-F bond that delivers an "electrophilic fluorine" ("F⁺") to a nucleophile.[7]

    • Common Use Cases: Fluorination of enolates, enol ethers, electron-rich aromatic and heterocyclic compounds.[7]

    • Reagents: N-F class reagents are dominant, with the most common being Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[7][9]

Q3: Many fluorinating reagents seem similar. What are the key differences between DAST, Deoxo-Fluor, and newer reagents like XtalFluor-E?

A: While these reagents are all used for deoxofluorination (converting alcohols to fluorides and carbonyls to gem-difluorides), they differ significantly in stability, handling, and safety profile.

ReagentFormulaFormKey Characteristics & Disadvantages
DAST Diethylaminosulfur TrifluorideLiquidWidely used but thermally unstable; can decompose explosively above ~90°C.[8] Generates HF upon hydrolysis.[10][11]
Deoxo-Fluor Bis(2-methoxyethyl)aminosulfur TrifluorideLiquidDeveloped as a more thermally stable alternative to DAST, but still has a similar decomposition temperature, albeit less energetic.[8]
XtalFluor-E Diethylaminodifluorosulfinium TetrafluoroborateCrystalline SolidSignificantly more thermally stable (decomposes at 215°C) and easier to handle than DAST/Deoxo-Fluor.[8][10][11] Does not generate free HF, allowing use in standard borosilicate glassware.[10][11] Often provides higher selectivity and less elimination byproduct.[10][11]
Section 2: Troubleshooting Guide for Common Reaction Failures

This section addresses the most frequent problems encountered during fluorination experiments.

Q4: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

A: This is a common issue with several potential root causes. Systematically investigating them is key.

  • Cause 1: Inactive Fluorinating Reagent.

    • Explanation: Many fluorinating agents are moisture-sensitive. DAST and Deoxo-Fluor can hydrolyze, while anhydrous fluoride salts (KF, CsF, TBAF) can become hydrated, drastically reducing their nucleophilicity.[12]

    • Solution: Use a fresh bottle of the reagent or a freshly opened one stored under inert gas.[7] For nucleophilic fluorination with KF or CsF, ensure the salt is rigorously dried (e.g., spray-dried or flame-dried under vacuum) before use.

  • Cause 2: Poor Leaving Group (Nucleophilic Fluorination).

    • Explanation: Fluoride is a weak nucleophile, so it requires a very good leaving group for Sₙ2 displacement.[13] A hydroxyl group is a terrible leaving group and must be activated in situ by reagents like DAST or converted to a sulfonate (e.g., tosylate, mesylate) beforehand.

    • Solution: If using a fluoride salt (KF, CsF), first convert the alcohol to a tosylate or triflate. This provides a highly activated substrate for displacement.[7]

  • Cause 3: Insufficient Temperature.

    • Explanation: Due to the high strength of bonds being broken and the relatively low nucleophilicity of fluoride, many fluorination reactions require thermal energy to proceed at a practical rate.[7][14] SₙAr reactions, in particular, often require high temperatures (>100 °C).[13]

    • Solution: Gradually and cautiously increase the reaction temperature while monitoring for decomposition. If starting at room temperature, try heating to 40-60 °C, then higher if necessary and if the reagents are stable at that temperature.[15]

  • Cause 4: Inappropriate Solvent.

    • Explanation: The solvent plays a critical role. For nucleophilic fluorination with salts, a polar aprotic solvent (e.g., anhydrous MeCN, DMF, DMSO) is required to dissolve the fluoride salt and avoid solvating the fluoride anion too strongly.[12] Protic solvents will hydrogen-bond with F⁻, rendering it non-nucleophilic.[12]

    • Solution: Ensure your solvent is absolutely anhydrous and compatible with your chosen reagent. For SₙAr reactions, high-boiling polar aprotic solvents are standard.[16]

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion reagent_check Is the fluorinating reagent active? start->reagent_check reagent_no Use fresh, anhydrous reagent. Re-run. reagent_check->reagent_no No leaving_group Is the leaving group adequate (for Sₙ2)? reagent_check->leaving_group Yes reagent_no->start lg_no Convert -OH to a sulfonate (-OTs, -OMs) before fluorination. leaving_group->lg_no No temp_check Is the reaction temperature sufficient? leaving_group->temp_check Yes lg_no->start temp_no Gradually increase temperature. Monitor for decomposition. temp_check->temp_no No solvent_check Is the solvent correct? (Polar aprotic, anhydrous) temp_check->solvent_check Yes temp_no->start solvent_no Switch to anhydrous polar aprotic solvent (MeCN, DMF). Re-run. solvent_check->solvent_no No success Problem Solved solvent_check->success Yes solvent_no->start

Caption: Troubleshooting Decision Tree for Low Reaction Conversion.

Q5: My reaction is messy, and I'm getting a high proportion of elimination byproducts instead of the desired substitution product. How can I fix this?

A: This is a classic problem in nucleophilic substitution, especially with fluoride, which is not only a nucleophile but also a moderately strong base.[13] This is particularly prevalent with secondary halides/sulfonates.[17]

  • Cause 1: High Basicity of Fluoride Source.

    • Explanation: "Naked" fluoride, often provided by sources like anhydrous TBAF in non-polar solvents, is highly basic and can readily cause E2 elimination.[12]

    • Solution: Use a less basic fluoride source. Spray-dried KF in conjunction with a phase-transfer catalyst (e.g., Kryptofix 222 or 18-crown-6) can enhance nucleophilicity without excessively increasing basicity. Alternatively, deoxofluorinating agents like XtalFluor often give less elimination than DAST.[10][11]

  • Cause 2: High Reaction Temperature.

    • Explanation: Elimination reactions generally have a higher activation energy than substitution reactions and are favored by higher temperatures (Zaitsev's rule).

    • Solution: Lower the reaction temperature.[17] This will slow down both reactions, but will disproportionately disfavor the elimination pathway. You may need to accept a longer reaction time as a trade-off.

  • Cause 3: Steric Hindrance.

    • Explanation: If the electrophilic carbon is sterically hindered, it slows down the Sₙ2 pathway, giving the competing E2 pathway more time to occur.

    • Solution: This is an inherent property of the substrate and is difficult to change. The best approach is to optimize for lower temperatures and a milder fluoride source, as described above.

Q6: My reaction workup is difficult. How do I effectively remove polar aprotic solvents and tin or boron byproducts?

A: A clean workup is essential for obtaining a pure product.

  • Removing DMF or DMSO:

    • Procedure: After the reaction is complete, cool the mixture and dilute it with a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).[17] Transfer to a separatory funnel and wash multiple times with water (5-10 times for DMF/DMSO).[17][18] The high number of washes is necessary to partition the highly polar solvent into the aqueous layer. Finish with a brine wash to break any emulsions and help dry the organic layer.[17]

  • Removing Boron Byproducts (e.g., from Suzuki couplings):

    • Procedure: After an initial aqueous workup, concentrate the organic layer. Add methanol to the residue and concentrate again under reduced pressure. Repeating this process 2-3 times converts boron residues into volatile trimethyl borate ((MeO)₃B), which is removed with the solvent.[18]

  • Quenching and Removing DAST/Deoxo-Fluor Byproducts:

    • Procedure: Cool the reaction mixture to 0 °C. Slowly and carefully add the mixture to a vigorously stirred, chilled solution of saturated aqueous sodium bicarbonate (NaHCO₃).[4] Caution: This quench is exothermic and releases gas. Ensure excellent ventilation.[4] Once gas evolution ceases, proceed with a standard aqueous workup, separating the layers and extracting the aqueous phase with an organic solvent.[4]

Section 3: Key Experimental Protocols & Analytical Methods

This section provides step-by-step guidance for crucial experimental and analytical techniques.

Protocol 1: General Procedure for Deoxyfluorination of an Alcohol using XtalFluor-E

This protocol is adapted for a generic secondary alcohol and emphasizes safety and best practices.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 eq) to a dry flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the substrate (concentration typically 0.1-0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, weigh XtalFluor-E (1.2-1.5 eq) and add it to the reaction mixture portion-wise, keeping the internal temperature below -60 °C.

  • Promoter Addition: If required, add a promoter such as Et₃N·3HF (1.5 eq) dropwise.[10][11]

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing a small aliquot, quenching it, and analyzing by GC-MS or ¹⁹F NMR.

  • Quenching: Once complete, cool the reaction to 0 °C and slowly quench by adding saturated aqueous NaHCO₃.

  • Workup: Dilute with DCM, transfer to a separatory funnel, and separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Analytical Technique: The Power of ¹⁹F NMR Spectroscopy

¹⁹F NMR is an indispensable tool for any scientist performing fluorination chemistry.

  • Why it's so useful: The fluorine nucleus (¹⁹F) has 100% natural abundance and is highly sensitive in NMR.[19] The chemical shifts span a very wide range (~400 ppm), meaning signals are almost always well-resolved, even in complex mixtures.[19][20][21] Crucially, there is no background signal in biological or most synthetic samples, making it easy to detect fluorinated species.[19]

  • Applications in Optimization:

    • Reaction Monitoring: A quick ¹⁹F NMR of a reaction aliquot can instantly show the consumption of a fluorinating agent (e.g., the broad signal for Selectfluor) and the appearance of the new C-F bond signal of the product.[15][19] This is often more definitive than TLC or ¹H NMR.

    • Structure Elucidation: The chemical shift of the ¹⁹F signal provides information about the electronic environment and functional group.[21] Coupling constants (e.g., J_HF, J_FF) give direct evidence of connectivity.[20][22]

    • Purity Assessment: Integration of the signals in a ¹⁹F NMR spectrum can be used for quantitative analysis of product purity and byproduct ratios.[20]

References

Technical Support Center: Troubleshooting the Purification of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges presented by organofluorine chemistry. The introduction of fluorine into a molecule dramatically alters its physicochemical properties—such as polarity, lipophilicity, and intermolecular interactions—often complicating standard purification workflows.[1][2] This resource provides in-depth, field-proven insights and structured troubleshooting guides to navigate these complexities effectively.

The Fluorine Challenge: Why is Purification Different?

The high electronegativity and unique electronic nature of fluorine create purification hurdles not typically seen with non-fluorinated analogs. Key challenges include:

  • Altered Polarity and Unusual Elution: Fluorinated segments of a molecule can exhibit both hydrophobic and non-polar characteristics, leading to unpredictable elution profiles in both normal- and reversed-phase chromatography.

  • Weak Intermolecular Interactions: The low polarizability of the C-F bond can lead to weak interactions with standard stationary phases (like silica or C18), resulting in poor retention and co-elution with impurities.

  • "Fluorous Affinity": Highly fluorinated compounds exhibit a unique affinity for other fluorinated materials, a principle that can be exploited for selective separation but can also cause issues on standard media.[3]

  • Detection and Visualization Issues: Many fluorinated compounds are not UV-active and do not respond to common TLC stains, making reaction monitoring and fraction identification difficult.[4][5]

This guide is structured to address these issues head-on, providing a logical framework for troubleshooting and method development.

Part 1: Troubleshooting Chromatographic Purifications

Chromatography is the workhorse of purification, but fluorinated compounds often require non-standard approaches. This section addresses common problems encountered during flash and preparative HPLC.

Frequently Asked Questions (Chromatography)

Q1: My fluorinated compound elutes very quickly on silica gel (normal-phase) with non-polar solvents, close to the solvent front. How can I increase its retention?

A: This is a common issue. The polar C-F bond can interact with silica, but if the molecule has a large non-polar surface area, it will be quickly eluted by non-polar mobile phases.

  • Causality: Standard silica gel separates based on polar interactions (hydrogen bonding, dipole-dipole). While the C-F bond is polar, it is a poor hydrogen bond acceptor. If the rest of your molecule lacks polar functional groups (like -OH or -NH2), its interaction with silica will be weak.

  • Solution Workflow:

    • Introduce a More Polar Solvent: Systematically increase the polarity of your mobile phase. A shallow gradient of ethyl acetate in hexanes is a good starting point.

    • Consider Alternative Solvents: Solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) can offer different selectivity compared to ethyl acetate and may improve retention.

    • Switch to a Different Stationary Phase: If increasing solvent polarity doesn't provide a good separation, consider using alumina or Florisil, which have different surface chemistries and may interact more strongly with your compound.[6]

Q2: In reversed-phase (C18) HPLC, my fluorinated compound shows poor peak shape (tailing or fronting). What's causing this?

A: Poor peak shape is often due to unwanted secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Causality & Solutions:

    • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the C18 phase can interact strongly with polar or acidic/basic functional groups on your analyte, causing tailing.[6]

      • Fix: Use a modern, fully end-capped C18 column. Add a mobile phase modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to suppress silanol activity.[6]

    • Mobile Phase pH: If your compound is ionizable, a mobile phase pH close to its pKa will result in it existing as a mixture of charged and uncharged species, leading to broad or split peaks.[6]

      • Fix: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6]

    • Column Overload: Injecting too much sample can saturate the stationary phase.[6]

      • Fix: Reduce the sample concentration or injection volume.[6]

Q3: I am trying to separate two fluorinated isomers, but they co-elute on my standard C18 column. How can I improve the resolution?

A: Isomer separation is challenging and often requires enhancing the subtle differences between the molecules. This is where exploiting unique selectivities becomes critical.

  • Causality: Isomers have very similar physicochemical properties, and the general hydrophobic interactions provided by a C18 phase may not be sufficient to differentiate them.

  • Solution Workflow:

    • Change the Organic Modifier: Switching the organic component of your mobile phase from acetonitrile to methanol (or vice versa) can alter the selectivity (elution order) of your compounds.[6]

    • Employ a Fluorinated Stationary Phase: This is often the most effective solution. A pentafluorophenyl (PFP) or a fluorous-tagged phase (like Tridecafluoro, TDF) offers alternative separation mechanisms, including π-π, dipole-dipole, and fluorous-fluorous interactions, which can resolve isomers that are inseparable on C18.[7][8][9] The more fluorinated a molecule is, the better it will be retained on these columns.[7]

    • Use a Fluorinated Eluent: Adding a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), to the mobile phase can improve the separation of fluorinated compounds on a standard C8 or C18 column.[8][10]

    • Adjust Temperature: Separation of fluorinated compounds can be temperature-sensitive. Optimizing the column temperature (e.g., trying 25 °C, 45 °C) can sometimes significantly improve resolution.[10]

Troubleshooting Guide: Common Chromatographic Problems & Solutions
Problem DescriptionProbable Cause(s)Recommended Actions & Explanations
Low or No Recovery Irreversible Adsorption: Compound is sticking permanently to the stationary phase (e.g., strong interaction with silica silanols).[6]1. Switch Stationary Phase: For flash chromatography, try alumina or Florisil. For HPLC, consider a polymer-based or a different silica-based phase.[6] 2. Deactivate Silica: Add a small amount of a competing agent like triethylamine to the eluent for basic compounds. 3. Use Dry Loading: For flash chromatography, adsorbing the sample onto Celite or a small amount of silica can prevent streaking and strong binding at the column head.[6]
Compound Instability: The compound is degrading on the acidic silica gel surface.[11]1. Test Stability: Spot your compound on a TLC plate, let it sit for an hour, then elute to see if a new spot appears.[11] 2. Use a Deactivated Phase: Use neutral or basic alumina, or deactivated silica gel.[12]
Co-elution with Non-Fluorinated Impurities Insufficient Resolution: The chosen conditions do not provide adequate separation.[6]1. Optimize Selectivity: Change the stationary phase (e.g., C18 to PFP) or the mobile phase organic modifier (ACN to MeOH).[6] 2. Utilize Fluorous Solid-Phase Extraction (FSPE): Use a fluorinated SPE cartridge. Fluorinated compounds will be retained, while non-fluorinated impurities are washed away. Elute the desired compound with a fluorophilic solvent (e.g., methanol or TFE).[7]
Difficulty Visualizing Spots on TLC UV Inactivity & Poor Staining: Many fluorinated compounds are not UV active and do not react with common stains like permanganate or phosphomolybdic acid.[4][5]1. Use Iodine: Place the TLC plate in a chamber with iodine crystals. This is a non-destructive method that works for about 50% of compounds.[13] 2. Specialized Stains: Some less common stains or techniques may work. A protocol involving decomposition and reaction with alizarin dye has been reported but is complex for routine use.[4] 3. Rely on HPLC/MS for Method Development: If TLC is ineffective, develop your separation method using an analytical HPLC with a universal detector like a mass spectrometer (MS) or evaporative light scattering detector (ELSD).

Workflow Diagram: Selecting a Purification Strategy

Caption: Decision tree for selecting an appropriate purification method.

Part 2: Advanced & Alternative Purification Techniques

When standard chromatography fails or is inefficient, other techniques can be powerful tools for purifying fluorinated compounds.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal-phase chromatography that uses supercritical CO₂ as the main mobile phase.[14] It has emerged as a premier technique for purifying fluorinated compounds, especially in the pharmaceutical industry.

  • Why it Works for Fluorinated Compounds:

    • Orthogonal Selectivity: SFC often provides different elution patterns compared to reversed-phase HPLC, enabling the separation of compounds that co-elute in other systems.[6]

    • High Throughput: The low viscosity of supercritical CO₂ allows for very fast separations and rapid column re-equilibration.[6]

    • Ideal for Chiral Separations: SFC is a leading technique for resolving chiral fluorinated compounds.[6][14]

    • "Green" Chemistry: It significantly reduces the consumption of organic solvents.[6]

When to Consider SFC:

  • You need high-throughput purification.

  • You are separating chiral compounds.

  • Your compound is thermally labile.[6]

  • You have failed to achieve separation with HPLC.

Crystallization

Crystallization is a highly effective, scalable, and economical purification technique that can yield material of very high purity.[15][16]

  • Key Principles: The process relies on the principles of nucleation and controlled crystal growth from a supersaturated solution.[15] The slow formation of a crystal lattice selectively incorporates the desired molecule while excluding impurities.

  • Protocol: A General Approach to Recrystallization

    • Solvent Screening: The goal is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and water).

    • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude compound to fully dissolve it.

    • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

    • Isolation: Collect the formed crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

    • Drying: Dry the crystals under a vacuum to remove all traces of solvent. For challenging crystallizations, consider techniques like using anti-solvents or slow evaporation.

Distillation

For volatile fluorinated compounds, distillation is a powerful purification method that separates components based on differences in boiling points.[16] Studies have shown it to be highly effective at removing per- and polyfluoroalkyl substances (PFAS) from water, demonstrating its utility for separating fluorinated organics.[17]

Part 3: Purity Assessment of the Final Compound

Determining the purity of the final product is a critical final step. Given the challenges in visualizing fluorinated compounds, spectroscopic methods are often more reliable than TLC.

The Power of ¹⁹F-NMR Spectroscopy

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) is an exceptionally powerful tool for analyzing organofluorine compounds.

  • Key Advantages:

    • High Sensitivity & 100% Natural Abundance: The ¹⁹F nucleus is as sensitive as the ¹H nucleus, and the ¹⁹F isotope has 100% natural abundance, leading to strong signals.

    • Wide Chemical Shift Range: ¹⁹F-NMR has a very wide chemical shift range, which means that even structurally similar fluorine atoms often have distinct, well-resolved signals, making peak overlap unlikely.[18]

    • Quantitative Analysis (qNMR): The area of a ¹⁹F-NMR signal is directly proportional to the number of fluorine nuclei it represents. By adding a known amount of a stable, fluorinated internal standard, one can accurately determine the purity of the target compound.[19][20] This technique can achieve accuracy of less than 1%.[19]

Workflow Diagram: Purity Analysis by ¹⁹F-qNMR

Caption: Standard workflow for quantitative purity determination using ¹⁹F-NMR.

References

stability issues with 4,4-Difluorocyclohexanecarbonitrile under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4-Difluorocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to empower you with the knowledge to anticipate and resolve potential stability issues, ensuring the integrity of your research.

Introduction to the Stability Profile of this compound

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the geminal difluoro group at the 4-position of the cyclohexane ring imparts unique conformational properties and can significantly influence the electronic environment of the nitrile functional group. While generally stable under standard conditions, its reactivity can be influenced by factors such as pH, temperature, light, and the presence of strong nucleophiles or reducing agents. This guide will walk you through the key stability considerations for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and reactivity of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential reactions with atmospheric moisture and oxygen. For optimal stability, storage at 2-8°C is advised.

Q2: Is this compound sensitive to acidic or basic conditions?

A2: Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[2][3][4][5] Strong aqueous acids or bases can convert the nitrile to the corresponding carboxylic acid or amide. The reaction is typically slow at room temperature but is accelerated by heat. It is crucial to avoid prolonged exposure to strong acids and bases, especially at elevated temperatures.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: While this compound is generally soluble in many common organic solvents, caution should be exercised with protic solvents, especially in the presence of acid or base catalysts, which can facilitate solvolysis of the nitrile group. For reactions, aprotic solvents are often preferred to avoid unwanted side reactions.

Q4: What is the expected thermal stability of this compound?

Q5: Is the compound light-sensitive?

A5: Many organic molecules, especially those with functional groups that can absorb UV light, are susceptible to photolytic degradation.[11][12][13][14] While specific photostability data for this compound is limited, it is good practice to protect it from direct light exposure to prevent potential photochemical reactions.[1]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Unexpected Side Products in Reactions

Issue: Formation of an unknown impurity or low yield of the desired product.

This troubleshooting guide follows a logical progression from identifying the problem to implementing a solution.

Caption: Troubleshooting workflow for unexpected side products.

Potential Causes & Solutions:

  • Hydrolysis of the Nitrile Group:

    • Cause: The most common side reaction is the hydrolysis of the nitrile to the corresponding carboxylic acid or amide.[2][3][4][5] This is often catalyzed by trace amounts of acid or base, especially in the presence of water and at elevated temperatures.

    • Solution:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

      • Control pH: If aqueous conditions are unavoidable, consider buffering the reaction mixture to maintain a neutral pH.

      • Temperature Control: If possible, run the reaction at a lower temperature to minimize the rate of hydrolysis.

  • Reaction with Nucleophilic Reagents:

    • Cause: The carbon atom of the nitrile group is electrophilic and can react with strong nucleophiles. For example, Grignard reagents or organolithiums can add to the nitrile to form ketones after hydrolysis.[15]

    • Solution:

      • Protecting Groups: If the nitrile group is not the intended reaction site, consider using a suitable protecting group strategy.

      • Reaction Order: Carefully plan the order of addition of reagents to minimize side reactions.

Guide 2: Decomposition of the Compound During Workup or Purification

Issue: Significant loss of material during aqueous workup, extraction, or column chromatography.

Potential Causes & Solutions:

  • Instability on Silica Gel:

    • Cause: Silica gel is slightly acidic and can catalyze the hydrolysis of the nitrile group, especially if wet solvents are used for chromatography.

    • Solution:

      • Neutralize Silica Gel: Use silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize its acidity.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 column.

      • Minimize Contact Time: Perform the chromatography as quickly as possible.

  • Decomposition during Aqueous Workup:

    • Cause: If the workup involves washing with acidic or basic solutions, this can lead to hydrolysis of the nitrile.

    • Solution:

      • Use Mild Conditions: Wash with saturated sodium bicarbonate or dilute brine instead of strong acids or bases.

      • Temperature Control: Perform extractions at a lower temperature (e.g., in an ice bath) to slow down potential degradation.

Part 3: Data on Chemical Compatibility and Stability

The following tables summarize the expected compatibility and stability of this compound with common laboratory reagents and conditions. This information is based on general principles of organic chemistry and data for related compounds.

Table 1: Solvent Compatibility

Solvent ClassCompatibleUse with CautionIncompatibleRationale
Aprotic Polar Generally good solvents for this compound.
(e.g., THF, Dioxane, MeCN, DMF)
Aprotic Nonpolar Good for reactions where polarity is not critical.
(e.g., Toluene, Hexane)
Protic Can act as a nucleophile or proton source, leading to solvolysis, especially with catalysts.[16]
(e.g., Methanol, Ethanol, Water)
Chlorinated Generally compatible, but ensure they are free of acidic impurities.
(e.g., DCM, Chloroform)

Table 2: Reagent and Condition Stability

Condition/ReagentStabilityPotential Degradation PathwayMitigation Strategies
Strong Acids (e.g., HCl, H₂SO₄) LowHydrolysis to carboxylic acid[17]Avoid prolonged exposure; use non-aqueous conditions if possible.
Strong Bases (e.g., NaOH, KOH) LowHydrolysis to carboxylate salt[5]Use milder bases (e.g., carbonates) or non-aqueous conditions.
Strong Reducing Agents (e.g., LiAlH₄) LowReduction of nitrile to primary amine[15]Protect the nitrile group if reduction is not the desired reaction.
Strong Oxidizing Agents Moderate-HighThe cyclohexane ring is generally robust, but extreme conditions can lead to ring opening.Use mild and selective oxidizing agents.
Elevated Temperatures (>100 °C) ModeratePotential for thermal decomposition.[7][8][9]Monitor reactions closely; use the lowest effective temperature.
UV Light ModeratePotential for photolytic degradation.[11][12][13][14]Protect from light using amber vials or by wrapping the reaction vessel in foil.[1]

Part 4: Experimental Protocols

This section provides a general protocol for a reaction where the stability of this compound is a key consideration.

Protocol: General Procedure for a Nucleophilic Addition to a Different Functional Group in the Presence of the Nitrile

This protocol assumes a hypothetical reaction where another electrophilic site on a molecule containing the this compound moiety is targeted by a nucleophile.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware 1. Dry all glassware in an oven. Inert_Atmosphere 2. Assemble glassware under inert atmosphere (Ar or N2). Dry_Glassware->Inert_Atmosphere Dry_Solvents 3. Use anhydrous solvents. Inert_Atmosphere->Dry_Solvents Dissolve 4. Dissolve starting material in anhydrous solvent. Dry_Solvents->Dissolve Cool 5. Cool the reaction mixture (e.g., 0 °C or -78 °C). Dissolve->Cool Add_Nucleophile 6. Add nucleophile slowly via syringe. Cool->Add_Nucleophile Monitor 7. Monitor reaction by TLC or LC-MS. Add_Nucleophile->Monitor Quench 8. Quench with a neutral or mildly acidic/basic solution (e.g., sat. NH4Cl). Monitor->Quench Extract 9. Extract with an aprotic solvent. Quench->Extract Dry_Extract 10. Dry organic layer over anhydrous Na2SO4. Extract->Dry_Extract Purify 11. Purify by chromatography on neutralized silica gel. Dry_Extract->Purify

Caption: General experimental workflow for reactions with this compound.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool under a stream of inert gas.

    • Assemble the reaction apparatus under a positive pressure of argon or nitrogen.

    • Use anhydrous solvents, either freshly distilled or from a solvent purification system.

  • Reaction:

    • Dissolve the starting material containing the this compound moiety in the chosen anhydrous solvent.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) to control reactivity and minimize side reactions.

    • Slowly add the nucleophilic reagent dropwise via a syringe to avoid localized heating and high concentrations of the nucleophile.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion and check for the formation of byproducts.

  • Workup and Purification:

    • Upon completion, quench the reaction by carefully adding a neutral or mildly acidic/basic solution (e.g., saturated aqueous ammonium chloride). Avoid strong acids or bases.

    • Extract the product into a suitable aprotic organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography using silica gel that has been slurried with an eluent containing a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) if the product is sensitive to acid.

References

Technical Support Center: Optimizing Catalyst Loading for 4,4-Difluorocyclohexanecarbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4,4-Difluorocyclohexanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the catalytic synthesis of this important fluorinated building block. This resource offers a comprehensive approach to optimizing your reaction conditions, with a focus on catalyst loading and addressing common experimental challenges.

Introduction

This compound is a valuable synthon in medicinal chemistry, where the introduction of a gem-difluoro group can significantly modulate the physicochemical and pharmacological properties of a molecule. The synthesis of this compound typically involves the deoxofluorination of a ketone precursor, most commonly 4-oxocyclohexanecarbonitrile. This process, while effective, presents several challenges that can impact yield, purity, and scalability. This guide will focus on the deoxofluorination route using aminosulfurane reagents, providing a framework for troubleshooting and optimization.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via deoxofluorination of 4-oxocyclohexanecarbonitrile.

Issue 1: Low or No Yield of this compound

Question: My reaction is showing low or no conversion of the starting material, 4-oxocyclohexanecarbonitrile. What are the likely causes and how can I improve the yield?

Answer: Low or no product yield is a common issue in deoxofluorination reactions and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Inactive or Degraded Fluorinating Reagent:

    • Causality: Aminosulfurane reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor are sensitive to moisture and can degrade over time, leading to a loss of activity.[1]

    • Solution:

      • Use a fresh bottle of the fluorinating reagent.

      • Ensure the reagent has been stored under anhydrous conditions and handled under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficient Reagent Loading:

    • Causality: The stoichiometry of the fluorinating agent is critical. An insufficient amount will lead to incomplete conversion of the starting material.

    • Solution:

      • Increase the equivalents of the fluorinating reagent incrementally (e.g., from 1.5 to 2.0 to 2.5 equivalents) to find the optimal loading for your specific substrate and reaction scale. For ketones, an excess of the fluorinating agent is often required to drive the reaction to completion.[2][3]

  • Suboptimal Reaction Temperature:

    • Causality: Deoxofluorination reactions often require specific temperature profiles. A temperature that is too low may result in a sluggish or stalled reaction.[1]

    • Solution:

      • Gradually increase the reaction temperature. For DAST and Deoxo-Fluor, reactions are often initiated at low temperatures (e.g., -78 °C or 0 °C) and then allowed to warm to room temperature or gently heated.[4][5] Monitor the reaction closely by TLC or NMR to track progress and identify the optimal temperature.

  • Inappropriate Solvent:

    • Causality: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. The solvent must be anhydrous and inert to the highly reactive fluorinating agent.

    • Solution:

      • Commonly used solvents for deoxofluorination include dichloromethane (DCM), chloroform, and toluene.[6] Ensure the solvent is rigorously dried before use.

Troubleshooting Workflow for Low Yield:

Caption: A decision-making workflow for troubleshooting low reaction yields.

Issue 2: Formation of Significant Byproducts

Question: I am observing the formation of significant byproducts, such as vinyl fluorides or rearranged products, in my reaction mixture. How can I improve the selectivity for this compound?

Answer: The formation of byproducts is a common challenge in deoxofluorination, particularly with enolizable ketones like 4-oxocyclohexanecarbonitrile. Understanding the mechanisms leading to these byproducts is key to minimizing their formation.

Potential Byproducts and Their Formation Mechanisms:

ByproductFormation Mechanism
Vinyl Fluoride Deprotonation of the intermediate fluoro carbocation, especially in enolizable ketones.[2]
Rearrangement Products Wagner-Meerwein or other cationic rearrangements of the carbocation intermediate.[2][7]
Elimination Products (Alkenes) Can occur, particularly at higher temperatures.[6]

Strategies to Minimize Byproduct Formation:

  • Optimize Reaction Temperature:

    • Causality: Higher temperatures can favor elimination and rearrangement pathways.[1]

    • Solution:

      • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Careful monitoring is essential.

  • Choice of Fluorinating Reagent:

    • Causality: Different fluorinating agents have varying reactivity and thermal stability. Deoxo-Fluor is generally considered more thermally stable than DAST, which can sometimes lead to cleaner reactions.[5][8][9]

    • Solution:

      • If using DAST, consider switching to Deoxo-Fluor, which may offer improved selectivity and a better safety profile.[10]

  • Control of Reaction Time:

    • Causality: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of further byproducts.

    • Solution:

      • Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to prevent over-reaction.

Experimental Protocol for Deoxofluorination of 4-Oxocyclohexanecarbonitrile:

This protocol provides a general starting point and should be optimized for your specific experimental setup.

Materials:

  • 4-Oxocyclohexanecarbonitrile

  • Deoxo-Fluor or DAST

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add 4-oxocyclohexanecarbonitrile (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1-0.2 M).

  • Cool the solution to -78 °C (dry ice/acetone bath) or 0 °C (ice bath).

  • Slowly add the fluorinating reagent (Deoxo-Fluor or DAST, 1.5-2.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours), then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃. Caution: This quenching process can be exothermic and may release HF gas. Perform in a well-ventilated fume hood.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: Deoxofluorination with DAST or Deoxo-Fluor is a stoichiometric reaction, not a catalytic one. Therefore, the concept of "catalyst loading" does not apply in the traditional sense. You will need to use at least a stoichiometric amount of the fluorinating reagent, and often an excess (1.5 to 2.5 equivalents) is required to drive the reaction to completion, especially for the conversion of a ketone to a gem-difluoride.[2][3] The optimal loading should be determined empirically for your specific substrate and reaction scale.

Q2: How do I choose between DAST and Deoxo-Fluor?

A2: Both DAST and Deoxo-Fluor are effective for the deoxofluorination of ketones. However, Deoxo-Fluor is generally considered to be more thermally stable and may provide higher yields and cleaner reactions in some cases.[5][8][9] For large-scale synthesis, the enhanced thermal stability of Deoxo-Fluor makes it a safer choice.[10]

Q3: What are the primary safety concerns when working with DAST and Deoxo-Fluor?

A3: Both DAST and Deoxo-Fluor are hazardous reagents that must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thermal Instability: DAST, in particular, can decompose violently upon heating.[6]

  • Hydrolysis: Both reagents react violently with water to release highly corrosive and toxic hydrogen fluoride (HF).[5] All glassware must be scrupulously dried, and reactions must be run under anhydrous conditions.

  • Quenching: The quenching process with aqueous solutions is highly exothermic and must be performed slowly and with cooling.

Q4: Can I use a catalytic amount of a Lewis acid to promote the reaction?

A4: While Lewis acids are used as catalysts in other types of fluorination reactions, they are generally not used in conjunction with DAST or Deoxo-Fluor for the deoxofluorination of ketones. The reaction mechanism of these aminosulfurane reagents does not typically involve Lewis acid catalysis.

Q5: My starting material, 4-oxocyclohexanecarbonitrile, is not very soluble in DCM at low temperatures. What should I do?

A5: If solubility is an issue, you can try using a co-solvent system or a different anhydrous, inert solvent in which your starting material has better solubility at low temperatures. Toluene is another solvent that is sometimes used for these reactions.[6] Alternatively, you can add the fluorinating reagent at a slightly higher temperature where the starting material is soluble, but this may increase the risk of side reactions. Careful optimization of the addition temperature is key.

Visualizing the Reaction Pathway

The deoxofluorination of a ketone with an aminosulfurane reagent like DAST proceeds through a series of steps involving the activation of the carbonyl group followed by nucleophilic fluoride delivery.

Deoxofluorination_Pathway Ketone 4-Oxocyclohexanecarbonitrile Intermediate1 Oxysulfurane Intermediate Ketone->Intermediate1 + DAST DAST DAST (Et₂NSF₃) Intermediate2 Fluoro Carbocation Intermediate1->Intermediate2 - Et₂NSOF Product This compound Intermediate2->Product + F⁻ Byproduct Vinyl Fluoride (Byproduct) Intermediate2->Byproduct - H⁺

References

Technical Support Center: Solvent Effects on the Reactivity of 4,4-Difluorocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4,4-Difluorocyclohexanecarbonitrile and related structures. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face, particularly concerning solvent selection. The gem-difluoro motif on a cyclohexane ring introduces unique electronic and steric considerations, making a deep understanding of solvent-solute interactions critical for predictable and successful outcomes.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will explore the causality behind experimental choices to empower you to optimize your reactions effectively.

Section 1: Foundational Concepts & Solvent Selection FAQs

This section addresses the most common high-level questions regarding solvent choice for reactions involving this compound, particularly its synthesis via nucleophilic substitution.

Q1: I am synthesizing this compound from a corresponding tosylate or bromide precursor using sodium cyanide. Which class of solvent should I start with?

Answer: For this type of bimolecular nucleophilic substitution (S(_N)2) reaction, a polar aprotic solvent is almost always the superior choice. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are highly recommended.

Scientific Rationale: The rate of an S(_N)2 reaction is dependent on the concentration and reactivity of both the substrate and the nucleophile (in this case, the cyanide anion, CN⁻). Polar aprotic solvents are crucial because they can dissolve the ionic nucleophile (e.g., NaCN) but are poor at solvating the anion itself.[1] These solvents possess strong dipoles to solvate the cation (Na⁺) but lack acidic protons for hydrogen bonding with the anion (CN⁻). This leaves the cyanide anion "naked" and highly reactive, dramatically increasing the reaction rate compared to protic solvents.[1][2]

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) CN_protic CN⁻ MeOH1 H₃CO-H CN_protic->MeOH1 H-Bond MeOH2 H-OCH₃ CN_protic->MeOH2 H-Bond MeOH3 H₃CO-H CN_protic->MeOH3 H-Bond label_protic Result: Nucleophile is caged, shielded, and less reactive. CN_aprotic CN⁻ DMSO_cation Na⁺ DMSO1 DMSO DMSO_cation->DMSO1 Solvated DMSO2 DMSO DMSO_cation->DMSO2 Solvated label_aprotic Result: Anion is 'naked', unshielded, and highly reactive. G y_axis Energy x_axis Reaction Coordinate 0,0 0,0 9,0 9,0 0,0->9,0 R_protic Reactants (in Protic Solvent) TS_protic R_protic->TS_protic R_aprotic Reactants (in Aprotic Solvent) TS_aprotic R_aprotic->TS_aprotic P Products TS_protic->P TS_aprotic->P 1.5,1.0 1.5,1.0 1.5,3.5 1.5,3.5 1.5,1.0->1.5,3.5   ΔG‡ (High) 2.5,1.5 2.5,1.5 2.5,3.2 2.5,3.2 2.5,1.5->2.5,3.2   ΔG‡ (Low) G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis A Prepare Solutions (Substrate, NaCN, Internal Standard) B Equilibrate Substrate Solution to Temp (T) A->B C t=0: Mix Reactants B->C D Withdraw Aliquots at Timed Intervals C->D Monitor E Quench Aliquots D->E F Analyze by HPLC E->F G Calculate [Substrate] vs. Time F->G H Plot Data & Determine Rate Constant (k) G->H

References

Technical Support Center: Common Challenges in Handling Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorination chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered when handling the diverse and often hazardous range of modern fluorinating agents. By understanding the causality behind experimental outcomes, we can build more robust and safer protocols.

Section 1: Reagent and Reaction Environment Integrity

The success of any fluorination reaction is fundamentally tied to the quality of the reagents and the strict control of the reaction environment. Many common failures can be traced back to this initial stage.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes related to the reagent and setup?

A1: This is a frequent issue often stemming from reagent deactivation or suboptimal reaction conditions. Several factors could be at play:

  • Inactive Fluorinating Reagent: Many fluorinating agents are highly sensitive to moisture.[1] For instance, nucleophilic fluoride sources like anhydrous tetrabutylammonium fluoride (TBAF) and silver(II) fluoride (AgF₂) are hygroscopic and can quickly become deactivated upon exposure to atmospheric moisture.[1] Similarly, deoxyfluorinating agents such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® can degrade over time, especially with improper storage.[2]

    • Troubleshooting:

      • Always use a fresh bottle of the fluorinating reagent if degradation is suspected.[2]

      • Store moisture-sensitive reagents in a desiccator or a glove box.

      • For nucleophilic fluorinations, consider less hygroscopic alternatives like Bu₄NF·(t-BuOH)₄ if anhydrous conditions are difficult to maintain.[1]

  • Presence of Moisture: Beyond deactivating the reagent, moisture can lead to the formation of hydrogen fluoride (HF), which can catalyze side reactions or react with the desired product.[3] Hydrolysis of reagents like DAST is not only detrimental to the reaction but also produces highly corrosive byproducts.[3]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried, either in an oven or by flame-drying under vacuum.[4][5]

      • Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.

      • Handle all moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[4][6]

  • Incompatible Solvent: The choice of solvent is critical. Some electrophilic reagents, like Selectfluor®, can react exothermically and violently with common solvents such as DMF, pyridine, and DMSO.[1][2][7]

    • Troubleshooting:

      • Always verify the compatibility of your fluorinating agent with the chosen solvent by consulting the safety data sheet (SDS) or relevant literature.[2]

      • Commonly used and generally compatible solvents for many fluorination reactions include dichloromethane (DCM) and acetonitrile (MeCN).[2]

Experimental Protocol: Setting Up a Reaction Under Inert Atmosphere

This protocol outlines the standard procedure for ensuring an anhydrous, oxygen-free reaction environment, crucial for many fluorination reactions.

  • Glassware Preparation:

    • Assemble the reaction flask (with a magnetic stir bar) and condenser.

    • Flame-dry the entire apparatus under vacuum using a high-temperature heat gun or a Bunsen burner. You will observe initial fogging as surface water evaporates; continue heating for 1-2 minutes after the fog disappears.[5]

    • Allow the glassware to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Creating the Inert Atmosphere:

    • Attach a balloon filled with nitrogen or argon to the top of the condenser via a needle adapter.[4]

    • Insert a second, "exit" needle into the septum on a side arm of the flask to allow the inert gas to flush out the air.[4]

    • Flush the system for at least 5 minutes with nitrogen (or 1-2 minutes with denser argon).[4]

    • Remove the exit needle. The flask is now under a positive pressure of inert gas.

  • Reagent Addition:

    • Add solid reagents under a positive flow of inert gas.

    • Transfer liquid reagents using a dry syringe that has been flushed with inert gas. To do this, draw inert gas from the headspace of an empty, inerted flask and expel it. Repeat twice.[4][5]

    • When drawing the liquid reagent, it is common to initially pull a small gas bubble. Invert the syringe, push the bubble out, and then slowly draw the desired volume.[5]

G A Assemble & Flame-Dry Glassware B Cool Under Inert Gas Stream A->B C Attach Inert Gas Balloon B->C D Flush System with Exit Needle C->D E Remove Exit Needle D->E F Add Reagents via Syringe/Positive Pressure E->F G Reaction Under Positive Pressure F->G

Section 2: Managing Hazardous Byproducts and Reaction Work-up

Fluorination reactions, particularly those using reagents like DAST, often generate hazardous byproducts, with hydrogen fluoride (HF) being the most common and dangerous.[6] Proper handling during and after the reaction is critical for safety and product purity.

Q2: My reaction is complete, but I'm concerned about quenching a reactive fluorinating agent. What is the safest procedure?

A2: Quenching reactions containing residual active fluorinating agents like DAST can be highly exothermic and release hazardous gases.[8] A slow, controlled procedure is mandatory.

  • Principle of Quenching: The goal is to safely neutralize the reactive species. This is typically achieved by slowly adding the reaction mixture to a cold, stirred solution of a weak base.

  • Safety First: Always perform quenching in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[8][9]

Experimental Protocol: Quenching a DAST Reaction
  • Preparation:

    • Ensure the reaction is complete by TLC or LC-MS analysis.

    • In a separate, appropriately sized flask, prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0 °C in an ice-water bath.[8] Use a volume of quenching solution that is at least 10 times the volume of the reaction mixture.[6]

    • Cool the completed reaction mixture to 0 °C.[8]

  • Quenching:

    • With vigorous stirring, slowly add the reaction mixture dropwise to the cold NaHCO₃ solution.[6][8] Caution: This process is exothermic and will release gas (CO₂).[8] Control the rate of addition to prevent excessive foaming and a runaway reaction.[6]

    • Continue stirring until all gas evolution has ceased.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover all of the product.[8]

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[8]

Q3: I suspect hydrogen fluoride (HF) is causing issues with my product yield and purification. How do I manage it?

A3: HF is a common byproduct of many fluorination reactions and can act as a strong acid, potentially catalyzing side reactions like elimination or causing product degradation.[6][10] It is also highly corrosive and will etch silica gel, leading to poor chromatographic separation.[9][10]

  • In-situ Neutralization: For reactions sensitive to acid, an HF scavenger can be added to the reaction mixture. Mild, non-nucleophilic bases like sodium bicarbonate or calcium carbonate can neutralize HF as it is formed.[6]

  • Thorough Work-up: A meticulous aqueous work-up with a basic solution (e.g., saturated NaHCO₃) is essential to remove residual fluoride ions before concentrating the crude product.[10]

  • Purification Challenges: If you observe streaking on a TLC plate or have difficulty with column chromatography, residual HF may be reacting with the silica gel.[10]

    • Troubleshooting:

      • Ensure the aqueous work-up was sufficient.

      • Passivate the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before loading the sample. This neutralizes acidic sites on the silica.[10]

Table 1: Comparison of Common Laboratory HF Neutralizing Agents
Neutralizing AgentChemical FormulaKey Characteristics
Sodium Bicarbonate NaHCO₃Good choice for quenching small spills or reaction work-ups. Gently neutralizes HF without excessive heat generation.[11]
Calcium Hydroxide Ca(OH)₂Often used for larger spills. Forms insoluble and non-toxic calcium fluoride (CaF₂), which precipitates. The reaction can be slow due to low solubility.[10][11]
Calcium Carbonate CaCO₃Similar to calcium hydroxide, forms insoluble CaF₂. Can be used as an in-situ acid scavenger in reaction mixtures.[6]

Section 3: Materials Compatibility and Safety

Fluorinating agents and the HF they can generate are highly corrosive.[12] Using incompatible materials for reaction vessels or handling equipment can lead to equipment failure and dangerous exposures.

Q4: What materials should I use for my reaction vessel and handling equipment?

A4: The choice of materials is critical for safety and reaction integrity.

  • Glassware: While borosilicate glass is suitable for many fluorination reagents like Selectfluor®, it is aggressively attacked by hydrogen fluoride.[13][14] Reactions that generate HF, especially when heated, should not be performed in standard glass flasks.

  • HF-Resistant Materials: For reactions involving HF or reagents that produce it (e.g., HF-pyridine, DAST at elevated temperatures), vessels made of fluorinated polymers are required.

    • Polytetrafluoroethylene (PTFE, Teflon®): Highly resistant to fluorine and HF.[15][16] PTFE reaction vessels and magnetic stir bars are commercially available.[17]

    • Other Fluoropolymers: Materials like FEP (fluorinated ethylene propylene) and PFA (perfluoroalkoxy alkane) also offer excellent resistance.[18]

  • Metals: Certain metals form a passivating fluoride layer on their surface, rendering them resistant to further attack.

    • Monel and Nickel Alloys: Highly resistant and often used for constructing valves and fittings for fluorine gas handling.

    • Stainless Steel: Generally resistant, especially at lower temperatures.

    • Avoid: Titanium has poor resistance to HF.[15]

G A Will the reaction generate HF? B No A->B  No C Yes A->C  Yes D Use standard borosilicate glassware. B->D E Use HF-resistant materials (PTFE, PFA, Monel). C->E

Q5: What are the essential first aid measures for HF exposure?

A5: HF burns are a medical emergency requiring immediate and specific treatment. Unlike other acid burns, HF penetrates deep into tissues, causing severe pain and cell death (necrosis) by binding to calcium and magnesium.[14][19] Symptoms from dilute solutions can be delayed for up to 24 hours.[14][19]

  • Immediate Action is Critical:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 5 minutes.[10] While flushing, remove all contaminated clothing.[9] After flushing, apply a 2.5% calcium gluconate gel to the area and massage it into the skin.[9][10] Seek immediate medical attention.

    • Eye Contact: Use an eyewash station to flush the eyes with water for at least 15 minutes.[10] Do not apply calcium gluconate gel to the eyes.[10] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air immediately and seek medical attention.[10]

  • Preparedness: Every lab working with HF or HF-generating reagents must have an HF-specific first aid kit readily available. This includes multiple tubes of 2.5% calcium gluconate gel that are within their expiration date.[9][14] All personnel must be trained on the specific hazards and first aid procedures before beginning work.

References

Validation & Comparative

The Strategic Advantage of Fluorination: A Comparative Guide to 4,4-Difluorocyclohexanecarbonitrile and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth comparison of 4,4-Difluorocyclohexanecarbonitrile and its non-fluorinated counterpart, cyclohexanecarbonitrile. Through an examination of their key properties, supported by experimental data and established scientific principles, we will illustrate the profound impact of geminal difluorination on a simple alicyclic nitrile.

Introduction: The Role of Fluorine in Drug Design

Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly valuable in drug design. Its small size, similar to that of a hydrogen atom, allows for its introduction without significant steric hindrance. However, the strong carbon-fluorine (C-F) bond and the powerful inductive effect of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and acidity/basicity (pKa). The strategic placement of fluorine can block metabolic pathways, modulate receptor binding affinity, and improve a compound's overall drug-like properties. This guide will focus on the effects of gem-difluorination at the 4-position of the cyclohexanecarbonitrile scaffold.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of two fluorine atoms at the 4-position of the cyclohexane ring leads to notable changes in the molecule's physicochemical profile. Below is a summary of key computed and expected properties for this compound and cyclohexanecarbonitrile.

PropertyThis compoundCyclohexanecarbonitrileRationale for a Senior Application Scientist
Molecular Weight 145.15 g/mol 109.17 g/mol The addition of two fluorine atoms significantly increases the molecular weight.
Computed LogP 1.8[1]2.1[2]The gem-difluoro group slightly decreases lipophilicity. This is likely due to the creation of a more polarized molecular surface, which can lead to more favorable interactions with water.
pKa (α-proton) Expected to be <31~31[3]The strong electron-withdrawing inductive effect of the two fluorine atoms is expected to increase the acidity of the proton alpha to the nitrile group, making it easier to remove.
pKa (protonated nitrile) Expected to be <-10~ -10[3][4]The nitrile nitrogen is exceptionally weakly basic. The fluorine atoms will further decrease its basicity through their inductive effect.
Metabolic Stability Expected to be HighSusceptible to oxidationThe robust C-F bonds at the 4-position block potential sites of cytochrome P450-mediated hydroxylation, a common metabolic pathway for cyclohexyl rings.[5][6]

The Impact of Fluorination on Molecular Properties

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While fluorination is often associated with increased lipophilicity, the effect is highly dependent on the molecular context. In the case of this compound, the computed LogP of 1.8 is slightly lower than that of its non-fluorinated analog (2.1).[1][2] This suggests that the introduction of the gem-difluoro group in this alicyclic system leads to a modest increase in polarity. This can be attributed to the strong C-F bond dipoles creating a more polarized region on the molecular surface, which can enhance interactions with polar solvents like water.

Experimental Protocol: Determination of LogP by the Shake-Flask Method

This protocol outlines the "gold standard" shake-flask method for the experimental determination of the octanol-water partition coefficient (LogP).[7][8][9][10][11]

Materials:

  • Test compound (this compound or Cyclohexanecarbonitrile)

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Glass vials with PTFE-lined caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for several minutes and allow the layers to separate completely. The top layer is water-saturated n-octanol, and the bottom layer is n-octanol-saturated water.

  • Sample Preparation: Prepare a stock solution of the test compound in water-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of n-octanol-saturated water (e.g., 1 mL of each).

  • Equilibration: Cap the vial tightly and shake vigorously for a predetermined time (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and water layers. Analyze the concentration of the test compound in each aliquot using a validated HPLC method.

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pre-saturated n-Octanol and Water C Combine Stock Solution and Saturated Water A->C B Prepare Stock Solution in n-Octanol B->C D Shake to Equilibrate C->D E Centrifuge for Phase Separation D->E F Quantify Concentration in Each Phase (HPLC) E->F G Calculate LogP F->G pKa_Influence cluster_non_fluorinated Cyclohexanecarbonitrile cluster_fluorinated This compound alpha-H (pKa ~31) alpha-H (pKa ~31) Nitrile N (pKa ~ -10) Nitrile N (pKa ~ -10) alpha-H (pKa < 31) alpha-H (pKa < 31) Nitrile N (pKa < -10) Nitrile N (pKa < -10) Inductive Effect of F Inductive Effect of F Inductive Effect of F->alpha-H (pKa < 31) Increases Acidity Inductive Effect of F->Nitrile N (pKa < -10) Decreases Basicity Metabolic_Stability_Workflow A Prepare Incubation Mixture (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points C->D E Quench with Acetonitrile D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Half-life (t1/2) G->H

References

Comparative Analysis of 4,4-Difluorocyclohexanecarbonitrile Derivatives as Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 4,4-difluorocyclohexane moiety is a particularly attractive scaffold, as the gem-difluoro substitution can favorably modulate the conformation and lipophilicity of a molecule. When coupled with a nitrile functional group—a known "warhead" for cysteine proteases—the 4,4-difluorocyclohexanecarbonitrile scaffold presents a promising foundation for the development of potent and selective enzyme inhibitors.

This guide provides a comparative analysis of the potential activity of this compound derivatives, with a focus on their hypothesized activity as inhibitors of cysteine proteases, a class of enzymes implicated in a range of diseases including osteoporosis, arthritis, and cancer.[1] We will delve into the mechanistic underpinnings of this inhibition, explore the structure-activity relationships (SAR) that govern their potency, and provide detailed experimental protocols for their evaluation.

The Mechanism of Action: Covalent Inhibition of Cysteine Proteases

The inhibitory activity of nitrile-based compounds against cysteine proteases stems from the electrophilic nature of the nitrile carbon. The catalytic site of cysteine proteases features a highly reactive cysteine residue. The sulfur atom of this cysteine acts as a nucleophile, attacking the nitrile carbon of the inhibitor. This interaction is facilitated by a nearby histidine residue, which can deprotonate the cysteine thiol, increasing its nucleophilicity. The result is the formation of a reversible covalent thioimidate adduct, which effectively blocks the enzyme's catalytic activity.[2][3][4]

The reversibility of this covalent bond is a key advantage, as it can lead to a more favorable safety profile compared to irreversible inhibitors, which can permanently inactivate the target enzyme and potentially lead to off-target effects. The stability of the thioimidate adduct, and thus the potency of the inhibitor, is influenced by the electronic and steric properties of the substituents on the inhibitor scaffold.

Covalent Inhibition Mechanism Enzyme Cysteine Protease (Active Site) Adduct Reversible Covalent Thioimidate Adduct Enzyme->Adduct Nucleophilic attack by Cys residue Inhibitor This compound Derivative (R-CN) Inhibitor->Adduct Adduct->Enzyme Reversal Adduct->Inhibitor

Figure 1: Covalent inhibition of a cysteine protease by a nitrile-containing compound.

Comparative Analysis of Hypothetical Derivatives

While specific experimental data for a broad range of this compound derivatives is not extensively published, we can extrapolate structure-activity relationships from related series of nitrile-based cysteine protease inhibitors, such as dipeptidyl nitriles.[5][6][7] The following table presents a hypothetical comparative analysis of derivatives, focusing on Cathepsin K (CTSK) as a representative target. Cathepsin K is a major therapeutic target for osteoporosis due to its crucial role in bone resorption.[8][9]

DerivativeR Group (at position 1 of the cyclohexyl ring)Predicted IC₅₀ (nM) for Cathepsin KRationale for Predicted Activity
DFCC-01 -H>1000The unsubstituted cyclohexane ring is unlikely to form significant favorable interactions with the enzyme's binding pockets.
DFCC-02 -NH-CO-Ph150The addition of a benzamido group can introduce hydrogen bonding and hydrophobic interactions, improving binding affinity.
DFCC-03 -NH-CO-(4-F-Ph)80A fluorine substituent on the phenyl ring can enhance binding through favorable interactions and by modulating electronic properties.
DFCC-04 -NH-CO-CH₂-Ph45The increased flexibility of the benzyl group may allow for better positioning within the active site.
DFCC-05 -NH-CO-CH(CH₃)₂ (Valine amide)25Mimicking natural amino acid side chains can lead to more specific and potent interactions with the enzyme's specificity pockets (S1, S2, etc.).
DFCC-06 -NH-CO-(L-Leucine)10The isobutyl side chain of leucine is often optimal for filling the S2 pocket of Cathepsin K, leading to high potency.[5]

Note: The IC₅₀ values are hypothetical and for illustrative purposes to demonstrate SAR principles.

Experimental Protocols for Activity Evaluation

To validate the inhibitory activity of novel this compound derivatives, a systematic experimental approach is essential. This typically involves an initial in vitro enzyme inhibition assay followed by cell-based assays to assess cellular potency and selectivity.

Fluorometric Enzyme Inhibition Assay for Cathepsin K

This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant human Cathepsin K using a fluorogenic substrate.[8]

Principle: A synthetic peptide substrate containing a sequence cleaved by Cathepsin K is linked to a quenched fluorophore. Upon cleavage by the enzyme, the fluorophore is released, and the increase in fluorescence intensity is proportional to the enzyme's activity.

Materials:

  • Recombinant Human Cathepsin K

  • Cathepsin K Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AFC)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~400/505 nm)

Procedure:

  • Prepare Reagents: Dilute the Cathepsin K enzyme and substrate in the assay buffer to their optimal working concentrations.

  • Compound Plating: Add 2 µL of the test compounds at various concentrations (typically a serial dilution) to the wells of the 96-well plate. Include wells for a positive control (E-64) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 48 µL of the diluted Cathepsin K enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the diluted fluorogenic substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep1 Prepare Reagents (Enzyme, Substrate, Buffers) Assay2 Add Enzyme and Pre-incubate Prep1->Assay2 Prep2 Serially Dilute Test Compounds Assay1 Dispense Compounds into 96-well Plate Prep2->Assay1 Assay1->Assay2 Assay3 Add Substrate to Initiate Reaction Assay2->Assay3 Assay4 Kinetic Fluorescence Measurement Assay3->Assay4 Analysis1 Calculate Reaction Rates Assay4->Analysis1 Analysis2 Determine % Inhibition Analysis1->Analysis2 Analysis3 Plot Dose-Response Curve and Calculate IC₅₀ Analysis2->Analysis3

Figure 2: Workflow for a fluorometric enzyme inhibition assay.
Cell-Based Assay for Cathepsin K Activity

To determine the efficacy of the inhibitors in a more physiologically relevant context, a cell-based assay is necessary. This can be performed using cells that naturally express high levels of Cathepsin K, such as osteoclasts, or by using a cell line engineered to overexpress the enzyme.

Principle: This assay measures the activity of Cathepsin K within living cells. A cell-permeable fluorogenic substrate is introduced, which is cleaved by intracellular Cathepsin K, leading to a fluorescent signal.

Materials:

  • Osteoclasts or a suitable cell line

  • Cell culture medium and reagents

  • Cell-permeable fluorogenic Cathepsin K substrate

  • Test compounds

  • Cell lysis buffer

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture: Culture the cells in a 96-well plate until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a predetermined period (e.g., 1-24 hours).

  • Substrate Loading: Add the cell-permeable fluorogenic substrate to the cells and incubate to allow for substrate cleavage.

  • Signal Detection: Measure the fluorescence intensity directly in the plate reader or lyse the cells and measure the fluorescence of the lysate.

  • Data Analysis: Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT or resazurin assay) and calculate the IC₅₀ values as described for the enzyme assay.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel cysteine protease inhibitors. By leveraging the known mechanistic principles of nitrile-based inhibition and the favorable properties of the gem-difluoro motif, medicinal chemists can rationally design derivatives with high potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial enzyme inhibition screening to cellular activity profiling. A thorough understanding of the structure-activity relationships, guided by empirical data, will be crucial in advancing these promising compounds through the drug discovery pipeline.

References

A Comparative Spectroscopic Guide to the Structural Validation of 4,4-Difluorocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclohexane motif, in particular, offers a valuable building block. However, the precise structural confirmation of these fluorinated molecules is paramount to ensure the integrity of subsequent research and development. This guide provides an in-depth comparative analysis of the structural validation of 4,4-Difluorocyclohexanecarbonitrile using a suite of spectroscopic techniques.

This document moves beyond a simple recitation of data. As a senior application scientist, the goal is to illuminate the why behind the spectral features. We will dissect the expected spectroscopic signatures of this compound, grounding our predictions in fundamental principles and comparing them with the known spectral data of its non-fluorinated analog, cyclohexanecarbonitrile, and related fluorinated compounds. This comparative approach provides a robust framework for structural elucidation and impurity profiling.

The Logic of Spectroscopic Validation

The unambiguous confirmation of a molecule's structure is a foundational pillar of chemical research. Each spectroscopic technique provides a unique piece of the structural puzzle. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we can construct a self-validating and comprehensive picture of the target molecule.

G compound This compound (Target Molecule) nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ftir FT-IR Spectroscopy compound->ftir ms Mass Spectrometry compound->ms structure Verified Molecular Structure nmr->structure ftir->structure ms->structure

Caption: The integrated workflow for the spectroscopic validation of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The introduction of fluorine atoms at the C4 position of the cyclohexyl ring is predicted to have a significant influence on the proton chemical shifts and coupling patterns compared to the non-fluorinated analog.

Predicted ¹H NMR Spectrum of this compound:

  • Chemical Shifts: The protons on the carbons adjacent to the fluorine-bearing carbon (C3 and C5) are expected to be deshielded due to the electron-withdrawing nature of fluorine, shifting them downfield compared to cyclohexanecarbonitrile. The protons on C2 and C6 will also experience a downfield shift, albeit to a lesser extent. The proton at C1, attached to the carbon bearing the nitrile group, will also be deshielded.

  • Coupling: The spectrum will be complex due to proton-proton and proton-fluorine couplings. The protons on C3 and C5 will exhibit coupling to the fluorine atoms, resulting in more complex multiplets than in the non-fluorinated analog.

Comparative Analysis:

CompoundPredicted/Observed ¹H NMR Features
This compound Protons on C2, C3, C5, and C6 will appear as complex multiplets, likely in the range of 1.8-2.5 ppm. The proton on C1 is expected around 2.6-2.8 ppm.
Cyclohexanecarbonitrile A complex set of overlapping multiplets for the cyclohexyl protons, typically observed in the range of 1.2-2.0 ppm, with the proton at C1 appearing further downfield.[1]
4,4-Difluorocyclohexanone The protons alpha to the carbonyl group (C2 and C6) appear as a multiplet around 2.55 ppm, while the protons beta to the carbonyl (C3 and C5) are observed as a multiplet around 2.31 ppm. This provides a good reference for the expected shifts in the difluorinated ring system.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation delay: 1-5 seconds.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy is a powerful tool for determining the number of unique carbon atoms and their chemical environments. The presence of two highly electronegative fluorine atoms at the C4 position will cause significant and predictable changes in the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum of this compound:

  • Chemical Shifts: The most dramatic effect will be on the C4 carbon, which will be significantly shifted downfield and will appear as a triplet due to one-bond coupling with the two fluorine atoms. The adjacent carbons (C3 and C5) will also be shifted downfield due to the inductive effect of the fluorine atoms and will appear as triplets due to two-bond C-F coupling. The C2 and C6 carbons will be less affected, and the C1 carbon and the nitrile carbon will also be observable.

  • Coupling Constants: The one-bond C-F coupling constant (¹JCF) is expected to be large (in the range of 240-250 Hz). The two-bond coupling (²JCF) will be smaller (around 20-30 Hz).[2]

Comparative Analysis:

CompoundPredicted/Observed ¹³C NMR Features
This compound C1: ~25-30 ppm. C2/C6: ~30-35 ppm. C3/C5: ~35-40 ppm (triplet, ²JCF ≈ 20-30 Hz). C4: ~120-125 ppm (triplet, ¹JCF ≈ 240-250 Hz). CN: ~120-125 ppm.
Cyclohexanecarbonitrile C1: ~28 ppm. C2/C6: ~25 ppm. C3/C5: ~26 ppm. C4: ~27 ppm. CN: ~123 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

  • Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 512-2048 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes will be the nitrile (C≡N) stretch and the carbon-fluorine (C-F) stretches.

Predicted FT-IR Spectrum of this compound:

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2240-2260 cm⁻¹. The exact position can be influenced by the electronic environment.[3]

  • Carbon-Fluorine (C-F) Stretches: Strong absorption bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Due to the presence of two C-F bonds on the same carbon, symmetric and asymmetric stretching modes may be observed.[4][5]

  • C-H Stretches: Absorption bands corresponding to the sp³ C-H stretches of the cyclohexane ring will be observed just below 3000 cm⁻¹.

Comparative Analysis:

CompoundKey FT-IR Absorption Bands (cm⁻¹)
This compound (Predicted) C-H (sp³): ~2850-2950. C≡N: ~2240-2260 (sharp, strong). C-F: ~1000-1400 (strong).
Cyclohexanecarbonitrile (Experimental) C-H (sp³): ~2858, 2936. C≡N: ~2247.[6]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[7]

    • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorbance in the regions of interest.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the salt plates or the solvent.

    • Acquire the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₇H₉F₂N ≈ 145.15 g/mol ).

  • Fragmentation Pattern: The fragmentation of the cyclohexane ring is expected. Common losses would include the loss of HF, the nitrile group, and various alkyl fragments. The presence of fluorine can lead to characteristic fragmentation pathways.

Comparative Analysis:

CompoundMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound ~145.15M⁺•: 145. [M-HF]⁺•: 125. [M-CN]⁺: 119. Other fragments corresponding to the breakdown of the difluorocyclohexyl ring.
Cyclohexanecarbonitrile ~109.17M⁺•: 109. [M-H]⁺: 108. [M-C₂H₄]⁺•: 81. [M-C₃H₆]⁺•: 67. [M-C₄H₈]⁺•: 55 (base peak).[6]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatography system.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Record the mass spectrum, plotting relative abundance against m/z.

G cluster_nmr NMR Analysis cluster_vib Vibrational Spectroscopy cluster_mass Mass Spectrometry H_NMR ¹H NMR (Proton Environment, Coupling) Verified_Structure Verified Structure of This compound H_NMR->Verified_Structure C_NMR ¹³C NMR (Carbon Skeleton, C-F Coupling) C_NMR->Verified_Structure FTIR FT-IR (Functional Groups: C≡N, C-F) FTIR->Verified_Structure MS MS (Molecular Weight, Fragmentation) MS->Verified_Structure

Caption: A logical diagram showing how data from different spectroscopic techniques converge to confirm the molecular structure.

Conclusion

The structural validation of this compound requires a multi-faceted spectroscopic approach. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be achieved. The comparative analysis with its non-fluorinated counterpart and related fluorinated structures provides a crucial layer of confidence in the interpretation of the spectral data. This rigorous validation is an indispensable step in ensuring the quality and reliability of this important building block in the drug discovery pipeline.

References

A Spectroscopic Guide to Fluorinated Cyclohexanes: Unveiling Structure and Conformation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for modulating physicochemical and biological properties.[1][2] Among the scaffolds of interest, the cyclohexane ring, a ubiquitous motif in natural products and pharmaceuticals, presents a unique set of conformational challenges and opportunities when fluorinated. Understanding the precise three-dimensional arrangement of these molecules is paramount, and spectroscopic techniques serve as our most powerful lens for this purpose.

This guide provides a comparative analysis of various fluorinated cyclohexanes through the prism of nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy. We will not only present experimental data but also delve into the underlying principles that govern the observed spectral differences, offering researchers, scientists, and drug development professionals a comprehensive resource for characterizing these fascinating molecules.

The Power of Spectroscopy in Fluorinated Cyclohexane Analysis

The introduction of fluorine, the most electronegative element, into a cyclohexane ring induces significant electronic and steric effects. These perturbations have profound consequences on the molecule's preferred conformation—the chair, boat, or twist-boat arrangements—and the equilibrium between them.[3] Spectroscopic methods are exquisitely sensitive to these subtle yet critical structural nuances.

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of each nucleus, spin-spin couplings between nuclei, and dynamic processes such as conformational inversion.[4][5] ¹⁹F NMR is particularly powerful due to the nucleus's high sensitivity, 100% natural abundance, and a wide chemical shift range that minimizes signal overlap.[1][6][7]

  • Vibrational Spectroscopy (IR and Raman): Probes the vibrational modes of the molecule. The frequencies of these vibrations are characteristic of specific functional groups and the overall molecular symmetry, offering a complementary perspective on structure and conformation.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed View

NMR spectroscopy is the undisputed workhorse for the structural elucidation of fluorinated cyclohexanes. The interplay of chemical shifts and coupling constants in ¹H, ¹³C, and especially ¹⁹F spectra allows for unambiguous assignment of stereochemistry and the quantitative assessment of conformational equilibria.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized approach is crucial for obtaining comparable NMR data.

Sample Preparation:

  • Dissolve 5-10 mg of the fluorinated cyclohexane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the solvent is free from residual water and other impurities that may interfere with the spectra.

  • Add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C; CFCl₃ for ¹⁹F) if precise chemical shift referencing is required.

Instrumental Parameters (General):

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for complex spectra.

  • Temperature: Perform initial experiments at room temperature (e.g., 298 K). For dynamic NMR studies of conformational exchange, a variable temperature unit is essential.[11][12]

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~12 ppm.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral width: ~200 ppm.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: ~250 ppm.[6]

    • Relaxation delay: 1-5 seconds.

Below is a diagram illustrating the general workflow for NMR analysis of fluorinated cyclohexanes.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis prep1 Dissolve in Deuterated Solvent prep2 Add Internal Standard (optional) prep1->prep2 acq1 ¹H NMR prep2->acq1 acq2 ¹³C NMR prep2->acq2 acq3 ¹⁹F NMR prep2->acq3 an1 Chemical Shift Analysis acq1->an1 an2 Coupling Constant Analysis acq1->an2 acq2->an1 acq3->an1 acq3->an2 acq4 Variable Temperature (VT) NMR (optional) an3 Conformational Equilibrium (A-value) acq4->an3 an1->an3 an2->an3

Caption: General workflow for NMR analysis of fluorinated cyclohexanes.

¹⁹F NMR: The Definitive Tool

¹⁹F NMR is exceptionally informative for studying fluorinated cyclohexanes. The chemical shift of the fluorine nucleus is highly sensitive to its stereochemical environment (axial vs. equatorial) and the substitution pattern on the ring.

Key Observations:

  • Axial vs. Equatorial Fluorine: In monofluorocyclohexane, the axial fluorine resonance is typically found downfield (less shielded) from the equatorial fluorine resonance. This difference can be substantial, often in the range of 10-20 ppm.[13]

  • Geminal Difluorination (CF₂): The two fluorine atoms in a CF₂ group are diastereotopic and will have different chemical shifts. The geminal ¹⁹F-¹⁹F coupling constant is typically very large, in the range of 250-300 Hz.[6]

  • Vicinal and Long-Range Couplings: ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants are invaluable for structural assignment. The magnitude of vicinal (³J) couplings is dependent on the dihedral angle, following a Karplus-type relationship. This is particularly useful for distinguishing between cis and trans isomers of disubstituted cyclohexanes. Long-range couplings (⁴J and ⁵J) are also commonly observed in ¹⁹F NMR.[6][14]

Compound Fluorine Position ¹⁹F Chemical Shift (ppm vs. CFCl₃) Key Coupling Constants (Hz)
MonofluorocyclohexaneAxial~ -165³J_HF(ax-ax) ~ 40-50, ³J_HF(ax-eq) ~ 15-25
Equatorial~ -180³J_HF(eq-ax) ~ 15-25, ³J_HF(eq-eq) ~ 5-10
cis-1,2-DifluorocyclohexaneAxial, Equatorial~ -170 to -190²J_FF not applicable, ³J_FF ~ 20-30
trans-1,2-DifluorocyclohexaneDiaxial or Diequatorial~ -170 to -190²J_FF not applicable, ³J_FF(ax-ax) ~ 30-40, ³J_FF(eq-eq) ~ 5-15
1,1-DifluorocyclohexaneGeminal~ -90 to -110²J_FF ~ 250-290

Note: The chemical shift and coupling constant values are approximate and can vary with solvent and temperature.

Conformational Analysis using Dynamic NMR

At room temperature, cyclohexane and many of its derivatives undergo rapid chair-chair interconversion, resulting in time-averaged NMR spectra.[3] By lowering the temperature, this "ring flipping" can be slowed down on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial conformers.[11][12][13]

From the relative integrals of the signals for the two conformers at low temperature, the equilibrium constant (K_eq) and the Gibbs free energy difference (ΔG°) can be determined. This "A-value" quantifies the steric preference of a substituent for the equatorial position.[11] Dynamic ¹⁹F NMR is a particularly precise method for determining the A-values of fluorinated substituents.[11][12]

Vibrational Spectroscopy: A Complementary Perspective

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of fluorinated cyclohexanes, which are sensitive to molecular symmetry and conformation.

Experimental Protocol: Acquiring IR and Raman Spectra

Infrared (IR) Spectroscopy:

  • Sample Preparation:

    • Liquids: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., CCl₄, CS₂) can be used in a liquid cell.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Raman Spectroscopy:

  • Sample Preparation:

    • Place the neat liquid or solid sample in a glass vial or NMR tube.

  • Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). Collect the scattered light and analyze the frequency shifts corresponding to the vibrational modes.

The diagram below outlines the workflow for vibrational spectroscopy.

Vibrational_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_ir IR: Thin Film, KBr Pellet, or Solution acq_ir FTIR Spectrometer (4000-400 cm⁻¹) prep_ir->acq_ir prep_raman Raman: Neat Sample in Glass Vial acq_raman Raman Spectrometer (Laser Excitation) prep_raman->acq_raman an1 Identify Characteristic C-F Stretching Frequencies acq_ir->an1 an2 Analyze Fingerprint Region for Conformational Information acq_ir->an2 acq_raman->an1 acq_raman->an2 an3 Compare with Theoretical Calculations an1->an3 an2->an3

Caption: Workflow for IR and Raman spectroscopic analysis.

Interpreting the Spectra
  • C-F Stretching Vibrations: The C-F stretching mode is the most characteristic vibration for organofluorine compounds. It typically appears as a strong band in the IR spectrum in the region of 1100-1000 cm⁻¹. The exact frequency can be influenced by the number of fluorine atoms and their stereochemical orientation.

  • Conformational Sensitivity: The "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹) is rich in information about the conformation of the cyclohexane ring. Vibrational modes involving C-C stretching and various bending and deformation modes are sensitive to the overall molecular symmetry.[10] For example, the diaxial and diequatorial conformers of trans-1,2-difluorocyclohexane would be expected to have distinct vibrational spectra due to their different point group symmetries.

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopic Activity Comments
C-H Stretching3000-2850IR and Raman active
CH₂ Scissoring~1465IR and Raman activeSensitive to local environment.
C-F Stretching 1100-1000 Strong in IR, variable in Raman Key diagnostic band for fluorination.
C-C Stretching1200-800IR and Raman activePart of the complex fingerprint region.
Ring VibrationsBelow 1000IR and Raman activeHighly sensitive to conformation and symmetry.

Conclusion: An Integrated Spectroscopic Approach

A comprehensive understanding of the structure and conformational behavior of fluorinated cyclohexanes is best achieved through an integrated spectroscopic approach. While ¹⁹F NMR stands out as the most powerful single technique, providing detailed and quantitative information, ¹H and ¹³C NMR, along with IR and Raman spectroscopy, offer crucial complementary data. By combining the insights from these different methods, researchers can build a complete and robust picture of these important molecules, paving the way for the rational design of new drugs and materials with tailored properties.

References

A Senior Application Scientist's Guide: Comparative Study of Fluorinated vs. Chlorinated Nitriles in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated intermediates are indispensable tools. Among these, fluorinated and chlorinated nitriles represent two classes of building blocks whose subtle structural differences manifest in profoundly distinct chemical behaviors and downstream properties. The choice between a fluorine or a chlorine substituent is not arbitrary; it is a critical decision that dictates reaction pathways, influences biological activity, and defines the characteristics of the final product.

This guide provides an in-depth comparative analysis of fluorinated and chlorinated nitriles. Moving beyond a simple list of reactions, we will explore the fundamental principles governing their reactivity, supported by quantitative data and practical, field-proven experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights required to strategically select and utilize these powerful synthetic intermediates.

The Decisive Influence of the Halogen: Bond Properties and Electronic Effects

The synthetic utility of fluorinated and chlorinated nitriles is rooted in the intrinsic properties of the carbon-halogen bond. While both are halogens, fluorine's unique characteristics set it apart from chlorine in ways that have significant chemical consequences.

  • Bond Strength and Electronegativity: The carbon-fluorine (C-F) bond is significantly stronger (up to 130 kcal/mol) than the carbon-chlorine (C-Cl) bond (around 84 kcal/mol).[1] This high strength is a result of fluorine's extreme electronegativity (3.98 on the Pauling scale vs. 3.16 for chlorine), which creates a highly polarized bond with substantial ionic character.[1][2][3] This polarity leads to strong electrostatic attractions that contribute to the bond's exceptional stability.

  • Inductive vs. Resonance Effects: Fluorine's reactivity is dominated by a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. While it technically possesses a +R (resonance) effect through its lone pairs, this is generally weak and often overshadowed by its inductive pull. Chlorine also exhibits a -I effect, but it is less potent than fluorine's. This difference in electronic influence is a primary driver of the divergent reactivity profiles observed between the two classes of compounds.

Comparative Reactivity in Key Synthetic Transformations

The interplay of bond strength and electronic effects leads to distinct, and sometimes counterintuitive, reactivity patterns in common synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): The Power of Inductive Stabilization

A cornerstone of aromatic chemistry, the SNAr reaction often shows a surprising reactivity trend: F > Cl > Br > I .[4] This is contrary to what might be expected based on leaving group ability in aliphatic substitutions. The reason lies in the mechanism's rate-determining step: the formation of a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex.

Fluorine's potent inductive effect provides superior stabilization to this anionic intermediate, lowering the activation energy of the reaction and significantly accelerating the rate of nucleophilic attack.[4][5] Chlorinated analogues, with their weaker inductive effect, form a less stabilized intermediate and therefore react more slowly.

SNAr_Mechanism sub Aryl Halide (Ar-X, X=F or Cl) meisenheimer Meisenheimer Complex (Stabilized by X) sub->meisenheimer + Nu⁻ nu Nucleophile (Nu⁻) ts1 Rate-Determining Step prod Substituted Product (Ar-Nu) meisenheimer->prod - X⁻ lg Leaving Group (X⁻) caption SNAr Mechanism Highlighting the Halogen's Role Property_Modulation cluster_0 Choice of Halogen cluster_1 Primary Physicochemical Effect cluster_2 Impact on Drug Properties Fluorine Fluorine High Electronegativity\nStrong C-F Bond High Electronegativity Strong C-F Bond Fluorine->High Electronegativity\nStrong C-F Bond Chlorine Chlorine Moderate Electronegativity\nHigher Lipophilicity Moderate Electronegativity Higher Lipophilicity Chlorine->Moderate Electronegativity\nHigher Lipophilicity Metabolic Stability Metabolic Stability High Electronegativity\nStrong C-F Bond->Metabolic Stability blocks metabolism Target Binding Target Binding High Electronegativity\nStrong C-F Bond->Target Binding enables H-bonds Membrane Permeability Membrane Permeability Moderate Electronegativity\nHigher Lipophilicity->Membrane Permeability increases Solubility Solubility Moderate Electronegativity\nHigher Lipophilicity->Solubility decreases Experimental_Workflow start Start: Select Substrate (Fluoro- vs. Chloro-nitrile) setup Reaction Setup (Substrate, Nucleophile, Base, Solvent) start->setup reaction_f Reaction Condition A (e.g., 80 °C, 2-4h) setup->reaction_f For Fluoro- reaction_cl Reaction Condition B (e.g., 130 °C, 12-24h) setup->reaction_cl For Chloro- monitor Monitor Progress (TLC/HPLC) reaction_f->monitor reaction_cl->monitor workup Aqueous Workup & Extraction monitor->workup If complete isolate Purification & Isolation workup->isolate analyze Characterization (NMR, IR, MS) isolate->analyze end End: Compare Yield & Reaction Efficiency analyze->end

References

Navigating the Synthesis of 4,4-Difluorocyclohexanecarbonitrile: A Comparative Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. The 4,4-difluorocyclohexanecarbonitrile moiety, in particular, presents a unique combination of a polar gem-difluoro group and a versatile nitrile handle, making it a highly sought-after building block in the design of novel therapeutics. This guide provides a comprehensive comparison of the most viable synthetic routes to this valuable compound, offering an in-depth analysis of methodologies, experimental data, and practical considerations to inform your synthetic strategy.

At a Glance: A Comparative Overview of Synthetic Pathways

Two principal and strategically distinct pathways emerge for the synthesis of this compound. The choice between these routes will largely depend on the availability of starting materials, scalability requirements, and tolerance for specific reagents.

Route Starting Material Key Transformation Typical Yield Key Advantages Primary Considerations
Route 1 4-OxocyclohexanecarbonitrileDeoxyfluorination60-80%Commercially available starting material, direct conversion to the target.Use of specialized and potentially hazardous fluorinating agents.
Route 2 4,4-DifluorocyclohexanoneCyanohydrin formation and subsequent nitrile formation50-70% (two steps)Commercially available starting material, avoids direct handling of more aggressive fluorinating agents in the final steps.Two-step process from the ketone, potential for intermediate isolation challenges.

Route 1: Deoxyfluorination of a Pre-functionalized Cyclohexane Ring

This approach leverages the commercially available or readily synthesized 4-oxocyclohexanecarbonitrile, introducing the gem-difluoro moiety in a single, pivotal step.

Logical Workflow for Route 1

cluster_0 Route 1: Deoxyfluorination Start_1 4-Oxocyclohexanecarbonitrile Step_1 Deoxyfluorination (e.g., DAST, Deoxo-Fluor) Start_1->Step_1 Key Transformation Product_1 This compound Step_1->Product_1 Final Product

Caption: Workflow for the synthesis of this compound via deoxyfluorination.

In-Depth Analysis and Experimental Protocol

The success of this route hinges on the selection of the appropriate deoxyfluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are the reagents of choice for this transformation.[1][2][3][4][5]

Causality Behind Experimental Choices:

The direct conversion of a ketone to a gem-difluoride is a powerful transformation.[6] Deoxyfluorinating agents like DAST and Deoxo-Fluor operate via a mechanism involving the formation of a fluorosulfurane intermediate, which then delivers two fluoride ions to the carbonyl carbon. Deoxo-Fluor is often preferred for its enhanced thermal stability, reducing the risk of exothermic decomposition, a known hazard with DAST.[1][7][8] The choice between these reagents often comes down to a balance of reactivity, safety, and cost. Newer crystalline reagents like XtalFluor-E offer even greater thermal stability and selectivity, minimizing the formation of olefinic byproducts.[8]

Detailed Experimental Protocol: Deoxyfluorination using Deoxo-Fluor

  • Preparation: To a stirred solution of 4-oxocyclohexanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of substrate) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, add Deoxo-Fluor (2.2 eq) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Synthesis of the Starting Material: 4-Oxocyclohexanecarbonitrile

cluster_1 Starting Material Synthesis Start_SM 1,4-Dioxaspiro[4.5]decane-8-carbonitrile Step_SM Acid-catalyzed Deprotection (HCl, H₂O) Start_SM->Step_SM Product_SM 4-Oxocyclohexanecarbonitrile Step_SM->Product_SM

Caption: Synthesis of the precursor 4-Oxocyclohexanecarbonitrile.

Route 2: Building the Nitrile onto a Difluorinated Core

This alternative strategy commences with the commercially available 4,4-difluorocyclohexanone and introduces the nitrile functionality in a two-step sequence.

Logical Workflow for Route 2

cluster_2 Route 2: Nitrile Formation Start_2 4,4-Difluorocyclohexanone Step_2a Cyanohydrin Formation (e.g., TMSCN, KCN/H⁺) Start_2->Step_2a Intermediate_2 4,4-Difluoro-1-hydroxy- cyclohexanecarbonitrile Step_2a->Intermediate_2 Step_2b Nitrile Formation (e.g., Dehydration, SOCl₂/Pyridine) Intermediate_2->Step_2b Product_2 This compound Step_2b->Product_2

Caption: Workflow for the synthesis of this compound from 4,4-difluorocyclohexanone.

In-Depth Analysis and Experimental Protocol

This pathway avoids the direct use of potent deoxyfluorinating agents in the final stages of the synthesis, which can be an advantage from a process safety perspective. The key is the efficient conversion of the ketone to the nitrile.

Causality Behind Experimental Choices:

The formation of a cyanohydrin from a ketone is a classic and reliable reaction. The use of trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid is a mild and effective method for this transformation. Subsequent conversion of the cyanohydrin to the nitrile can be achieved through various dehydration methods. A common and effective method involves reaction with thionyl chloride in the presence of a base like pyridine.

Detailed Experimental Protocol: Cyanohydrin Formation and Conversion to Nitrile

Step 2a: Cyanohydrin Formation

  • Preparation: To a solution of 4,4-difluorocyclohexanone (1.0 eq) in anhydrous DCM (10 mL/g of substrate) at 0 °C under an inert atmosphere, add TMSCN (1.2 eq) followed by a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.

Step 2b: Conversion to Nitrile

  • Preparation: Dissolve the crude cyanohydrin from the previous step in anhydrous pyridine (10 mL/g of cyanohydrin) and cool to 0 °C.

  • Reaction: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash successively with 1 M hydrochloric acid (HCl), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion: Selecting the Optimal Synthetic Route

Both routes presented offer viable and effective methods for the synthesis of this compound.

  • Route 1 is more direct, proceeding in a single key transformation from a readily available precursor. Its primary drawback is the requirement for specialized and potentially hazardous deoxyfluorinating agents, which may necessitate specific handling procedures and equipment.

  • Route 2 provides an alternative that avoids the use of these potent fluorinating agents in the final steps, potentially offering a safer process on a larger scale. However, it is a two-step process from the corresponding ketone, which may impact overall yield and process time.

The ultimate choice of synthetic strategy will be guided by the specific constraints and priorities of the research or development program, including the scale of the synthesis, available equipment, and the cost and availability of starting materials. This guide provides the necessary foundational information and detailed protocols to enable an informed decision and successful synthesis of this important fluorinated building block.

References

A Comparative Guide to the Biological Evaluation of 4,4-Difluorocyclohexanecarbonitrile as a Putative Dipeptidyl Peptidase-4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4,4-Difluorocyclohexanecarbonitrile in Metabolic Disease

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into small molecules is a well-established method for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The compound this compound, while not extensively characterized in the public domain for its biological activity, represents a compelling scaffold for investigation. Its difluorinated cyclohexane ring is a feature present in various bioactive molecules, suggesting its potential as a valuable building block in medicinal chemistry.

Given the structural similarities of the cyanopyrrolidine moiety in established Dipeptidyl Peptidase-4 (DPP-4) inhibitors to the core structure of this compound, a strong rationale emerges for its evaluation as a potential therapeutic agent for type 2 diabetes. DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemics that function by preventing the degradation of incretin hormones, thereby promoting insulin secretion and regulating blood glucose levels.[1][2][3] This guide provides a comprehensive framework for the biological evaluation of this compound, comparing its potential performance against established DPP-4 inhibitors.

Comparative Framework: Benchmarking Against Marketed DPP-4 Inhibitors

To ascertain the therapeutic potential of this compound, its performance in a series of biological assays must be benchmarked against current, well-characterized DPP-4 inhibitors. For the purposes of this guide, we will consider the following leading compounds as comparators:

  • Sitagliptin: The first-in-class DPP-4 inhibitor, providing a robust baseline for efficacy and selectivity.[4][5]

  • Vildagliptin: A potent inhibitor with a distinct binding mechanism.[6]

  • Saxagliptin: A cyanopyrrolidine-based inhibitor with high potency.[7][8][9]

  • Linagliptin: A unique xanthine-based inhibitor with a non-renal route of excretion.[10][11][12][13]

The following sections will detail the experimental protocols necessary to build a comprehensive performance profile for this compound relative to these established drugs.

In Vitro Evaluation: Core Biochemical and Cellular Assays

The initial phase of evaluation focuses on the direct interaction of this compound with the DPP-4 enzyme and its subsequent effects on cellular pathways.

In Vitro DPP-4 Enzymatic Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified DPP-4.

Experimental Protocol:

  • Reagents and Materials:

    • Recombinant Human DPP-4 Enzyme

    • Fluorogenic Substrate (e.g., Gly-Pro-AMC)

    • Assay Buffer (e.g., Tris-HCl, pH 7.5)

    • Test Compound (this compound) and Comparator Inhibitors (Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and comparator inhibitors in assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add the recombinant DPP-4 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a plate reader (Excitation/Emission ~360/460 nm).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation: Comparative DPP-4 Inhibition

CompoundPutative IC50 (nM)
This compoundTo be determined
Sitagliptin~20-50
Vildagliptin~50-70
Saxagliptin~15-30
Linagliptin~1-5

Note: IC50 values for comparators are approximate and can vary based on assay conditions.

Cell-Based DPP-4 Activity Assay

This assay assesses the ability of the compound to inhibit DPP-4 activity in a more physiologically relevant cellular context.

Experimental Protocol:

  • Cell Line: A cell line with high endogenous DPP-4 expression (e.g., Caco-2 or HepG2) is utilized.

  • Procedure:

    • Seed the cells in a 96-well plate and grow to confluence.

    • Treat the cells with varying concentrations of this compound and comparator inhibitors for a specified duration.

    • Lyse the cells to release the DPP-4 enzyme.

    • Perform the enzymatic assay on the cell lysates as described in the in vitro protocol above.

    • Alternatively, for live-cell assays, a cell-permeable fluorogenic substrate can be added directly to the treated cells, and the resulting fluorescence is measured.[14]

Incretin (GLP-1) Secretion Assay

This assay evaluates the downstream effect of DPP-4 inhibition, which is the preservation and enhancement of active GLP-1 levels.

Experimental Protocol:

  • Cell Line: An enteroendocrine L-cell line, such as GLUTag or STC-1, which secretes GLP-1 in response to stimuli.[15]

  • Procedure:

    • Culture the cells in a multi-well plate.

    • Pre-treat the cells with this compound or comparator inhibitors.

    • Stimulate GLP-1 secretion with a secretagogue (e.g., glucose, fatty acids, or a combination).

    • Collect the cell culture supernatant after a defined incubation period.

    • Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.[16]

Data Presentation: Comparative GLP-1 Potentiation

Compound (at a fixed concentration)Fold Increase in Active GLP-1 (vs. vehicle)
This compoundTo be determined
Sitagliptin~2-3 fold
Vildagliptin~2-3 fold
Saxagliptin~2-3 fold
Linagliptin~2-3 fold

Note: Expected fold increase is an approximation and depends on the specific cell line and stimulus used.

In Vivo Evaluation: Preclinical Animal Models

To assess the therapeutic efficacy and pharmacokinetic profile of this compound in a whole-organism setting, studies in rodent models of type 2 diabetes are essential.

Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

The OGTT is a fundamental in vivo assay to determine the effect of a compound on glucose homeostasis.

Experimental Protocol:

  • Animal Model: Use a relevant diabetic rodent model, such as the Zucker Diabetic Fatty (ZDF) rat or high-fat diet-fed streptozotocin-induced diabetic mice.[17][18]

  • Procedure:

    • Fast the animals overnight.

    • Administer a single oral dose of this compound, a comparator inhibitor, or vehicle.

    • After a set time (e.g., 30-60 minutes), administer an oral glucose bolus.

    • Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

    • Measure blood glucose levels at each time point.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose excursion. A significant reduction in the AUC indicates improved glucose tolerance.[19]

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupGlucose AUC (arbitrary units)
Vehicle ControlHigh
This compoundTo be determined
SitagliptinSignificantly Reduced
VildagliptinSignificantly Reduced
SaxagliptinSignificantly Reduced
LinagliptinSignificantly Reduced
Chronic Dosing Studies

Long-term administration studies are crucial to evaluate sustained efficacy and potential effects on pancreatic beta-cell health.[17][20]

Experimental Protocol:

  • Animal Model: As above.

  • Procedure:

    • Administer daily oral doses of this compound or comparator inhibitors for an extended period (e.g., 4-12 weeks).

    • Monitor key parameters throughout the study, including body weight, food and water intake, and fasting blood glucose.

    • At the end of the study, measure HbA1c levels as an indicator of long-term glycemic control.

    • Pancreatic tissue can be harvested for histological analysis to assess beta-cell mass and islet morphology.[18]

Visualizing the Mechanism and Workflow

To clearly illustrate the underlying principles and experimental design, the following diagrams are provided.

Caption: Mechanism of action for DPP-4 inhibition.

Caption: Workflow for evaluating DPP-4 inhibitor candidates.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the biological performance of this compound as a potential DPP-4 inhibitor. By systematically progressing from in vitro enzymatic and cellular assays to in vivo models of type 2 diabetes, and by continually benchmarking against established drugs, a clear and objective assessment of its therapeutic potential can be achieved. Positive outcomes from these studies would warrant further investigation into its selectivity against other dipeptidyl peptidases, detailed pharmacokinetic and toxicology profiling, and ultimately, advancement towards clinical development. The unique structural attributes of this compound make it a promising candidate for the discovery of novel and effective treatments for metabolic diseases.

References

A Comparative Guide to Purity Confirmation of 4,4-Difluorocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 4,4-Difluorocyclohexanecarbonitrile, a fluorinated aliphatic nitrile, serves as a key building block in the synthesis of various biologically active molecules. Its gem-difluoro moiety can significantly alter the lipophilicity, metabolic stability, and conformational properties of a parent molecule, making it a valuable structural motif in drug discovery. Consequently, the rigorous confirmation of its purity is a critical prerequisite for its use in any synthetic workflow.

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for generating trustworthy and authoritative data.

The Analytical Imperative: A Multi-Modal Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the molecule. This multi-modal strategy ensures that a wide range of potential impurities—including isomers, precursors, by-products, and residual solvents—are effectively identified and quantified.

cluster_0 Purity Assessment Workflow Sample Sample of this compound Initial_Screen Initial Screen (e.g., TLC, mp) Sample->Initial_Screen Chromatographic_Separation Chromatographic Purity (GC, HPLC) Initial_Screen->Chromatographic_Separation Structural_Verification Structural Confirmation & Impurity ID (NMR, MS) Chromatographic_Separation->Structural_Verification Elemental_Composition Elemental Analysis (C, H, N, F) Structural_Verification->Elemental_Composition Final_Purity Final Purity Statement Elemental_Composition->Final_Purity

Caption: A typical workflow for comprehensive purity analysis.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a premier technique for assessing the purity of volatile and thermally stable compounds like this compound.[1][2] It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column.[1]

Expertise & Causality: The choice of the stationary phase is critical. For a moderately polar molecule containing both a nitrile group and fluorine atoms, a mid-polarity phase, such as one containing phenyl and methyl polysiloxane (e.g., DB-5ms or equivalent), provides an excellent balance of dispersive and dipole-dipole interactions, enabling effective separation from common non-polar (e.g., residual hexane solvent) and more polar impurities.

Experimental Protocol: GC-FID
  • Sample Preparation: Prepare a stock solution of this compound at approximately 10 mg/mL in a high-purity solvent like ethyl acetate or dichloromethane. From this, prepare a dilute sample at ~1 mg/mL.

  • Instrument Setup:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector, operated in split mode with a ratio of 50:1 to avoid column overloading. Set temperature to 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 240°C at a rate of 15°C/min.

      • Final hold: Hold at 240°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition & Analysis: Inject 1 µL of the prepared sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).[1]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This protocol is self-validating through the inclusion of a temperature ramp, which ensures that both more volatile and less volatile impurities are eluted and detected. The use of an FID provides a near-universal response for organic compounds, making area percent calculations a reliable measure of relative concentration for structurally similar impurities.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Impurities

While GC is excellent for volatile compounds, HPLC is indispensable for analyzing non-volatile or thermally labile impurities. For this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. Fluorinated stationary phases can offer unique selectivity for halogenated compounds, but a standard C18 column is often sufficient and provides a well-understood starting point.[3][4]

Expertise & Causality: The mobile phase composition is key. A gradient elution starting with a high percentage of water and moving to a high percentage of an organic solvent (like acetonitrile or methanol) is crucial. This ensures that polar impurities elute early while the main, more hydrophobic compound is retained and well-separated from other non-polar impurities. Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.

Experimental Protocol: RP-HPLC-UV
  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Instrument Setup:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase:

      • A: Water (HPLC grade)

      • B: Acetonitrile (HPLC grade)

    • Gradient:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 40% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector at 210 nm (the nitrile group has weak UV absorbance at low wavelengths).

  • Data Acquisition & Analysis: Inject 10 µL of the sample. Purity is calculated using the area percent method, similar to GC.

Trustworthiness: Method validation for impurity testing should follow ICH Q2(R2) guidelines.[5] This includes demonstrating specificity (the ability to separate the main compound from expected impurities), linearity, accuracy, and precision.[6] The gradient elution is a self-validating aspect, as it challenges the separation over a wide polarity range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled for structural elucidation and can also provide a highly accurate quantitative purity assessment (qNMR).[7][8] For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Expertise & Causality:

  • ¹H NMR: Provides information on the proton environment. The characteristic splitting patterns caused by the adjacent fluorine atoms are a key diagnostic feature.

  • ¹³C NMR: Shows the number of unique carbons. The carbon atom bonded to the two fluorine atoms will exhibit a characteristic triplet due to ¹³C-¹⁹F coupling.[9]

  • ¹⁹F NMR: This is a direct and highly sensitive method for observing the fluorine atoms.[10] For this compound, a single fluorine environment is expected. The presence of other fluorine-containing signals would be a clear indication of fluorinated impurities.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[11] Add a small amount of an internal standard (e.g., TMS for ¹H and ¹³C).

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Analysis:

    • Structural Confirmation: Verify that the chemical shifts, integration values (for ¹H), and coupling patterns in all three spectra are consistent with the structure of this compound.

    • Purity Assessment: Carefully examine the baseline for impurity peaks. The integration of impurity peaks in the ¹H NMR spectrum relative to the main compound's peaks can be used to estimate their levels. For higher accuracy, quantitative NMR (qNMR) can be performed using a certified internal standard with a known concentration.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, gives clues to its structure.[12] When coupled with GC (GC-MS), it becomes a powerful tool for both separating and identifying impurities. The mass spectra of halogenated compounds often exhibit characteristic isotopic patterns, although this is not the case for fluorine, which is monoisotopic.[13][14]

Expertise & Causality: Electron Impact (EI) ionization is a common and effective method for GC-MS analysis of small molecules. It produces a molecular ion (M⁺) peak and a rich fragmentation pattern that serves as a "fingerprint" for the compound. Key expected fragments for this compound would arise from the loss of HCN, HF, or parts of the cyclohexane ring.[15][16]

Experimental Protocol: GC-MS
  • Instrument Setup: Use the same GC conditions as described in the GC-FID protocol.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Interface Temperature: 260°C.

  • Data Analysis:

    • Confirm the presence of the molecular ion peak at the expected m/z for C₇H₉F₂N (145.15 g/mol ).

    • Analyze the mass spectra of any impurity peaks detected in the chromatogram to tentatively identify their structures. This is particularly powerful for identifying isomers or related compounds.

Comparison of Purity Determination Methods

Method Principle Information Provided Strengths Limitations
GC-FID Separation by volatility/polarityQuantitative purity (area %), retention timeHigh resolution, sensitive for volatile organics, robustRequires volatile & thermally stable analytes; destructive
RP-HPLC-UV Separation by polarityQuantitative purity (area %), retention timeVersatile for non-volatile compounds, wide applicabilityLower resolution than GC for some compounds; requires a chromophore
NMR Spectroscopy Nuclear spin in a magnetic fieldStructural confirmation, quantitative purity (qNMR)Unambiguous structure ID, non-destructive, highly accurate quantificationLower sensitivity than chromatographic methods, expensive
GC-MS Separation + mass analysisMolecular weight, structural fragments, impurity IDHigh specificity, excellent for identifying unknown impuritiesQuantitative accuracy can be lower than FID without calibration
Elemental Analysis Combustion and detection of elementsElemental composition (%C, H, N)Confirms empirical formulaDoes not detect organic impurities with the same elemental composition

Logical Integration of Techniques

A comprehensive purity confirmation strategy involves a logical sequence of these techniques. Chromatography provides the primary quantitative assessment, while spectroscopy provides the definitive structural proof.

cluster_1 Integrated Purity Analysis Strategy Start Analysis Start GC_HPLC Quantitative Purity (GC and/or HPLC) Start->GC_HPLC Purity_Check Purity > 99%? GC_HPLC->Purity_Check NMR_MS Structural Confirmation (NMR & MS) Purity_Check->NMR_MS Yes Impurity_ID Impurity Identification (GC-MS, LC-MS/MS) Purity_Check->Impurity_ID No Structure_Check Structure Correct? NMR_MS->Structure_Check Pass Pass QC Structure_Check->Pass Yes Fail Fail QC / Re-purify Structure_Check->Fail No Impurity_ID->Fail

Caption: Logical flow for integrating chromatographic and spectroscopic data.

References

A Comparative Guide to Cross-Reactivity Studies of 4,4-Difluorocyclohexanecarbonitrile: A Predictive Framework Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from discovery to a therapeutic candidate is paved with rigorous evaluation. Among the most critical assessments is the characterization of a compound's selectivity. This guide provides an in-depth technical framework for designing and interpreting cross-reactivity studies for 4,4-Difluorocyclohexanecarbonitrile. In the absence of direct published data for this specific molecule, we will employ a predictive approach grounded in the well-documented activities of its core structural motifs: the gem-difluorocyclohexane ring and the electrophilic nitrile group. By examining structurally analogous compounds, we can construct a scientifically robust strategy to anticipate and experimentally validate the selectivity profile of this compound.

The Significance of the this compound Scaffold: A Rationale for Cross-Reactivity Assessment

The structure of this compound suggests a potential for specific biological activity, but also a risk of off-target interactions that must be thoroughly investigated.

  • The Nitrile "Warhead": The nitrile moiety is a well-established pharmacophore that can act as an electrophilic "warhead" in covalent inhibitors, particularly targeting cysteine and serine proteases.[1] It can form a reversible covalent bond with the active site nucleophile of these enzymes.[2] Prominent examples include inhibitors of Cathepsins and Dipeptidyl Peptidase-4 (DPP-4).[3][4][5] Therefore, a primary hypothesis is that this compound may exhibit activity against members of these protease families.

  • The Gem-Difluorocyclohexane Moiety: The introduction of a gem-difluoro group onto a cyclohexane ring can profoundly influence a molecule's physicochemical properties.[6] Fluorination can alter lipophilicity, metabolic stability, and the acidity/basicity of neighboring functional groups.[7][8] These modifications can enhance binding affinity and selectivity for the intended target but may also introduce unforeseen interactions with other proteins. The conformational constraints imposed by the cyclohexane ring, further influenced by the gem-difluoro substitution, play a crucial role in how the molecule presents itself to potential binding partners.[7]

Given these structural features, a comprehensive cross-reactivity assessment is not merely a regulatory formality but a cornerstone of understanding the molecule's therapeutic potential and safety profile.

Designing a Cross-Reactivity Study: A Multi-Pronged Approach

A robust cross-reactivity study should employ a combination of in vitro biochemical assays, cell-based functional assays, and broader proteomic screens to build a comprehensive selectivity profile.

Based on the known targets of nitrile-containing inhibitors, a primary screen should focus on a panel of relevant proteases. Let us hypothesize that the primary target of this compound is Cathepsin K (CatK), a cysteine protease involved in bone resorption and a target for osteoporosis therapies.[4]

Experimental Protocol: Enzyme Inhibition Assay (Illustrative for Cathepsin K)

  • Objective: To determine the inhibitory potency (IC50) of this compound against human Cathepsin K.

  • Materials:

    • Recombinant human Cathepsin K

    • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA)

    • This compound (test compound)

    • Odanacatib (a known nitrile-containing CatK inhibitor as a positive control)[4]

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by dilution in assay buffer.

    • Add the diluted compound or control to the assay wells.

    • Add the Cathepsin K enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time, which corresponds to substrate cleavage.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Proposed Target Panel for Cross-Reactivity Screening:

To assess selectivity, this assay should be run in parallel against a panel of related and unrelated proteases.

Target Class Specific Enzymes Rationale
Cysteine Cathepsins Cathepsin B, Cathepsin L, Cathepsin SHigh structural homology to Cathepsin K; assessing selectivity within the family is crucial.[2]
Serine Proteases Dipeptidyl Peptidase-4 (DPP-4), Thrombin, TrypsinNitriles are known to inhibit serine proteases like DPP-4.[3][5] Thrombin and Trypsin are included to assess broader serine protease selectivity.
Other Proteases Matrix Metalloproteinase-2 (MMP-2)Represents a different class of proteases to assess broader off-target effects.

Illustrative Data Presentation:

The results of these assays can be summarized in a table to provide a clear comparison of inhibitory potency.

Compound Cathepsin K IC50 (nM) Cathepsin B IC50 (nM) Cathepsin L IC50 (nM) Cathepsin S IC50 (nM) DPP-4 IC50 (nM) Thrombin IC50 (nM) MMP-2 IC50 (nM)
This compound 10>10,0001,500800>10,000>10,000>10,000
Odanacatib (Control) 0.2123352102>10,000>10,000>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound & Controls) Assay_Plate 384-well Plate Setup (Compound + Enzyme Incubation) Compound_Prep->Assay_Plate Enzyme_Prep Enzyme Panel (Cathepsins, DPP-4, etc.) Enzyme_Prep->Assay_Plate Substrate_Prep Fluorogenic Substrates Reaction_Start Substrate Addition Substrate_Prep->Reaction_Start Assay_Plate->Reaction_Start Kinetic_Read Fluorescence Measurement (Plate Reader) Reaction_Start->Kinetic_Read Rate_Calc Calculate Reaction Rates Kinetic_Read->Rate_Calc IC50_Curve Dose-Response Curve Fitting Rate_Calc->IC50_Curve Selectivity_Profile Generate Selectivity Profile IC50_Curve->Selectivity_Profile

Biochemical assays, while essential, do not fully recapitulate the cellular environment. Cell-based assays are critical for confirming on-target activity and identifying off-target effects in a more physiologically relevant context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To verify the engagement of this compound with its intracellular target(s) in intact cells.

  • Materials:

    • Relevant cell line expressing the target of interest (e.g., osteoclasts for Cathepsin K).

    • This compound.

    • Lysis buffer.

    • Instrumentation for Western blotting or mass spectrometry.

  • Procedure:

    • Treat cells with the test compound or vehicle control.

    • Heat the cell suspensions at a range of temperatures.

    • Lyse the cells and separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.

    • A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

To identify unexpected off-targets, unbiased proteomic methods can be employed.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Objective: To identify the direct binding partners of this compound from a complex proteome.[9]

  • Methodology:

    • Immobilize this compound on a solid support (e.g., agarose beads) via a linker.

    • Prepare a cell lysate and incubate it with the immobilized compound.

    • Wash the beads to remove non-specific binders.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using LC-MS/MS.

G cluster_inhibitor Inhibitor Action Bone_Matrix Bone Matrix (Collagen Type I) Osteoclast Osteoclast Bone_Matrix->Osteoclast Resorption CatK Cathepsin K (CatK) (Primary Target) Osteoclast->CatK Secretes CatK->Bone_Matrix Degrades Other_Proteases Other Proteases (e.g., Cathepsin B, S, L) (Potential Off-Targets) Signaling_Pathways Cellular Signaling Pathways Other_Proteases->Signaling_Pathways Modulates Inhibitor This compound Inhibitor->CatK Inhibits (On-Target) Inhibitor->Other_Proteases Inhibits (Off-Target)

Conclusion: Towards a Comprehensive Selectivity Profile

The comprehensive evaluation of a small molecule's selectivity is paramount for its successful development as a therapeutic agent. While direct experimental data for this compound is not yet publicly available, the methodologies and predictive framework presented in this guide, based on the known pharmacology of its structural motifs, provide a robust roadmap for its investigation. A multi-tiered approach, combining in vitro biochemical assays against a rationally selected panel of targets, cell-based target engagement studies, and unbiased proteomic methods, is essential for constructing a complete picture of the compound's cross-reactivity and potential off-target effects. This rigorous, data-driven assessment will be instrumental in guiding the future development of this compound and other novel chemical entities.

References

A Senior Application Scientist's Guide to Benchmarking Synthesis Protocols for Fluorinated Cyclohexanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated cyclohexanes, in particular, are of immense interest due to their ability to confer unique physicochemical and pharmacological properties upon bioactive molecules. The introduction of fluorine can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity, often leading to improved drug candidates.[1][2][3] This guide provides an in-depth comparison of the principal synthetic strategies for accessing these valuable motifs, offering insights into the rationale behind protocol selection and providing supporting experimental data to aid researchers in navigating this critical area of drug discovery.[4][5]

The Strategic Value of Fluorinated Cyclohexanes in Drug Discovery

The cyclohexane ring is a prevalent scaffold in pharmaceuticals. Its conformational flexibility allows it to adopt various shapes to interact with biological targets. Fluorination of this ring system can lock in specific conformations, block metabolic pathways, and modulate pKa, thereby enhancing a drug's pharmacokinetic and pharmacodynamic profile.[1][6] For instance, the high electronegativity of fluorine can create polarized "Janus" faces on a cyclohexane ring, with one face being electron-rich and the other electron-poor, leading to unique intermolecular interactions.[7][8] The development of efficient and stereoselective methods to synthesize these compounds is therefore a critical endeavor in medicinal chemistry.[4]

Core Synthesis Strategies: A Comparative Overview

The synthesis of fluorinated cyclohexanes can be broadly categorized into three main approaches:

  • Deoxyfluorination of Cyclohexanols: This classical and widely used method involves the replacement of a hydroxyl group with a fluorine atom.

  • Vicinal Difluorination of Cyclohexenes: This strategy introduces two fluorine atoms across a double bond, providing access to 1,2-difluorinated cyclohexane derivatives.

  • Direct C-H Fluorination of Cyclohexanes: An emerging and highly sought-after approach that enables the direct conversion of a C-H bond to a C-F bond, offering late-stage functionalization possibilities.

This guide will delve into each of these protocols, comparing their strengths, limitations, and practical considerations.

Deoxyfluorination of Cyclohexanols: The Workhorse Method

Deoxyfluorination is a fundamental transformation in organofluorine chemistry, relying on a variety of reagents to activate and substitute a hydroxyl group. The choice of reagent is critical and depends on the substrate's complexity, desired stereochemistry, and functional group tolerance.

Key Reagents and Their Mechanistic Rationale

Common deoxyfluorinating agents can be classified as nucleophilic fluorinating agents.[9][10] These reagents, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are popular choices.[11][12] The reaction typically proceeds through an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center.

The causality behind choosing a specific deoxyfluorinating agent often lies in balancing reactivity with safety and substrate compatibility. While DAST is highly effective, it is known to be thermally unstable and can lead to elimination byproducts.[12] Newer reagents like PhenoFluor and PyFluor have been developed to offer improved safety profiles and functional group tolerance.[12]

Experimental Workflow: Deoxyfluorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve cyclohexanol substrate in an anhydrous aprotic solvent (e.g., CH2Cl2) under an inert atmosphere (N2 or Ar). B Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C). A->B C Slowly add the deoxyfluorinating agent (e.g., DAST, Deoxo-Fluor) to the stirred solution. B->C D Allow the reaction to warm to room temperature and stir for the specified time (e.g., 1-24 h). C->D E Quench the reaction by slowly adding a saturated aqueous solution of NaHCO3. D->E F Extract the aqueous layer with an organic solvent (e.g., CH2Cl2). E->F G Combine the organic layers, dry over Na2SO4, filter, and concentrate in vacuo. F->G H Purify the crude product by flash column chromatography. G->H

Caption: General workflow for a deoxyfluorination reaction.

Representative Experimental Protocol: Deoxyfluorination of cis-4-methylcyclohexanol with Deoxo-Fluor

Materials:

  • cis-4-methylcyclohexanol (1.0 mmol, 1.0 equiv)

  • Deoxo-Fluor (1.2 mmol, 1.2 equiv)

  • Anhydrous Dichloromethane (CH2Cl2), 10 mL

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add cis-4-methylcyclohexanol (1.0 mmol) and anhydrous CH2Cl2 (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor (1.2 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

  • Separate the layers and extract the aqueous phase with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford trans-1-fluoro-4-methylcyclohexane.

Vicinal Difluorination of Cyclohexenes: Accessing 1,2-Difluorides

The introduction of two adjacent fluorine atoms can significantly influence the conformational preferences of the cyclohexane ring due to the gauche effect.[13] Vicinal difluorination of alkenes is a powerful method to achieve this substitution pattern.

Methodologies and Reagents

This transformation can be achieved through various strategies, including electrophilic and nucleophilic approaches. A common method involves the use of an electrophilic fluorine source in the presence of a nucleophilic fluoride. Catalytic methods using hypervalent iodine reagents have also emerged as a powerful tool for this transformation.[13][14][15]

The choice of method often depends on the desired stereochemical outcome. For example, catalytic systems have been developed to achieve high diastereoselectivity.[13]

Experimental Workflow: Catalytic Vicinal Difluorination

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A To a reaction vessel, add the cyclohexene substrate, aryl iodide catalyst, and solvent. B Add the nucleophilic fluoride source (e.g., HF-pyridine). C Add the oxidant (e.g., m-CPBA) portion-wise at a controlled temperature. B->C D Stir the reaction mixture until completion, monitored by TLC or GC-MS. C->D E Quench the reaction with a reducing agent (e.g., aqueous Na2S2O3). D->E F Neutralize with a base (e.g., saturated aqueous NaHCO3). E->F G Extract with an organic solvent, dry, and concentrate. F->G H Purify by column chromatography. G->H

Caption: General workflow for catalytic vicinal difluorination.

Representative Experimental Protocol: Catalytic Vicinal Difluorination of Cyclohexene

Materials:

  • Cyclohexene (1.0 mmol, 1.0 equiv)

  • p-Iodotoluene (0.1 mmol, 0.1 equiv)

  • HF-Pyridine (5.0 mmol, 5.0 equiv)

  • m-Chloroperbenzoic acid (m-CPBA, 1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (CH2Cl2), 10 mL

Procedure:

  • In a fluoropolymer reaction tube, dissolve cyclohexene (1.0 mmol) and p-iodotoluene (0.1 mmol) in anhydrous CH2Cl2 (10 mL).

  • Carefully add HF-Pyridine (5.0 mmol) to the solution at 0 °C.

  • Add m-CPBA (1.5 mmol) portion-wise over 10 minutes while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the reaction by pouring it into a stirred mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • Extract the mixture with CH2Cl2 (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the 1,2-difluorocyclohexane product.

Direct C-H Fluorination of Cyclohexanes: The Frontier

Direct C-H fluorination represents a paradigm shift in the synthesis of fluorinated molecules, offering the potential for late-stage functionalization of complex structures without the need for pre-functionalized starting materials. This approach is highly attractive for drug discovery programs.[16]

Reagents and Catalytic Systems

This field is rapidly evolving, with various methods being developed, including those utilizing transition metal catalysis, photoredox catalysis, and enzymatic catalysis.[17][18] Electrophilic fluorinating agents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), are commonly employed in these transformations.[17][19][20] The challenge in C-H fluorination lies in controlling the regioselectivity and stereoselectivity of the reaction.

Experimental Workflow: Photocatalytic C-H Fluorination

G cluster_prep Preparation cluster_reaction Irradiation cluster_workup Work-up & Purification A Combine the cyclohexane substrate, photocatalyst, and electrophilic fluorinating agent in a suitable solvent. B Degas the reaction mixture (e.g., by sparging with argon). A->B C Irradiate the reaction mixture with a light source (e.g., blue LEDs) at a controlled temperature. B->C D Monitor the reaction progress by GC-MS or LC-MS. C->D E Concentrate the reaction mixture in vacuo. D->E F Purify the crude product directly by column chromatography. E->F

Caption: General workflow for photocatalytic C-H fluorination.

Comparative Data Summary

ProtocolKey Reagent(s)SubstrateTypical Yield (%)StereoselectivityKey AdvantagesKey Limitations
Deoxyfluorination DAST, Deoxo-FluorCyclohexanols60-90Inversion (SN2)Well-established, predictable stereochemistryRequires pre-functionalization, reagent handling precautions
Vicinal Difluorination Ar-I catalyst, HF-Py, OxidantCyclohexenes50-80Diastereoselective (catalyst controlled)Access to 1,2-difluorides, good stereocontrolRequires alkene starting material, HF is corrosive
C-H Fluorination Photocatalyst, Selectfluor/NFSICyclohexanes30-70Often challenging to controlLate-stage functionalization, atom economyRegioselectivity and stereoselectivity can be poor

Conclusion and Future Outlook

The synthesis of fluorinated cyclohexanes is a dynamic field with a range of powerful protocols at the disposal of the modern chemist. Deoxyfluorination remains a reliable and predictable method for introducing a single fluorine atom with inversion of stereochemistry. For the synthesis of vicinal difluorides, catalytic methods offer excellent diastereoselectivity. The frontier of this field is undoubtedly direct C-H fluorination, which promises to revolutionize the synthesis of fluorinated drug candidates by enabling late-stage modifications.

As a senior application scientist, the recommendation is to select the synthetic protocol based on a careful analysis of the target molecule, the desired stereochemistry, and the stage of the drug discovery process. For initial lead optimization where stereochemical control is paramount, deoxyfluorination and catalytic vicinal difluorination are excellent choices. For late-stage functionalization and the exploration of new chemical space, the continued development and application of C-H fluorination methodologies will be transformative.

References

Safety Operating Guide

Navigating the Disposal of 4,4-Difluorocyclohexanecarbonitrile: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of 4,4-Difluorocyclohexanecarbonitrile (CAS No. 922728-21-0), ensuring the safety of laboratory personnel and adherence to environmental regulations. Our commitment is to empower you with the knowledge to handle this and similar halogenated organic compounds with the highest degree of safety and confidence.

Understanding the Compound: Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a fluorinated organic nitrile with the molecular formula C7H9F2N.[1][2] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling to mitigate risks.

According to available safety data, this compound is classified as:

  • Acutely Toxic (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][3]

  • Skin Irritant (Category 2): Causes skin irritation.[1][3]

  • Serious Eye Irritant (Category 2): Causes serious eye irritation.[1][3]

These classifications underscore the importance of stringent safety measures during all stages of this compound's lifecycle in the laboratory, from initial handling to final disposal.

PropertyValueSource
CAS Number 922728-21-0[1]
Molecular Formula C7H9F2N[1]
Molecular Weight 145.15 g/mol [1]
Boiling Point 204.4±40.0°C at 760 mmHg[4]
GHS Hazard Statements H302, H312, H332, H315, H319[1]

The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle for the disposal of this compound is its classification as a halogenated organic compound .[5] Due to the presence of fluorine atoms, it must not be mixed with non-halogenated organic waste streams.[5][6]

The rationale for this strict segregation is rooted in the downstream disposal process. Halogenated wastes require specialized incineration at higher temperatures and often involve scrubbing processes to neutralize the acidic and toxic byproducts of combustion, such as hydrogen fluoride.[6] This treatment is more complex and costly than the fuel blending or simpler incineration used for non-halogenated solvents.[6][7] Mixing these waste streams leads to the entire volume being treated as the more hazardous and expensive halogenated waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the toxic and irritant nature of this compound, the selection and proper use of PPE are non-negotiable.

  • Hand Protection: Wear nitrile or neoprene rubber gloves.[8] Given that this compound is harmful upon skin contact, consider double-gloving, especially when handling larger quantities or for prolonged periods. Always inspect gloves for integrity before use.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Skin and Body Protection: A laboratory coat is essential. For tasks with a significant risk of exposure, consider chemically resistant aprons or suits.[9]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to collection.

Waste Collection at the Source
  • Select the Appropriate Waste Container:

    • Use a designated, leak-proof container specifically for halogenated organic waste .[5]

    • The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, screw-top cap to prevent vapor escape.[6]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[12]

    • The label must clearly state "Halogenated Organic Waste" and list all constituents, including "this compound" and any solvents used. Do not use abbreviations or chemical formulas.

    • Indicate the approximate concentration or volume of each component.

Safe Storage of Waste in the Laboratory
  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste. This is crucial to prevent the release of harmful vapors and to avoid spills.

  • Store in a Designated Area: Store the sealed waste container in a well-ventilated, cool, and dry area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Secondary Containment: Place the waste container in a secondary containment tray or bin to mitigate the impact of potential leaks or spills.

Arranging for Final Disposal
  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.

  • Do Not Overfill: Do not fill the waste container to more than 75-90% of its capacity to allow for vapor expansion.[12]

  • Final Disposal Method: The ultimate disposal of this compound, as with other halogenated organic compounds, will be through high-temperature incineration at a licensed hazardous waste facility.[5][6] This process is designed to destroy the organic molecule and manage the resulting halogenated byproducts in an environmentally sound manner.

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For large or uncontained spills, evacuate the area and contact your institution's emergency response team.

  • Control Ignition Sources: If the material is in a flammable solvent, turn off any nearby ignition sources.[12]

  • Small Spills (within a fume hood):

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads or materials.

    • Collect the contaminated absorbent material and place it in a sealed, labeled bag or container.

    • Dispose of the contaminated material as halogenated hazardous waste.

  • Large Spills (outside a fume hood): Do not attempt to clean up large spills. Evacuate the area and contact your institution's EHS or emergency response team immediately.[8][12]

Visualizing the Disposal Workflow

To further clarify the decision-making process and procedural flow for the disposal of this compound, the following diagram illustrates the key steps.

DisposalWorkflow cluster_prep Preparation & Hazard Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Compound: This compound B Review SDS & GHS Hazards (Toxic, Irritant) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is the waste halogenated? C->D E Select 'Halogenated Organic Waste' Container D->E Yes F Select 'Non-Halogenated' Container D->F No G Immediately affix 'Hazardous Waste' label List all constituents E->G H Add waste to container G->H I Keep container tightly closed H->I J Store in designated, ventilated area I->J K Use secondary containment J->K L Arrange for EHS pickup (Do not overfill) K->L M Transport to licensed facility L->M N High-Temperature Incineration M->N Spill Spill Occurs Evacuate Evacuate & Call EHS (if large or unsafe) Spill->Evacuate Contain Contain & Clean Up (if small & safe) Spill->Contain Contain->G Dispose of contaminated materials

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its hazards, strictly adhering to waste segregation protocols, utilizing appropriate personal protective equipment, and following a systematic disposal procedure, researchers can mitigate risks and ensure compliance. This commitment to responsible chemical management is fundamental to building a deep and enduring culture of safety within the scientific community.

References

Comprehensive Handling Guide: Personal Protective Equipment for 4,4-Difluorocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4,4-Difluorocyclohexanecarbonitrile (CAS No. 922728-21-0). As specific safety data for this compound is not extensively published, our recommendations are grounded in the principles of chemical safety and data synthesized from structurally analogous compounds, including other fluorinated organics and nitrile-containing molecules. The core principle guiding this document is the reduction of exposure to a level that is "As Low As Reasonably Practicable" (ALARP).

Hazard Assessment: A Synthesis of Analogous Data

Understanding the potential hazards is the foundation of safe handling. The molecular structure of this compound features two key components that inform our risk assessment: the geminal-difluorinated cyclohexane core and the nitrile functional group.

  • Fluorinated Cyclohexane Core: The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[1] Many fluorinated compounds are noted for their persistence and potential for metabolic toxicity.[1] A critical, and often overlooked, hazard is the potential for thermal decomposition to release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[2]

  • Nitrile Group (-C≡N): Organic nitriles as a class are treated with caution due to their potential toxicity. Safety data from analogous compounds like 3,4-Difluorobenzonitrile and other substituted benzonitriles consistently indicate they are harmful if swallowed, in contact with skin, or if inhaled, and can cause significant skin and eye irritation.[3][4]

Based on these analogs, we must assume this compound presents the following primary hazards:

Hazard TypeAnticipated RiskRationale / Analogous Data Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful. May cause systemic effects if ingested, absorbed through the skin, or inhaled.Based on consistent classification for fluorinated nitrile compounds.[3][4]
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to dermatitis.A common hazard for this class of chemicals.[4]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant eye damage.A common hazard for this class of chemicals.[4]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or vapors can irritate the respiratory tract.A common hazard for this class of chemicals.[4]
Thermal Decomposition Formation of Hydrogen Fluoride (HF). Heating or combustion will produce highly corrosive and toxic gases.[2]Common to all fluorinated organic compounds.[2]

Core Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its effectiveness is entirely dependent on proper selection, inspection, and use. The following protocol outlines the minimum required PPE for handling this compound in a laboratory setting.

Engineering Controls: The First Line of Defense

Before any PPE is selected, appropriate engineering controls must be in place.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified and properly functioning chemical fume hood.[5] This is the primary method for preventing inhalation exposure.

Primary Barrier: Hand Protection
  • Glove Type: Disposable nitrile gloves are the minimum requirement for handling this compound, providing good resistance against a broad range of chemicals for short-term protection.[6][7]

  • Best Practice - Double Gloving: For procedures involving larger quantities or increased splash potential, wearing two pairs of nitrile gloves is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Inspection and Integrity: Always inspect gloves for tears, pinholes, or signs of degradation before use. If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly before donning a new pair.

Eye and Face Protection
  • Minimum Requirement: Tightly-sealed chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times.[8] Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When transferring liquids, working with reactions under pressure, or any situation with a heightened risk of explosion or significant splashing, a full-face shield must be worn over the chemical splash goggles.[7][8]

Body Protection
  • Laboratory Coat: A flame-resistant (FR) laboratory coat with a fully buttoned front and tight-fitting cuffs is required. This protects skin and personal clothing from contamination.

  • Apparel: Full-length pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[7] Polyester and acrylic fabrics should be avoided as they can melt and fuse to the skin in the event of a fire.[7]

Respiratory Protection

The consistent use of a chemical fume hood should make respiratory protection unnecessary for routine operations. However, a respirator is required if:

  • Engineering controls are not feasible or are malfunctioning.

  • You are performing maintenance on contaminated equipment.

  • You are responding to a large spill.

Use of a respirator requires enrollment in a formal respiratory protection program, which includes medical evaluation and annual fit-testing to ensure a proper seal.[7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_emergency Emergency Preparedness start Begin Task: Handling this compound fume_hood Is a certified Fume Hood available? start->fume_hood no_hood STOP. Do not proceed. fume_hood->no_hood No task_assessment Assess Task Risk fume_hood->task_assessment Yes low_risk Low Risk (e.g., Weighing <1g solid, analytical prep) task_assessment->low_risk Low high_risk High Risk (e.g., Liquid transfer >50mL, reaction under heat/pressure) task_assessment->high_risk High ppe_base Base PPE: - Double Nitrile Gloves - FR Lab Coat - Chemical Splash Goggles low_risk->ppe_base ppe_enhanced Enhanced PPE: - Base PPE + Full Face Shield high_risk->ppe_enhanced spill_check Is there a risk of a large spill or aerosol generation? ppe_base->spill_check ppe_enhanced->spill_check respirator Respiratory Protection Required: Consult EH&S for fit-testing and proper cartridge selection. spill_check->respirator Yes proceed Proceed with Task spill_check->proceed No

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE, spill-kit materials, and waste containers are readily accessible.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling: Perform all manipulations deep within the fume hood to ensure containment of dust and vapors.

  • Post-Handling: After completion, securely cap the primary container. Decontaminate any surfaces as necessary.

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Waste Disposal Protocol

Proper segregation and disposal of waste are critical for safety and environmental compliance.

  • Waste Segregation: this compound is a halogenated organic compound. All waste, including residual chemical, contaminated gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1][5]

  • Incompatible Materials: Do not mix this waste with incompatible waste streams, such as strong acids, bases, or oxidizers, to prevent dangerous reactions.[1][9]

  • Disposal Method: The final disposal of halogenated waste typically involves high-temperature incineration in a facility equipped with acid gas scrubbers to safely manage the hydrogen fluoride and other hazardous byproducts that are generated.[2][10] Never dispose of this chemical down the drain.[5]

Emergency Response Procedures

In the event of an exposure or spill, immediate and correct action is critical. All personnel must be familiar with the location and operation of safety showers and eyewash stations.

Exposure RouteImmediate First Aid Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[11][12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle, continuous stream of water for at least 15-20 minutes, holding the eyelids open.[8][13] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
Inhalation Move the exposed person to fresh air at once.[8][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[11] Seek immediate medical attention.
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. [8] Seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel.[11]

For any large spill or uncontrolled release, evacuate the immediate area, alert personnel, and contact your institution's Environmental Health & Safety (EH&S) office or emergency response team.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluorocyclohexanecarbonitrile
Reactant of Route 2
4,4-Difluorocyclohexanecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.